Product packaging for Kahweol stearate(Cat. No.:)

Kahweol stearate

Número de catálogo: B608301
Peso molecular: 580.9 g/mol
Clave InChI: OLTNJPOJIQNIFK-BXOACLHJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Kahweol stearate (CAS 108214-31-9) is a diterpenoid ester in which kahweol, a characteristic diterpene from Coffea arabica beans, is esterified with stearic acid . This compound is a constituent of coffee oil and is of significant interest in life science research due to the multifaceted bioactivities exhibited by kahweol and its derivatives. Research into kahweol has revealed a promising profile of pharmacological properties. Studies indicate that kahweol possesses anti-inflammatory and anti-angiogenic activities. Its anti-inflammatory effect is linked to the suppression of key mediators like COX-2 and MCP-1, as well as the inhibition of the NF-κB signaling pathway . Furthermore, kahweol demonstrates potent anti-angiogenic properties, inhibiting critical steps in the formation of new blood vessels, including endothelial cell proliferation, migration, invasion, and tube formation . These actions contribute to its investigated potential in cancer research, where it has also been shown to induce apoptosis (programmed cell death) and cell cycle arrest in certain cancer cell lines . Beyond oncology, kahweol has been reported to activate the Nrf2 pathway, a key regulator of cellular defense against oxidative stress , and to inhibit lipid accumulation and increase glucose uptake through the activation of AMP-activated protein kinase (AMPK), suggesting relevance in metabolic disease research . The specific esterified form, this compound, itself has been noted for its anti-inflammatory, anticancer, and antiangiogenic activities . This compound is presented for research purposes to further explore these and other mechanistic pathways. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H60O4 B608301 Kahweol stearate

Propiedades

IUPAC Name

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h22-24,26,30,32,34,40H,3-21,25,27-29H2,1-2H3/t30-,32-,34+,36-,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTNJPOJIQNIFK-BXOACLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Analysis of the Chemical Structure of Kahweol Stearate

Author: BenchChem Technical Support Team. Date: November 2025

Kahweol stearate is a chemical compound formed through the esterification of kahweol, a naturally occurring diterpene found in coffee beans, and stearic acid, a common saturated fatty acid. This molecule combines the complex polycyclic structure of kahweol with the long aliphatic chain of stearic acid, resulting in a lipophilic ester.

Core Components

Kahweol: A pentacyclic furanoditerpene alcohol, kahweol is structurally characterized by a five-ring system and a furan ring.[1][2] It is one of the primary diterpenes found in Coffea arabica beans.[2] The presence of a hydroxyl group allows it to undergo esterification.

Stearic Acid: A long-chain saturated fatty acid, stearic acid consists of an 18-carbon backbone with a carboxylic acid functional group at one end.[3][4][5] Its IUPAC name is octadecanoic acid, and its chemical formula is C18H36O2.[3][5]

Formation and Structure of this compound

The formation of this compound occurs via an esterification reaction. In this process, the hydroxyl (-OH) group of the kahweol molecule reacts with the carboxylic acid (-COOH) group of stearic acid. This reaction results in the formation of an ester linkage (-COO-) and the elimination of a water molecule. The resulting structure, this compound, is therefore a diterpene ester. In coffee beans, diterpenes like cafestol and kahweol are predominantly found in this esterified form with various fatty acids.[1]

The chemical structure of this compound is characterized by the bulky, polycyclic kahweol moiety attached to the long, linear stearoyl group through an ester bond. This structure imparts a significant lipophilic character to the molecule.

Structural Representation

The following diagram illustrates the logical relationship between the precursor molecules and the final ester.

Kahweol_Stearate_Formation Kahweol Kahweol (Diterpene Alcohol) Esterification Esterification (+ H₂O elimination) Kahweol->Esterification Stearic_Acid Stearic Acid (Fatty Acid) Stearic_Acid->Esterification Kahweol_Stearate This compound (Diterpene Ester) Esterification->Kahweol_Stearate

References

Natural Sources of Kahweol Stearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol stearate, a diterpenoid ester, is a naturally occurring compound found within the lipid fraction of coffee beans, primarily in the Coffea arabica species.[1] This molecule is part of a larger family of kahweol esters, which contribute to the chemical profile and potential biological activities of coffee. This technical guide provides an in-depth overview of the natural sources of this compound, its quantification, and the methodologies for its isolation and analysis. Furthermore, it delves into the biosynthetic pathways leading to its formation within the coffee plant.

Natural Occurrence and Quantification

This compound is present as a minor constituent among the various fatty acid esters of kahweol in Coffea arabica beans. The most abundant kahweol esters are typically kahweol palmitate and kahweol linoleate. While extensive quantitative data for total kahweol exists, specific concentrations for individual esters like this compound are less commonly reported.

The concentration of total kahweol, of which this compound is a part, varies depending on the coffee variety, geographical origin, and processing methods such as roasting.

Table 1: Total Kahweol Content in Coffea arabica Beans

Coffee Bean StateTotal Kahweol Concentration (mg/100g)Reference
Green371 - 986[2]
Roasted661 - 923[2]
Green (Brazilian)325.3 - 689.7[2]

It is important to note that roasting can lead to a decrease in the overall kahweol content. One study reported a 14.83% decrease in kahweol concentration after roasting.[2]

Biosynthesis of this compound

The biosynthesis of kahweol and its subsequent esterification to form this compound is a complex enzymatic process occurring within the coffee plant. The pathway begins with the synthesis of the diterpene backbone, followed by esterification with a fatty acid.

Kahweol Biosynthesis Pathway

The formation of the kahweol skeleton originates from the general terpenoid pathway, starting with geranylgeranyl diphosphate (GGDP). While the complete enzymatic cascade is still under investigation, key steps are believed to involve cyclization reactions catalyzed by enzymes such as copalyl diphosphate synthase and kaurene synthase-like enzymes, followed by a series of oxidation reactions likely mediated by cytochrome P450 monooxygenases to introduce the hydroxyl and furan ring functionalities.

Kahweol_Biosynthesis GGDP Geranylgeranyl Diphosphate (GGDP) ent_Copalyl_PP ent-Copalyl Diphosphate GGDP->ent_Copalyl_PP Copalyl Diphosphate Synthase ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene Kaurene Synthase-Like ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid Multiple Steps (Cytochrome P450s) Cafestol Cafestol ent_Kaurenoic_Acid->Cafestol Multiple Steps (Cytochrome P450s) Kahweol Kahweol Cafestol->Kahweol Dehydrogenation (Cytochrome P450s)

Caption: Proposed biosynthetic pathway of kahweol from GGDP.

Esterification of Kahweol

The final step in the formation of this compound is the esterification of the kahweol molecule with stearic acid. This reaction is catalyzed by an acyltransferase, which utilizes an activated form of stearic acid, likely stearoyl-CoA. The enzymes responsible for this specific esterification in coffee have not yet been fully characterized but are presumed to be part of the broader family of acyl-CoA dependent acyltransferases involved in plant lipid metabolism.[3][4][5]

Kahweol_Esterification cluster_reaction Esterification Reaction Kahweol Kahweol Acyltransferase Acyl-CoA Dependent Acyltransferase Kahweol->Acyltransferase Stearoyl_CoA Stearoyl-CoA Stearoyl_CoA->Acyltransferase Kahweol_Stearate This compound CoA Coenzyme A Acyltransferase->Kahweol_Stearate Acyltransferase->CoA

Caption: Enzymatic esterification of kahweol to form this compound.

Experimental Protocols

The analysis of this compound requires sophisticated analytical techniques due to its presence in a complex lipid matrix and its structural similarity to other kahweol esters. The direct analysis of the intact ester is preferable to methods involving saponification, which would hydrolyze the ester bond.

Isolation of the Diterpene Ester Fraction

A common preliminary step for the analysis of minor lipid components is the fractionation of the total lipid extract. Gel Permeation Chromatography (GPC) is a suitable technique for separating the diterpene ester fraction from other lipids like triacylglycerols.

Protocol: Gel Permeation Chromatography (GPC) for Diterpene Ester Isolation

  • Lipid Extraction: Extract the total lipids from finely ground coffee beans using a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.[6]

  • GPC Column: Utilize a GPC column packed with a polystyrene-divinylbenzene copolymer resin (e.g., Bio-Beads S-X3).

  • Mobile Phase: Use a mobile phase that effectively solubilizes the lipids, such as a mixture of dichloromethane and ethyl acetate.

  • Elution: Inject the concentrated lipid extract onto the GPC column and collect fractions based on the elution volume. The diterpene ester fraction will elute at a characteristic volume, which should be determined using standards if available.

  • Fraction Analysis: Analyze the collected fractions by a suitable method, such as Thin Layer Chromatography (TLC) or LC-MS, to identify the fraction containing the kahweol esters.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of this compound in complex mixtures.

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation: Dissolve the isolated diterpene ester fraction or the total lipid extract in a suitable solvent, such as acetonitrile, and filter through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is typically used.[6]

    • Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both potentially containing a small amount of formic acid to improve ionization, is often employed. A typical gradient might start at 70% B and increase to 100% B over 30 minutes.[6]

    • Flow Rate: A flow rate of 0.5 mL/min is common.[6]

    • Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined. This involves identifying the protonated molecule [M+H]⁺ of this compound and its characteristic fragment ions.

    • Instrument Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy to achieve the best signal for the specific MRM transitions.

  • Quantification: Create a calibration curve using a certified reference standard of this compound of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Experimental_Workflow Start Ground Coffee Beans Lipid_Extraction Total Lipid Extraction (e.g., Petroleum Ether/Ethyl Acetate) Start->Lipid_Extraction Fractionation Fractionation by GPC Lipid_Extraction->Fractionation Diterpene_Ester_Fraction Diterpene Ester Fraction Fractionation->Diterpene_Ester_Fraction LC_MS_Analysis LC-MS/MS Analysis Diterpene_Ester_Fraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Result This compound Concentration Data_Analysis->Result

References

The Biosynthesis of Kahweol Stearate in Coffee Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol, a diterpene molecule found in coffee beans, has garnered significant scientific interest due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. In its natural state within the coffee bean, kahweol is predominantly found esterified with fatty acids, with kahweol stearate being a notable example. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound in Coffea species. It consolidates current research on the enzymatic steps leading to the formation of the kahweol backbone and its subsequent esterification. Detailed experimental protocols for the identification and characterization of the involved enzymes, along with quantitative data on kahweol concentrations in coffee plants, are presented to facilitate further research and development in this field.

Introduction

The coffee beverage, a staple in global culture, is a complex mixture of thousands of chemical compounds. Among these, the diterpenes kahweol and cafestol are of particular interest due to their biological activities. These molecules are primarily present as esters of fatty acids, such as palmitic, linoleic, oleic, and stearic acids. The esterified forms constitute a significant portion of the lipid fraction in coffee beans. Understanding the biosynthesis of these compounds is crucial for modulating their levels in coffee cultivars and for harnessing their potential in pharmaceutical applications. This guide focuses on the biosynthesis of this compound, outlining the proposed enzymatic reactions from primary metabolism to the final esterified product.

The Biosynthesis Pathway of Kahweol

The biosynthesis of kahweol is a multi-step process that begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP), derived from the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. While the complete pathway has not been fully elucidated in Coffea species, research suggests a series of enzymatic reactions involving diterpene synthases and cytochrome P450 monooxygenases.

Formation of the Diterpene Backbone

The initial steps of kahweol biosynthesis are believed to follow the general pathway for diterpenoid synthesis in plants. This involves the cyclization of GGPP to form the ent-kaurene skeleton, a common precursor for many diterpenes.

The Role of Cytochrome P450 Monooxygenases

The subsequent modifications of the ent-kaurene skeleton to form kahweol are thought to be catalyzed by cytochrome P450 (P450) enzymes. Transcriptional analysis in Coffea arabica has identified several candidate P450 genes whose expression patterns correlate with kahweol accumulation during fruit development. Specifically, two genes, CaCYP71A25 and CaCYP701A3 , have been highlighted as strong candidates for catalyzing the final steps in kahweol biosynthesis.[1] These enzymes are hypothesized to be responsible for the hydroxylation and other oxidative modifications of the diterpene skeleton that lead to the formation of kahweol.

Kahweol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_kaurene ent-Kaurene GGPP->ent_kaurene Diterpene Synthases precursors Intermediate Precursors ent_kaurene->precursors Cytochrome P450s Kahweol Kahweol precursors->Kahweol CaCYP71A25, CaCYP701A3 (putative)

Proposed Biosynthesis Pathway of Kahweol.

Esterification of Kahweol to this compound

The final step in the formation of this compound is the esterification of the kahweol molecule with stearic acid. While the specific enzyme responsible for this reaction in coffee plants has not yet been definitively identified, it is highly probable that a member of the BAHD acyltransferase family is involved. BAHD acyltransferases are a large family of plant enzymes known to catalyze the transfer of acyl-CoA groups to a wide range of acceptor molecules, including terpenoids.

The proposed reaction involves the activation of stearic acid to stearoyl-CoA, which then serves as the acyl donor for the esterification of kahweol, catalyzed by a putative kahweol acyltransferase.

Kahweol_Esterification Kahweol Kahweol Kahweol_Stearate This compound Kahweol->Kahweol_Stearate Stearic_Acid Stearic Acid Stearoyl_CoA Stearoyl-CoA Stearic_Acid->Stearoyl_CoA Acyl-CoA Synthetase Stearoyl_CoA->Kahweol_Stearate Acyltransferase Kahweol Acyltransferase (putative BAHD family) Acyltransferase->Kahweol_Stearate

Proposed Esterification of Kahweol to this compound.

Quantitative Data

The concentration of kahweol varies significantly in different parts of the coffee plant and throughout the development of the coffee cherry. The following tables summarize the available quantitative data.

Table 1: Kahweol and Cafestol Concentrations in Coffea arabica Tissues

TissueKahweol (mg/100g)Cafestol (mg/100g)Reference
Flower Buds-High[1]
Flowers-High[1]
Fruits (120 DAF)Peak Concentration-[1]
LeavesNot DetectedNot Detected[1]
RootsHigher than CafestolPresent[1]
DAF: Days After Flowering

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate the biosynthesis pathway of this compound.

Identification and Quantification of Kahweol and Kahweol Esters by HPLC

Objective: To quantify the levels of kahweol and its esters in various coffee tissues.

Protocol:

  • Sample Preparation:

    • Freeze-dry coffee tissues (leaves, roots, different stages of fruit development).

    • Grind the dried tissue to a fine powder.

    • For total kahweol determination, perform saponification to hydrolyze the esters:

      • Incubate a known weight of the powdered sample with 2M ethanolic potassium hydroxide at 80°C for 1 hour.

      • Cool the mixture and extract the unsaponifiable fraction with diethyl ether or hexane.

      • Wash the organic phase with water until neutral pH.

      • Evaporate the solvent under a stream of nitrogen.

    • For the analysis of intact esters, omit the saponification step and directly extract the lipids with a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 55:45 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength for kahweol (around 290 nm).

    • Quantification: Use a calibration curve prepared with a pure kahweol standard. For kahweol esters, if standards are unavailable, quantification can be based on the kahweol standard after saponification of the collected fractions.

Gene Expression Analysis of Candidate P450s by RT-qPCR

Objective: To correlate the expression levels of candidate P450 genes with kahweol accumulation.

Protocol:

  • RNA Extraction:

    • Extract total RNA from different coffee tissues using a plant RNA extraction kit or a CTAB-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design:

    • Design gene-specific primers for the candidate P450 genes (CaCYP71A25, CaCYP701A3) and suitable reference genes for coffee (e.g., actin, GAPDH).

  • RT-qPCR Reaction:

    • Perform the qPCR reaction using a SYBR Green-based master mix.

    • The reaction mixture should contain the cDNA template, forward and reverse primers, and the master mix.

    • Use a thermal cycler with the following typical program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalized to the expression of the reference genes.

Functional Characterization of Candidate P450 Enzymes

Objective: To confirm the enzymatic function of the candidate P450s in kahweol biosynthesis.

Protocol:

  • Heterologous Expression:

    • Clone the full-length coding sequences of the candidate P450 genes into a suitable expression vector for yeast (Saccharomyces cerevisiae) or E. coli.

    • Co-express the P450 with a cytochrome P450 reductase (CPR) from Coffea arabica or a model plant like Arabidopsis thaliana to ensure electron transfer.

    • Induce protein expression in the microbial host.

  • Enzyme Assays:

    • Prepare microsomes (for yeast) or cell lysates (for E. coli) containing the expressed P450 and CPR.

    • Incubate the enzyme preparation with the putative substrate (e.g., ent-kaurene or a downstream intermediate) and a source of NADPH.

    • Include a negative control with microsomes/lysates from cells transformed with an empty vector.

  • Product Identification:

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their mass spectra and retention times with authentic standards or published data.

Experimental_Workflow cluster_0 Gene Identification cluster_1 Functional Characterization cluster_2 In Planta Validation Transcriptome_Analysis Transcriptome Analysis (Coffee Tissues) Candidate_Selection Candidate Gene Selection (e.g., P450s, Acyltransferases) Transcriptome_Analysis->Candidate_Selection Cloning Gene Cloning Candidate_Selection->Cloning Gene_Expression Gene Expression Profiling (RT-qPCR) Candidate_Selection->Gene_Expression Expression Heterologous Expression (Yeast / E. coli) Cloning->Expression Assay Enzyme Assay (Substrate Feeding) Expression->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis Correlation Correlation Analysis Analysis->Correlation Gene_Expression->Correlation Metabolite_Profiling Metabolite Profiling (HPLC) Metabolite_Profiling->Correlation

References

An In-depth Technical Guide to Kahweol Stearate: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol stearate, a diterpenoid ester found in coffee, is a subject of growing interest within the scientific community due to its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental methodologies and an exploration of its known signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a semi-synthetic derivative of kahweol, a natural diterpene found in coffee beans.[4] It is classified as a diterpenoid ester.[1][2][3] The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
IUPAC Name [(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate[5][6]
Synonyms This compound, HY-122270, CS-0083289[6]
CAS Number 108214-31-9[1][2][5][6]
Molecular Formula C₃₈H₆₀O₄[1][2][5][6]
Molecular Weight 580.88 g/mol (580.9 g/mol computed)[1][2][5][6]
Appearance Light Yellow Powder[5]
Purity ≥98%[5]
Boiling Point (Predicted) 653.7±55.0 °C[2]
Density (Predicted) 1.06±0.1 g/cm³[2]
pKa (Predicted) 13.90±0.40[2]
Storage Temperature -20°C[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the analysis of related diterpene esters in coffee can be adapted.

Analysis of Diterpene Esters by Liquid Chromatography

A common method for the analysis of diterpene esters like this compound in coffee brew involves liquid chromatography with diode array detection (LC-DAD).

  • Sample Preparation: Coffee brews are prepared, and the extracts are lyophilized.

  • Instrumentation: An Acquity System (Waters®) or similar UPLC/HPLC system equipped with a flow-through needle injector, a quaternary solvent pumping system, a column heater/cooler module, and a DAD UV-Vis detector.

  • Data Analysis: Spectral deconvolution is used to analyze the diterpene ester content.

This methodology has been used to identify Kahweol palmitate as the main kahweol ester in coffee samples, followed by kahweol linoleate, oleate, and stearate.[7]

Biological Activity and Signaling Pathways

Kahweol and its esters, including this compound, exhibit a range of biological activities, including anti-inflammatory, anti-angiogenic, and anticancer properties.[1][2][3][8] These effects are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory and Antioxidant Activity

Kahweol and its derivatives have been shown to suppress inflammatory responses and oxidative stress.

  • Inhibition of Inflammatory Mediators: Kahweol can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] This is primarily achieved by preventing the activation of NF-κB.[8]

  • Activation of Nrf2 Pathway: Kahweol activates the Nrf2 pathway, a key regulator of cellular antioxidant responses.[5] This leads to an increase in the levels of glutathione-S-transferase, which is involved in detoxification.[5]

G Kahweol Kahweol IKK IKK Kahweol->IKK inhibits Keap1 Keap1 Kahweol->Keap1 inhibits dissociation from Nrf2 NFkB NF-κB IKK->NFkB activates COX2_iNOS COX-2 & iNOS (Inflammatory Mediators) NFkB->COX2_iNOS induces Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., GST) ARE->Antioxidant_Enzymes promotes transcription G Kahweol Kahweol ERK ERK Kahweol->ERK STAT3_Bcl2 STAT3, Bcl-2, Bcl-xL Kahweol->STAT3_Bcl2 downregulates Caspase3_PARP Cleaved Caspase-3 & PARP Kahweol->Caspase3_PARP upregulates HER2 HER2 Kahweol->HER2 downregulates BTF3 BTF3 ERK->BTF3 inhibits Apoptosis_Lung Apoptosis (Lung Cancer) BTF3->Apoptosis_Lung promotes Apoptosis_Prostate Apoptosis (Prostate Cancer) STAT3_Bcl2->Apoptosis_Prostate inhibits Caspase3_PARP->Apoptosis_Prostate induces Proliferation_Breast Cell Proliferation (Breast Cancer) HER2->Proliferation_Breast promotes G Kahweol Kahweol Erk_Akt Erk & Akt Phosphorylation Kahweol->Erk_Akt blocks NFATc1 NFATc1 Expression Kahweol->NFATc1 impairs RANKL RANKL RANKL->Erk_Akt stimulates Erk_Akt->NFATc1 induces Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis promotes

References

In Vitro Mechanism of Action of Kahweol Stearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of the coffee diterpene kahweol and its palmitate ester. Direct research on kahweol stearate is limited. This document summarizes the established in vitro mechanisms of action for kahweol and its related esters, which are presumed to be highly similar for this compound due to structural analogy. All data and protocols presented should be considered representative of the kahweol class of compounds.

Core Mechanisms of Action

Kahweol and its esters exhibit a range of biological activities in vitro, primarily centered around anti-inflammatory, anti-cancer, and anti-angiogenic effects. These activities are underpinned by the modulation of several key cellular signaling pathways.

Anti-Inflammatory Activity

Kahweol compounds have demonstrated potent anti-inflammatory properties by targeting key mediators of the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-activated macrophages, kahweol has been shown to suppress the phosphorylation of the p65 subunit of NF-κB, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes.[1][2] This leads to a dose-dependent reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][3]

Furthermore, kahweol has been observed to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and Janus Kinase 2 (JAK2) , further contributing to its anti-inflammatory effects.[1]

Anti-Cancer Activity

The anti-cancer properties of kahweol are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of signaling pathways critical for cancer cell survival and growth.

Apoptosis Induction: Kahweol induces apoptosis in various cancer cell lines, including lung adenocarcinoma and hepatocellular carcinoma.[4][5] This is achieved through the modulation of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), hallmarks of apoptosis.[4]

Inhibition of Proliferation and Survival Pathways: Kahweol and its esters have been shown to inhibit key signaling pathways that drive cancer cell proliferation and survival. One of the critical targets is the STAT3 signaling pathway. Kahweol inhibits the phosphorylation of STAT3 in a dose-dependent manner, preventing its dimerization, nuclear translocation, and transcriptional activity.[4] Overexpression of STAT3 has been shown to confer resistance to kahweol-induced apoptosis, highlighting its importance as a target.[4]

Additionally, kahweol has been reported to suppress the Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6] By reducing the phosphorylation of Akt and its downstream targets like mTOR, kahweol can inhibit protein synthesis and cell growth. In HER2-overexpressing breast cancer cells, kahweol has been shown to downregulate fatty acid synthase (FASN) expression, an enzyme crucial for cancer cell proliferation, through the inhibition of the Akt signaling pathway.[6]

The Extracellular signal-regulated kinase (ERK) pathway is another target of kahweol. It has been reported that kahweol can block the phosphorylation of ERK, which is involved in cell proliferation and survival.[3]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Kahweol and its palmitate ester have demonstrated significant anti-angiogenic effects in vitro.[7][8][9]

Kahweol inhibits multiple steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation.[3][9] A key mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. Both cafestol palmitate and kahweol palmitate have been shown to down-regulate the expression of VEGFR2 and its downstream effector Akt in human microvascular endothelial cells (HMVECs).[3][8]

Furthermore, kahweol inhibits the activity of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes that are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and migration.[3]

Quantitative Data Summary

Table 1: Anti-Angiogenic and Anti-Migratory Effects of Kahweol

AssayCell LineCompoundConcentrationEffectReference
Endothelial Cell Migration (Wound Healing)HUVECKahweol75 µM30% inhibition at 8h, 66% inhibition at 24h[7][9]
Endothelial Cell InvasionHUVECKahweol25 µM23% inhibition[9]
50 µM33% inhibition[9]
75 µM52% inhibition[9]
Endothelial Cell Sprouting (Aortic Ring Assay)Mouse Aortic RingsKahweol5 µMClear inhibition[3]
In vivo Angiogenesis (Zebrafish Model)Transgenic Zebrafish LarvaeKahweol25 µM75% of larvae showed inhibited angiogenesis[3][7][9]
75 µM85% of larvae showed inhibited angiogenesis[7][9]

Table 2: Cytotoxic and Proliferative Effects of Kahweol and Kahweol Palmitate

AssayCell LineCompoundConcentrationEffectReference
Cell ViabilityHMVECCafestol Palmitate75 µM, 100 µMCytotoxic[8]
Kahweol Palmitate75 µM, 100 µMCytotoxic[8]
Cell ProliferationHMVECCafestol Palmitate50 µMDramatically reduced[8]
Kahweol Palmitate50 µMStronger inhibitory effect than Cafestol Palmitate[8]
Cell Viability (HCC)Hep3B, SNU182, SNU423Kahweol40 µM (24h)Decreased cell viability[5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by kahweol and its esters.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates JAK2 JAK2 TLR4->JAK2 activates Kahweol Kahweol Stearate Kahweol->IKK inhibits Kahweol->JAK2 inhibits NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 phosphorylates IκB NFkB_p65_p50_nuc NF-κB (p65/p50) (nucleus) NFkB_p65_p50->NFkB_p65_p50_nuc translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_p65_p50_nuc->Pro_inflammatory_genes activates transcription Inflammatory_mediators Inflammatory Mediators (NO, PGE2) Pro_inflammatory_genes->Inflammatory_mediators leads to production of STAT1 STAT1 JAK2->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1->Pro_inflammatory_genes activates transcription

This compound's Anti-Inflammatory Signaling Pathway.

anti_cancer_pathway cluster_proliferation Proliferation & Survival cluster_apoptosis Apoptosis GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (e.g., HER2) GrowthFactors->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation nuclear translocation & gene transcription Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits cytochrome c release Caspase3 Caspase-3 Mitochondrion->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to Kahweol Kahweol Stearate Kahweol->Akt inhibits phosphorylation Kahweol->ERK inhibits phosphorylation Kahweol->STAT3 inhibits phosphorylation Kahweol->Bax upregulates Kahweol->Bcl2 downregulates

This compound's Anti-Cancer Signaling Pathways.

anti_angiogenic_workflow cluster_angiogenesis Angiogenic Processes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds to EndothelialCell Endothelial Cell VEGFR2->EndothelialCell activates Proliferation Proliferation EndothelialCell->Proliferation Migration Migration EndothelialCell->Migration Invasion Invasion (ECM Degradation) EndothelialCell->Invasion TubeFormation Tube Formation EndothelialCell->TubeFormation NewVessel New Blood Vessel Proliferation->NewVessel Migration->NewVessel Invasion->NewVessel MMP2_uPA MMP-2 / uPA Invasion->MMP2_uPA mediated by TubeFormation->NewVessel Kahweol Kahweol Stearate Kahweol->VEGFR2 inhibits expression Kahweol->Proliferation inhibits Kahweol->Migration inhibits Kahweol->MMP2_uPA inhibits activity

References

The Unveiling of Kahweol Stearate: A Journey from Coffee Bean to Scientific Scrutiny

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of a Key Coffee Diterpenoid Ester

For researchers, scientists, and professionals in drug development, understanding the provenance of a bioactive compound is as critical as comprehending its mechanism of action. Kahweol stearate, a diterpenoid ester found in coffee, is one such molecule of interest, with a history intertwined with the broader exploration of coffee's chemical constituents. This technical guide delineates the discovery and historical investigation of this compound, presenting key data, experimental methodologies, and a visual representation of its place within the landscape of coffee diterpenes.

A Historical Trajectory: From Kahweol to its Stearate Ester

The story of this compound begins with its parent compound, kahweol. This diterpene was first isolated from the unsaponifiable matter of Arabica coffee bean oil in 1932 by Bengis and Anderson. The name "kahweol" itself is derived from the Arabic word "qahweh," meaning coffee. For several decades, research primarily focused on the free forms of coffee diterpenes, kahweol and the structurally related cafestol.

The understanding that these diterpenes exist predominantly as esters of fatty acids in coffee oil began to emerge in the latter half of the 20th century. While early work in the 1960s alluded to the presence of cafestol esters, it was not until the 1980s that specific kahweol esters were isolated and identified. A pivotal study by Lam et al. in 1982 successfully isolated and identified kahweol palmitate from green coffee beans, laying the groundwork for the investigation of other fatty acid esters of kahweol.

The definitive identification of a broader spectrum of kahweol esters, including this compound, was significantly advanced by the advent of more sophisticated analytical techniques. A landmark 2001 study by Kurzrock and Speer employed Liquid Chromatography-Mass Spectrometry (LC/MS) to systematically identify a range of kahweol fatty acid esters in roasted Arabica coffee. This research provided concrete evidence for the existence of this compound (C18:0) alongside other esters such as palmitate (C16:0), linoleate (C18:2), and oleate (C18:1).

Quantitative Analysis of Kahweol Esters

The work by Kurzrock and Speer (2001) and subsequent studies have allowed for the quantification of various kahweol esters in coffee. The relative abundance of these esters can vary depending on the coffee species, origin, and processing methods.

Fatty Acid MoietyCarbon ChainCommon NameRelative Abundance
Palmitic AcidC16:0Kahweol PalmitateMajor
Linoleic AcidC18:2Kahweol LinoleateSignificant
Oleic AcidC18:1Kahweol OleateSignificant
Stearic Acid C18:0 This compound Minor to Moderate
Arachidic AcidC20:0Kahweol ArachidateMinor
Behenic AcidC22:0Kahweol BehenateMinor

Experimental Protocols: Foundational Methodologies

The identification and characterization of this compound have relied on meticulous experimental procedures. The following are summaries of the key methodologies employed in the foundational studies.

Isolation of Kahweol Esters (Adapted from Lam et al., 1982)

This protocol outlines the general procedure for the isolation of kahweol esters from green coffee beans, which was instrumental in the early identification of this class of compounds.

  • Extraction: Green coffee beans are ground and extracted with petroleum ether. The solvent is then evaporated to yield the coffee oil.

  • Saponification (for obtaining the free diterpene): A portion of the oil is saponified with alcoholic potassium hydroxide to hydrolyze the esters and liberate the free kahweol for comparative analysis.

  • Chromatographic Separation: The crude coffee oil (containing the esters) is subjected to column chromatography on silica gel.

  • Fractionation: The column is eluted with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.

  • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the diterpene esters.

  • High-Performance Liquid Chromatography (HPLC): Further purification of the ester-containing fractions is achieved by preparative HPLC on a reverse-phase column (e.g., C18) with a mobile phase such as methanol/water.

  • Spectroscopic Analysis: The purified ester fractions are then subjected to spectroscopic analysis (NMR, Mass Spectrometry) for structural elucidation.

Identification of Kahweol Fatty Acid Esters by LC/MS (Adapted from Kurzrock and Speer, 2001)

This method was critical for the systematic identification of a wide range of kahweol esters, including the stearate.

  • Sample Preparation: Roasted coffee beans are ground, and the lipid fraction is extracted using an accelerated solvent extractor with dichloromethane.

  • Gel Permeation Chromatography (GPC): The lipid extract is first fractionated by GPC to separate the diterpene esters from other lipid components like triglycerides.

  • Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis:

    • Chromatography: The diterpene ester fraction is analyzed by HPLC using a reverse-phase column (e.g., C18). A gradient elution program with acetonitrile and water is typically employed.

    • Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • Detection: Mass spectra are acquired in positive ion mode. The molecular ions ([M+H]+) of the different kahweol esters are detected, allowing for their identification based on their mass-to-charge ratio. For example, the expected m/z for this compound (C38H60O4) would be approximately 581.45.

  • Data Analysis: The retention times and mass spectra of the peaks are compared with those of authentic standards (if available) or with theoretical values to confirm the identity of each kahweol ester.

Visualizing the Discovery Pathway

The following diagrams illustrate the logical progression from the discovery of the parent compound to the specific identification of its stearate ester, as well as a simplified experimental workflow for its identification.

Discovery_Pathway cluster_0 Early Discoveries cluster_1 Specific Ester Identification cluster_2 Target Compound A Discovery of Kahweol (Bengis & Anderson, 1932) B Early Studies on Cafestol Esters (1960s) A->B Context C Isolation of Kahweol Palmitate (Lam et al., 1982) B->C Precedent D Systematic Identification of Kahweol Fatty Acid Esters (Kurzrock & Speer, 2001) C->D Methodological Advancement E Identification of This compound D->E Specific Finding

Figure 1. Logical flow of the discovery of this compound.

Experimental_Workflow Start Ground Roasted Coffee Beans Extraction Lipid Extraction (e.g., Dichloromethane) Start->Extraction GPC Gel Permeation Chromatography (Separation of Diterpene Esters) Extraction->GPC LCMS LC/MS Analysis (HPLC-APCI/ESI-MS) GPC->LCMS DataAnalysis Data Analysis (Retention Time & Mass Spectra) LCMS->DataAnalysis Identification Identification of This compound DataAnalysis->Identification

Figure 2. Simplified workflow for identifying this compound.

Conclusion

The discovery of this compound was not a singular event but rather a progressive unveiling that built upon decades of research into the chemical composition of coffee. From the initial isolation of its parent diterpene, kahweol, to the development of sophisticated analytical techniques like LC/MS, the scientific community has gradually pieced together the complex profile of diterpenoid esters in one of the world's most popular beverages. For professionals in drug development and natural product research, this history underscores the importance of technological advancement in uncovering the subtle yet significant components of natural sources, paving the way for future investigations into their biological activities and potential therapeutic applications.

The Pharmacokinetics and Metabolism of Kahweol Stearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic and metabolic data for kahweol stearate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the available data for its parent compound, kahweol, and related kahweol esters. The information presented herein should be interpreted with the understanding that the metabolic fate of this compound is likely to involve initial hydrolysis to kahweol, followed by the metabolic pathways described for kahweol.

Introduction

This compound is a diterpenoid ester found in coffee, specifically in the lipid fraction of coffee beans.[1] It belongs to a class of compounds known as kahweol fatty acid esters, which contribute to the biological activities associated with coffee consumption.[2] Kahweol, the parent diterpene of this compound, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, anti-angiogenic, and anticancer activities.[3][4] Understanding the pharmacokinetics and metabolism of this compound is crucial for evaluating its potential as a therapeutic agent and for understanding its role in the health effects of coffee.

This technical guide summarizes the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of kahweol and its esters, providing a foundational framework for research and development involving this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C38H60O4LKT Labs
Molecular Weight 580.88 g/mol LKT Labs
CAS Number 108214-31-9LKT Labs
Appearance Light Yellow PowderLKT Labs
Storage Temperature -20°CLKT Labs

Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not available, studies on its parent compound, kahweol, provide valuable insights into its likely in vivo behavior following oral administration. It is hypothesized that this compound undergoes hydrolysis in the gastrointestinal tract or liver, releasing kahweol, which then enters systemic circulation.

Absorption

Studies conducted on healthy human volunteers with ileostomies have shown that approximately 70% of ingested kahweol is absorbed in the small intestine.[3] This suggests that kahweol is readily bioavailable after oral administration. The absorption of this compound is presumed to be similar, contingent on its hydrolysis to free kahweol.

Distribution

Following absorption, kahweol and its metabolites are believed to accumulate primarily in the liver and gastrointestinal tract.[3] Evidence suggests the potential for enterohepatic cycling, a process where compounds are excreted in the bile, reabsorbed in the intestine, and returned to the liver. This cycling could contribute to a prolonged presence and activity of kahweol in these tissues.

Metabolism

The metabolism of kahweol is extensive, with only a small fraction of the absorbed dose being excreted unchanged or as simple conjugates. The primary metabolic pathways identified are glucuronidation and sulfation, which are common detoxification pathways for xenobiotics.[3] However, the low urinary excretion of these conjugates (less than 1% of the ingested amount) indicates that other, more complex metabolic transformations are the major routes of elimination.[3]

It is plausible that the stearate ester of kahweol is first cleaved by esterases in the gut or liver to yield free kahweol and stearic acid. The liberated kahweol would then be subject to the metabolic pathways described.

Excretion

Urinary excretion of kahweol and its direct conjugates is minimal. Studies have reported that only about 0.4% to 1.2% of ingested kahweol is excreted in the urine as glucuronide or sulfate conjugates.[3] This low level of renal excretion further supports the hypothesis of extensive metabolism and potential biliary excretion as part of an enterohepatic cycle.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not available. However, based on studies of related compounds, a general methodology can be outlined.

In Vivo Pharmacokinetic Study Protocol (Hypothetical)
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: this compound administered orally via gavage.

  • Sample Collection: Blood samples collected via the tail vein at various time points post-administration. Urine and feces collected over a 24-hour period.

  • Sample Preparation: Plasma separated from blood by centrifugation. Tissues (liver, intestine) homogenized. Samples subjected to solid-phase or liquid-liquid extraction to isolate kahweol and its metabolites.

  • Analytical Method: Quantification of kahweol and its metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed metabolic pathway of this compound and a typical experimental workflow for its pharmacokinetic analysis.

G Presumed Metabolic Pathway of this compound cluster_0 KS This compound (Oral Administration) GI Gastrointestinal Tract KS->GI Hydrolysis by Esterases L Liver GI->L Absorption E Enterohepatic Circulation F Feces GI->F Excretion K Kahweol L->K B Bile L->B Biliary Excretion M Metabolites (Glucuronides, Sulfates, etc.) K->M Metabolism U Urine M->U Renal Excretion B->GI E->L Reabsorption

Caption: Presumed metabolic pathway of this compound.

G Experimental Workflow for Pharmacokinetic Analysis cluster_0 In Vivo Study cluster_1 Sample Processing cluster_2 Analysis A Drug Administration (Oral Gavage) B Serial Blood Sampling A->B C Urine & Feces Collection A->C D Plasma Separation B->D E Tissue Homogenization C->E F Extraction (SPE or LLE) D->F E->F G HPLC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is largely inferred from studies on its parent compound, kahweol. The available evidence suggests that upon oral administration, this compound is likely hydrolyzed to kahweol, which is then well-absorbed and extensively metabolized, primarily in the liver, with evidence of enterohepatic circulation. Future research should focus on conducting dedicated pharmacokinetic studies on this compound to determine its specific ADME properties, including its hydrolysis rate in vivo and the identification of unique metabolites. Such data will be invaluable for the rational development of this compound as a potential therapeutic agent.

References

A Technical Guide to the Solubility of Kahweol Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol stearate, a diterpenoid ester found in coffee, has garnered significant interest for its anti-inflammatory, anticancer, and antiangiogenic properties. A thorough understanding of its solubility in various solvents is paramount for its extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a visualization of its key biological signaling pathways. While specific quantitative solubility data for this compound is scarce in publicly available literature, this guide leverages data on the structurally related compound, stearic acid, to provide a predictive framework and a robust experimental methodology.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," this compound, an ester of a diterpene and a long-chain fatty acid, is expected to exhibit good solubility in nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents. The long stearate tail imparts significant nonpolar character, while the kahweol moiety introduces some degree of polarity.

To provide a semi-quantitative reference, the following table summarizes the solubility of stearic acid in various organic solvents. It is anticipated that this compound will follow a similar trend, though absolute values will differ.

Table 1: Solubility of Stearic Acid in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Solubility (mole fraction, x)
Methanol301.150.0038
303.150.0045
308.150.0068
311.150.0084
313.150.0097
Ethanol301.150.0125
303.150.0146
308.150.0211
311.150.0259
313.150.0298
Acetone301.150.0109
303.150.0128
308.150.0189
311.150.0234
313.150.0271
Ethyl Acetate301.150.0289
303.150.0335
308.150.0483
311.150.0591
313.150.0679

Data adapted from Heryanto, R., et al. (2007). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia, 33, 469-472.[1][2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is adapted from the protocol used for stearic acid and is suitable for generating precise quantitative data.[1][2][3]

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled water bath or shaker

  • Analytical balance (accuracy ± 0.0001 g)

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Oven or vacuum desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial.

  • Gravimetric Analysis:

    • Record the total weight of the collection vial containing the filtrate.

    • Evaporate the solvent from the filtrate. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound, or by using a vacuum desiccator.

    • Continue the evaporation process until a constant weight of the dried this compound residue is achieved.

    • Record the final weight of the vial with the dried residue.

Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Mass of dissolved this compound (g): (Final weight of vial + residue) - (Initial weight of empty vial)

  • Mass of solvent (g): (Total weight of filtrate) - (Mass of dissolved this compound)

  • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

Signaling Pathways Modulated by Kahweol

Kahweol, the parent diterpene of this compound, exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the inhibitory mechanisms of kahweol in cancer and inflammation.

Anti-Inflammatory Signaling Pathway of Kahweol

Kahweol has been shown to suppress inflammatory responses by inhibiting the NF-κB, MAPK, and STAT signaling pathways.[4][5][6] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_kahweol Kahweol Inhibition cluster_pathways Signaling Pathways cluster_nucleus Nucleus Stimulus LPS / TNF-α IKK IKK Stimulus->IKK MAPK_p38 p38 MAPK Stimulus->MAPK_p38 MAPK_JNK JNK Stimulus->MAPK_JNK MAPK_ERK ERK Stimulus->MAPK_ERK JAK JAK Stimulus->JAK Kahweol Kahweol Kahweol->IKK Kahweol->MAPK_p38 Kahweol->MAPK_JNK Kahweol->MAPK_ERK Kahweol->JAK STAT STAT Kahweol->STAT IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocation JAK->STAT STAT_nuc STAT STAT->STAT_nuc translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFκB_nuc->Gene_Expression STAT_nuc->Gene_Expression

Caption: Kahweol's anti-inflammatory mechanism.

Anti-Cancer Signaling Pathways of Kahweol

In cancer cells, kahweol has been demonstrated to induce apoptosis and inhibit proliferation by targeting multiple signaling cascades, including the Src/mTOR/STAT3 and HER2 pathways.[7][8][9]

Anti_Cancer_Pathway cluster_kahweol Kahweol Inhibition cluster_src_pathway Src/mTOR/STAT3 Pathway cluster_her2_pathway HER2 Pathway cluster_apoptosis Apoptosis Kahweol Kahweol Src Src Kahweol->Src mTOR mTOR Kahweol->mTOR STAT3 STAT3 Kahweol->STAT3 HER2 HER2 Kahweol->HER2 Akt Akt Kahweol->Akt Apoptosis Apoptosis Kahweol->Apoptosis Src->mTOR mTOR->STAT3 Proliferation_Survival_Src Cell Proliferation & Survival STAT3->Proliferation_Survival_Src HER2->Akt FASN FASN Akt->FASN Proliferation_Survival_HER2 Cell Proliferation & Survival FASN->Proliferation_Survival_HER2

Caption: Kahweol's anti-cancer mechanisms.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this technical guide provides a robust framework for its determination and a predictive understanding of its behavior in various solvents. The detailed experimental protocol offers a reliable method for generating the necessary data for formulation and research purposes. Furthermore, the visualization of the key signaling pathways modulated by its parent compound, kahweol, provides valuable insights into its mechanism of action, aiding in the strategic design of future studies for drug development.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Kahweol Stearate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of kahweol stearate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of this coffee-derived diterpenoid ester. While direct and extensive research on the thermal properties of isolated this compound is limited, this guide synthesizes available data on related compounds and outlines experimental protocols for its characterization.

Introduction to this compound

This compound is a diterpenoid ester naturally present in coffee beans, formed by the esterification of the diterpene alcohol kahweol with stearic acid. Kahweol, a key component of coffee, is known for its diverse biological activities, including anti-inflammatory, antioxidative, anti-angiogenic, and anticancer properties[1][2][3]. These attributes make kahweol and its esters, like this compound, promising candidates for pharmaceutical and nutraceutical applications. However, the successful development of these compounds hinges on a thorough understanding of their stability under various processing and storage conditions, particularly temperature.

Diterpene esters, including this compound, can undergo thermal degradation during processes such as the roasting of coffee beans[4]. This degradation can lead to the formation of derivatives like dehydrokahweol and kahweal, altering the chemical profile and potentially the biological activity of the final product[4][5].

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C38H60O4[6][7]
Molecular Weight 580.88 g/mol [6][7]
Predicted Boiling Point 653.7 ± 55.0 °C[6]
Predicted Density 1.06 ± 0.1 g/cm³[6]
Appearance Light Yellow Powder[1]
Purity (Commercially available) ≥98%[1][3]
Storage Temperature -20°C[1][3]

Proposed Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is recommended. The following protocols are based on standard methodologies used for similar compounds, such as metal stearates and other coffee lipids[8][9][10][11].

Objective: To determine the onset of thermal decomposition and characterize mass loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's specifications.

  • Accurately weigh 5-10 mg of purified this compound into a ceramic or aluminum pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Record the mass loss as a function of temperature. The resulting TGA curve will indicate the temperatures at which significant degradation events occur.

  • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates for distinct decomposition steps.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Calibrate the DSC instrument using an indium standard.

  • Hermetically seal 3-5 mg of this compound in an aluminum pan. An empty, sealed aluminum pan will be used as a reference.

  • Place both the sample and reference pans in the DSC cell.

  • Execute a heat-cool-heat cycle to observe both initial thermal events and those of the melt-quenched material. A typical cycle would be:

    • Heat from 20 °C to 200 °C at a rate of 10 °C/min.

    • Hold at 200 °C for 5 minutes to ensure complete melting.

    • Cool from 200 °C to 20 °C at a rate of 10 °C/min.

    • Reheat from 20 °C to 200 °C at a rate of 10 °C/min.

  • Maintain a nitrogen atmosphere with a purge rate of 20 mL/min[8].

  • The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization or decomposition.

Objective: To separate, identify, and quantify this compound and its thermal degradation products.

Methodology:

  • Sample Preparation: Heat aliquots of this compound at various temperatures (determined from TGA/DSC results) for specific durations. Dissolve the heat-treated and untreated samples in an appropriate solvent (e.g., acetonitrile/isopropanol mixture).

  • Chromatographic Conditions (based on analysis of diterpene esters)[4][12][13]:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol.

    • Detection: A Diode Array Detector (DAD) set to monitor wavelengths between 220 nm and 300 nm. Kahweol esters are typically analyzed at around 290 nm[4].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Quantification: Use external standards of purified this compound to create a calibration curve for quantification. For identification of degradation products, hyphenated techniques such as HPLC-Mass Spectrometry (LC-MS) would be necessary.

Visualization of Workflows and Pathways

The following diagram illustrates a logical workflow for the comprehensive evaluation of the thermal stability of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Study cluster_3 Data Analysis & Interpretation prep Purified this compound tga TGA (10°C/min, N2) prep->tga dsc DSC (10°C/min, N2) prep->dsc heating Isothermal Heating (at key temperatures from TGA) prep->heating tga->heating Inform Temp Selection kinetics Degradation Kinetics tga->kinetics hplc HPLC-DAD/MS Analysis heating->hplc products Product Identification hplc->products stability Stability Profile kinetics->stability products->stability

Caption: Workflow for thermal stability analysis of this compound.

While the direct signaling effects of this compound are not well-documented, the pathways activated by its parent compound, kahweol, are of significant interest in drug development. One of the key pathways is the activation of the Nrf2 antioxidant response.

G cluster_0 Cytoplasm cluster_1 Nucleus kahweol Kahweol keap1 Keap1 kahweol->keap1 Inhibits nrf2_c Nrf2 keap1->nrf2_c Binds & Promotes Degradation ub Ubiquitination & Degradation nrf2_c->ub nrf2_n Nrf2 nrf2_c->nrf2_n Translocation are ARE (Antioxidant Response Element) nrf2_n->are Binds genes Antioxidant Genes (e.g., GST, NQO1) are->genes Activates Transcription

References

A Technical Guide to the Therapeutic Potential of Kahweol Stearate: Core Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of kahweol stearate, a diterpenoid ester found in coffee.[1] While much of the existing research has been conducted on its aglycone, kahweol, the findings present a strong foundation for the therapeutic exploration of this compound in oncology, inflammatory diseases, and metabolic disorders. This document synthesizes current knowledge on its molecular targets, delineates key signaling pathways, and provides a summary of experimental methodologies to facilitate future research and development.

Core Therapeutic Areas and Molecular Mechanisms

Kahweol and its derivatives exhibit a multi-pronged therapeutic potential, primarily centered around anti-inflammatory, anticancer, and anti-angiogenic activities.[1][2][3][4] These effects are achieved through the modulation of a wide array of signaling molecules and pathways.

Kahweol demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[3][5][6] It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages in a dose-dependent manner.[3][7] This is achieved by reducing the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5][6][7] The primary mechanism behind this is the prevention of NF-κB activation.[3]

Furthermore, kahweol activates the Keap1/Nrf2/ARE signaling pathway, which is crucial for protecting against oxidative stress.[7][8][9]

Key Anti-inflammatory Targets:

  • Cyclooxygenase-2 (COX-2)[3][5][6][8][9]

  • Inducible nitric oxide synthase (iNOS)[3]

  • Nuclear factor kappa B (NF-κB)[3][7]

  • Monocyte chemoattractant protein-1 (MCP-1)[5][6][7][8][9]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2)[8][9]

The anticancer effects of kahweol are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and suppression of angiogenesis. These effects have been observed across a variety of cancer cell lines.[2][4]

1.2.1. Induction of Apoptosis Kahweol promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4][10] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3 and cleavage of PARP.[3][4][10] Several key signaling pathways are modulated to achieve this:

  • STAT3 Pathway: Kahweol inhibits the constitutive phosphorylation and activation of STAT3, a key transcription factor for cell survival.[3][4]

  • MAPK Pathways (ERK, JNK, p38): Kahweol's pro-apoptotic effects are often mediated through the activation of JNK and p38 MAPK pathways, while its effect on ERK is cell-type dependent.[3][7]

  • ATF3 Upregulation: It induces apoptosis by upregulating Activating Transcription Factor 3 (ATF3), which can be dependent on ERK1/2 or GSK3β activation.[3][4]

  • BTF3 Inhibition: Kahweol can inhibit the expression of Basic Transcription Factor 3 (BTF3) via the ERK-mediated signaling pathway.[3]

1.2.2. Inhibition of Proliferation and Cell Cycle Kahweol impedes cancer cell proliferation by arresting the cell cycle and inhibiting key proliferative signaling pathways:

  • HER2 Signaling: In HER2-overexpressing breast cancer cells, kahweol reduces HER2 protein, mRNA, and transcriptional activity. This is achieved by upregulating PEA3 and downregulating AP-2.[11]

  • Akt/mTOR Pathway: It lowers the levels of phosphorylated Akt and its downstream targets mTOR, p70S6K, and 4EBP1, which are central to cell growth and proliferation.[7][11]

  • Cyclin D1 Degradation: Kahweol suppresses the expression of Cyclin D1, a key protein for G1 phase progression, by promoting its proteasomal degradation via GSK3β-dependent phosphorylation.[3][4][12]

  • Sp1 Downregulation: In oral squamous cell carcinoma, it induces G1 phase cell cycle arrest by downregulating the expression of Specificity Protein 1 (Sp1).[8][9]

1.2.3. Suppression of Migration and Invasion Kahweol inhibits the migratory and invasive potential of cancer cells by targeting matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).[5][6][7][12] This is often linked to the suppression of the Akt, p38 MAPK, and JNK1/2 signaling pathways.[7]

Kahweol acts as a potent anti-angiogenic compound by inhibiting endothelial cell proliferation, migration, invasion, and tube formation.[5][6] It targets key molecules involved in extracellular matrix remodeling, such as MMP-2 and uPA.[5][6][12] Furthermore, it has been shown to inhibit the VEGFR2 signaling pathway.[12]

Interestingly, kahweol has shown potential in metabolic regulation by activating AMP-activated protein kinase (AMPK).[12] This leads to an increase in the phosphorylation of its downstream target, Acetyl-CoA carboxylase (ACC), which in turn suppresses lipid accumulation.[12] The activation of AMPK by kahweol also promotes cellular glucose uptake.[12]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the biological activities of kahweol.

Table 1: Anti-inflammatory and Anti-proliferative Activity of Kahweol

Target Cell/Model Parameter Measured Effective Concentration Observed Effect Reference
LPS-activated macrophages PGE2 and NO synthesis 0.5 - 10 µM Dose-dependent inhibition [7]
Human lung adenocarcinoma (A549) Apoptosis 10 - 40 µM Time and dose-dependent induction [3]
Human umbilical vein endothelial cells (HUVECs) Proliferation 20 - 80 µM Dose-dependent inhibition [3]

| Human renal carcinoma (Caki) | Apoptosis | 10 - 40 µM | Concentration-dependent induction |[3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by kahweol and a general experimental workflow for its analysis.

G cluster_0 Kahweol's Anti-inflammatory Mechanism LPS LPS IKK IKK LPS->IKK activates NF-kB NF-kB IKK->NF-kB activates iNOS/COX-2 iNOS/COX-2 NF-kB->iNOS/COX-2 upregulates NO/PGE2 NO/PGE2 iNOS/COX-2->NO/PGE2 produces Kahweol Kahweol Kahweol->IKK inhibits

Caption: Kahweol's inhibition of the NF-κB signaling pathway.

G cluster_1 Kahweol's Anticancer Mechanism in HER2+ Cells HER2 HER2 Akt Akt HER2->Akt activates mTOR mTOR Akt->mTOR activates FASN FASN Akt->FASN activates Proliferation Proliferation mTOR->Proliferation FASN->Proliferation Kahweol Kahweol Kahweol->HER2 downregulates Kahweol->Akt inhibits phosphorylation

Caption: Kahweol's inhibition of the HER2/Akt/mTOR pathway.

G cluster_2 General Experimental Workflow Extraction Extraction Purification Purification Extraction->Purification e.g., DHS, SO In_Vitro In_Vitro Purification->In_Vitro e.g., HPLC In_Vivo In_Vivo Purification->In_Vivo e.g., HPLC Data_Analysis Data_Analysis In_Vitro->Data_Analysis Cell-based assays In_Vivo->Data_Analysis Animal models

Caption: A generalized workflow for studying this compound.

Experimental Protocols

A variety of experimental models and techniques have been employed to elucidate the therapeutic targets of kahweol.

4.1. Cell Lines Used

  • Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVEC) for angiogenesis studies.[3]

  • Cancer Cell Lines:

    • Lung: A549, MSTO-211H, H28[7][10]

    • Renal: Caki[3]

    • Breast: SKBR3 (HER2+), MDA-MB231[7][11]

    • Colorectal: HCT116, SW480, HT-29[4][10]

    • Prostate: PC-3, DU145, LNCaP[4][10]

    • Hepatocellular Carcinoma: Hep3B, SNU182, SNU42[7]

    • Fibrosarcoma: HT-1080[7]

    • Oral Squamous Carcinoma[8][9]

  • Macrophages: RAW 264.7 for inflammation studies.[3]

  • Hepatic Stellate Cells: LX2 and primary hepatocytes for fibrosis studies.[13]

4.2. In Vitro Methodologies

  • Cell Viability and Proliferation Assays: Standard assays such as MTT or WST-1 are used to determine the cytotoxic and anti-proliferative effects of kahweol.

  • Apoptosis Assays: Apoptosis is assessed through DNA fragmentation analysis, and activation of caspases (e.g., caspase-3) is measured using colorimetric or fluorometric assays.[3]

  • Western Blotting: This technique is extensively used to determine the protein expression levels of key targets in signaling pathways, such as Akt, p-Akt, ERK, STAT3, COX-2, iNOS, caspases, and Bcl-2 family proteins.[3]

  • RT-PCR: Reverse transcription-polymerase chain reaction is used to measure the mRNA levels of target genes like COX-2 and iNOS.[3]

  • Migration and Invasion Assays: Transwell migration assays (Boyden chamber) and Matrigel invasion assays are employed to evaluate the effect of kahweol on cell motility.

  • Tube Formation Assay: HUVECs are cultured on Matrigel to assess the ability of kahweol to inhibit the formation of capillary-like structures, a hallmark of angiogenesis.[5][6]

  • Zymography: This technique is used to determine the activity of matrix metalloproteinases, such as MMP-2 and MMP-9.[5][6]

4.3. Ex Vivo and In Vivo Models

  • Mouse Aortic Ring Assay: An ex vivo model to study angiogenesis where aortic rings from mice are cultured in a collagen matrix, and the outgrowth of microvessels is quantified.[5][6]

  • Chorioallantoic Membrane (CAM) Assay: Chicken or quail embryos are used to assess angiogenesis in vivo. Kahweol is applied to the CAM, and its effect on blood vessel formation is observed.[5][6]

  • Zebrafish Angiogenesis Assay: Transgenic zebrafish with fluorescent blood vessels provide a powerful in vivo model to visualize and quantify the inhibition of angiogenesis.[5][6]

  • Animal Models of Inflammation: An acute air pouch inflammation model induced by carrageenan in rats has been used to confirm the anti-inflammatory effects of kahweol in vivo.[3]

Conclusion and Future Directions

Kahweol, the active component of this compound, presents a rich pharmacology with a multitude of therapeutic targets spanning cancer, inflammation, and metabolic diseases. Its ability to modulate key signaling pathways such as NF-κB, STAT3, Akt/mTOR, and MAPK highlights its potential as a multi-targeted therapeutic agent. While the current body of research is promising, future investigations should focus on this compound specifically to understand its unique pharmacokinetic and pharmacodynamic properties. Further studies are warranted to validate these targets in preclinical and clinical settings, paving the way for the development of novel therapies derived from this natural coffee compound.

References

In Silico Prediction of Kahweol Stearate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the bioactivity of the diterpene Kahweol. However, specific research on Kahweol stearate is limited. This guide focuses on the known bioactivities and mechanisms of Kahweol, which forms the core of this compound, and proposes a framework for the in silico prediction of the bioactivity of the esterified form.

Introduction

Kahweol is a naturally occurring diterpene found in coffee beans, known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and anti-angiogenic activities.[1] this compound is an esterified form of Kahweol. The addition of the stearate moiety is expected to alter its physicochemical properties, such as lipophilicity, which may, in turn, influence its bioavailability and interaction with biological targets. This technical guide provides an overview of the known bioactivities of Kahweol, details relevant experimental protocols for their validation, and outlines a theoretical framework for the in silico prediction of this compound's bioactivity.

Predicted and Known Bioactivities of Kahweol

Kahweol has been shown to exert its biological effects through the modulation of various signaling pathways. Its primary activities are centered around anticancer and anti-inflammatory effects.

Anticancer Activity

Kahweol has demonstrated pro-apoptotic, cytotoxic, anti-proliferative, and anti-migratory properties in various cancer cell lines.[2] It induces apoptosis and inhibits cell growth in a dose-dependent manner.[3]

Signaling Pathways Involved in Anticancer Activity:

  • STAT3 Pathway: Kahweol has been reported to down-regulate the STAT3 signaling pathway by inhibiting its constitutive phosphorylation and activation.[1]

  • Src/mTOR/STAT3 Pathway: In hepatocellular carcinoma cells, Kahweol induces apoptosis by inhibiting the Src/mTOR/STAT3 signaling pathway.[4]

  • HER2 Signaling: In HER2-overexpressing breast cancer cells, Kahweol inhibits cell proliferation and induces apoptosis by suppressing fatty acid synthase (FASN). It reduces the levels of HER2 protein, mRNA, and transcriptional activity.[5]

  • MAPK Pathway (ERK, JNK, p38): Kahweol's effects on apoptosis are mediated by the JNK and p38 MAPK pathways.[6]

  • NF-κB Pathway: Kahweol has been shown to inhibit the activation of NF-κB.[1]

Kahweol Kahweol Src Src Kahweol->Src inhibits STAT3 STAT3 Kahweol->STAT3 inhibits HER2 HER2 Kahweol->HER2 inhibits FASN FASN Kahweol->FASN inhibits MAPK MAPK (JNK, p38) Kahweol->MAPK activates NF_kB NF-κB Kahweol->NF_kB inhibits mTOR mTOR Src->mTOR Cell_Proliferation Cell Proliferation Inhibition Src->Cell_Proliferation promotes mTOR->STAT3 STAT3->Cell_Proliferation promotes HER2->FASN FASN->Cell_Proliferation promotes Apoptosis Apoptosis MAPK->Apoptosis induces NF_kB->Cell_Proliferation promotes

Kahweol's Anticancer Signaling Pathways.
Anti-inflammatory Activity

Kahweol exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators.

Signaling Pathways Involved in Anti-inflammatory Activity:

  • COX-2 and MCP-1 Inhibition: Kahweol inhibits the expression of cyclooxygenase-2 (COX-2) and monocyte chemoattrapictant protein-1 (MCP-1), both of which are crucial mediators of inflammation.[7][8]

  • NF-κB Pathway: The anti-inflammatory effects of Kahweol are also attributed to its ability to prevent the activation of NF-κB.[1]

  • MAPK and STAT Inhibition: In human keratinocytes, Kahweol has been shown to hinder the generation of cytokines and chemokines by inhibiting the MAPK, NF-κB, and STAT signaling cascades.[9]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IFN-γ) MAPK MAPK Inflammatory_Stimuli->MAPK NF_kB NF-κB Inflammatory_Stimuli->NF_kB STAT STAT Inflammatory_Stimuli->STAT Kahweol Kahweol Kahweol->MAPK inhibits Kahweol->NF_kB inhibits Kahweol->STAT inhibits COX2 COX-2 Kahweol->COX2 inhibits MCP1 MCP-1 Kahweol->MCP1 inhibits Cytokines_Chemokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines_Chemokines induces NF_kB->Cytokines_Chemokines induces STAT->Cytokines_Chemokines induces Inflammation Inflammation COX2->Inflammation mediates MCP1->Inflammation mediates Cytokines_Chemokines->Inflammation mediates

Kahweol's Anti-inflammatory Signaling Pathways.

Quantitative Bioactivity Data of Kahweol

The following tables summarize the quantitative data available for the bioactivity of Kahweol.

Table 1: Anticancer Activity of Kahweol

Cell LineAssayEffectConcentrationReference
A549 (Lung Adenocarcinoma)Apoptosis AssayPro-apoptotic10–40 μM[1]
HUVEC (Endothelial Cells)Proliferation AssayAnti-proliferative25–75 μM[1]
HUVEC (Endothelial Cells)Invasion AssayInhibition of invasion by 23%, 33%, and 52%25, 50, and 75 µM[7][8]
Transgenic Zebrafish LarvaeAngiogenesis Assay75% of larvae showed inhibited angiogenesis25 μM[1]
Chicken Chorioallantoic MembraneAngiogenesis AssayInhibition of angiogenesis50 nM[1]
Mouse Aortic RingSprouting AssayInhibition of endothelial cell sprouting5 μM[1]

Table 2: Anti-inflammatory Activity of Kahweol

Cell Line/ModelAssayEffectConcentrationReference
LPS-activated MacrophagesIKK ActivationInhibition0.5–10 μM[6]
LPS-activated MacrophagesCOX-2 ExpressionInhibition0.5 μM[6]
HaCaT (Human Keratinocytes)IL-1β mRNA reduction62.7% and 67.6%5 and 10 μM[9]
HaCaT (Human Keratinocytes)IL-6 mRNA reduction49.2%10 μM[9]
HaCaT (Human Keratinocytes)CXCL8 mRNA reduction37.0% and 48.8%5 and 10 μM[9]
HaCaT (Human Keratinocytes)JNK phosphorylation reduction32.6% and 54.2%5 and 10 μM[9]
HaCaT (Human Keratinocytes)ERK phosphorylation reduction46.5% and 48.5%5 and 10 μM[9]
HaCaT (Human Keratinocytes)p38 phosphorylation reduction49.3% and 58.5%5 and 10 μM[9]

Proposed In Silico Prediction Workflow for this compound Bioactivity

Given the lack of specific in silico studies for this compound, this section proposes a theoretical workflow based on established computational methodologies.

Start Start: 3D Structure of This compound Target_Identification Target Identification (e.g., COX-2, Src, HER2) Start->Target_Identification QSAR QSAR Modeling (with derivatives) Start->QSAR ADMET_Prediction ADMET Prediction Start->ADMET_Prediction Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking Binding_Affinity Predict Binding Affinity and Pose Molecular_Docking->Binding_Affinity MD_Simulations Molecular Dynamics Simulations Binding_Affinity->MD_Simulations Complex_Stability Assess Complex Stability and Interactions MD_Simulations->Complex_Stability Experimental_Validation Experimental Validation Complex_Stability->Experimental_Validation Predict_Bioactivity Predict Bioactivity of Novel Analogs QSAR->Predict_Bioactivity Predict_Bioactivity->Experimental_Validation Pharmacokinetics Predict Pharmacokinetic Properties ADMET_Prediction->Pharmacokinetics Pharmacokinetics->Experimental_Validation

Proposed In Silico Prediction Workflow.
Molecular Docking

  • Objective: To predict the binding mode and affinity of this compound to known protein targets of Kahweol (e.g., Src, HER2, COX-2).

  • Methodology:

    • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

    • Protein Preparation: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose of this compound within the active site of the target proteins.

    • Analysis: Analyze the docking scores to estimate the binding affinity and visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mechanism.

Molecular Dynamics (MD) Simulations
  • Objective: To assess the stability of the predicted this compound-protein complexes and to study the dynamic behavior of the interactions over time.

  • Methodology:

    • System Setup: Place the best-docked complex from the molecular docking study in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.

    • Simulation: Run MD simulations for a significant duration (e.g., 100 ns) using software like GROMACS or AMBER.

    • Analysis: Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to evaluate the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR)
  • Objective: To develop a mathematical model that relates the chemical structure of Kahweol derivatives (including this compound) to their biological activity.

  • Methodology:

    • Dataset: Compile a dataset of Kahweol analogs with their experimentally determined bioactivities (e.g., IC50 values).

    • Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.

    • Model Building: Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a QSAR model.

    • Validation: Validate the predictive power of the model using internal and external validation techniques.

Experimental Protocols

The following are detailed protocols for key experiments to validate the predicted bioactivities of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[10]

    • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 μM) for 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

  • Protocol:

    • Cell Lysis: Treat cells with this compound, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Src, Src, β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Assay (Nitric Oxide (NO) Production)
  • Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve.

Conclusion

While direct experimental and in silico data on this compound are scarce, the extensive research on its parent compound, Kahweol, provides a strong foundation for predicting its bioactivity. The proposed in silico workflow, combining molecular docking, MD simulations, and QSAR modeling, offers a rational approach to investigate the potential of this compound as a therapeutic agent. The detailed experimental protocols provided herein will be instrumental in validating these computational predictions and elucidating the precise mechanisms of action of this promising natural product derivative. Further research is warranted to explore the full therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Coffee, one of the world's most consumed beverages, is a complex mixture of thousands of chemical compounds. Among these, the lipid fraction contains a unique class of diterpenes, primarily cafestol and kahweol, which are almost exclusively found in coffee beans.[1] In their natural state within the coffee bean, these diterpenes are predominantly esterified with fatty acids, forming a series of diterpene esters.[2][3] Kahweol stearate, an ester of kahweol and stearic acid, is a representative of this class.

These compounds have garnered significant scientific interest due to their diverse biological activities, which range from anti-inflammatory and anti-angiogenic to potent anticancer and chemopreventive properties.[4][5] While the free diterpenes (cafestol and kahweol) have been studied extensively, their esterified forms, such as this compound and kahweol palmitate, are the primary forms found in coffee and are known to possess significant bioactivity themselves.[6][7]

This technical guide provides an in-depth overview of this compound and its related diterpene esters. It covers their chemical properties, summarizes key quantitative data on their biological activities, details relevant experimental protocols for their study, and visualizes the complex signaling pathways they modulate.

Chemical and Physical Properties

Kahweol and cafestol are pentacyclic diterpenes with an ent-kaurane skeleton. The primary structural difference is an additional double bond in the second furan ring of kahweol.[7] In coffee beans, these diterpenes are esterified at the C-17 position with various saturated and unsaturated fatty acids, including palmitic, linoleic, oleic, and stearic acids.[2][8]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 108214-31-9 [9][10]
Molecular Formula C38H60O4 [9][10]
Molecular Weight 580.88 g/mol [9][10]
IUPAC Name [(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate [9][10]
Appearance Light Yellow Powder [9]

| Storage Temperature | -20°C |[9] |

Table 2: Content of Major Diterpene Esters in Coffee Beans

Diterpene Ester Family Coffee Type Total Ester Content (g/kg dry matter) Reference
Cafestol Esters Arabica 9.0 - 22.0 [3]
Robusta 2.0 - 8.0 [3]
16-O-methylcafestol Esters Robusta 1.0 - 3.0 [3]
Kahweol Esters Arabica Larger quantities (specific range not consistently reported) [2][3]

| | Robusta | Trace amounts |[2][3] |

Biological Activities and Mechanisms of Action

Kahweol, both in its free and esterified forms, exhibits a remarkable spectrum of pharmacological activities. These properties are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, carcinogenesis, and angiogenesis.

Anti-Inflammatory Activity

Kahweol and its esters demonstrate potent anti-inflammatory effects by targeting key mediators of the inflammatory response.[7] Studies have shown they can reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby inhibiting the production of prostaglandin E2 (PGE2) and nitric oxide (NO).[7][11] This action is primarily mediated through the inhibition of the NF-κB signaling pathway.[7]

cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_IkB IkB->NFkB_IkB NFkB->NFkB_IkB bound to NFkB_nucleus Active NF-κB (in Nucleus) COX2_iNOS COX-2 & iNOS Gene Transcription NFkB_nucleus->COX2_iNOS induces PGE2_NO PGE2 & NO Production COX2_iNOS->PGE2_NO Kahweol Kahweol / Esters Kahweol->IKK inhibits NFkB_IkB->NFkB_nucleus translocates

Kahweol's Anti-inflammatory Mechanism via NF-κB Inhibition.
Anticancer and Chemopreventive Activities

The anticancer properties of kahweol and its esters are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[9][12]

  • Induction of Apoptosis: Kahweol has been shown to induce apoptosis in various cancer cell lines.[12] Mechanisms include the inhibition of STAT3 phosphorylation, upregulation of the pro-apoptotic factor ATF3, and activation of caspase-3.[7][13]

  • Chemoprevention: Kahweol palmitate and cafestol palmitate are potent inducers of Phase II detoxification enzymes, such as glutathione S-transferase (GST).[6][14] This enhances the capacity of cells to neutralize carcinogens.[6] The activation of the Nrf2 pathway is a key mechanism in this process.[9]

  • Anti-Proliferative Effects: In oral squamous cell carcinoma, kahweol induces G1 phase cell cycle arrest.[9] In HER2-overexpressing cancer cells, it inhibits proliferation by suppressing fatty acid synthase (FASN).[15]

Kahweol Kahweol / Esters STAT3 STAT3 Kahweol->STAT3 inhibits phosphorylation Caspase Caspase Cascade Kahweol->Caspase activates ERK ERK1/2 Kahweol->ERK activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) pSTAT3->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspase->Apoptosis activates BTF3 BTF3 ERK->BTF3 inhibits expression BTF3->Apoptosis inhibits

Key Pro-Apoptotic Pathways Modulated by Kahweol in Cancer Cells.
Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Kahweol and its palmitate ester have been identified as potent anti-angiogenic agents.[7] They inhibit the proliferation and migration of endothelial cells. The mechanism involves the downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and subsequent inhibition of downstream signaling pathways like Akt.[7][13] Furthermore, kahweol can inhibit matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), which are crucial for extracellular matrix remodeling during angiogenesis.[16]

Table 3: Summary of Quantitative Biological Activities of Kahweol and its Esters

Biological Activity Model System Key Quantitative Findings Reference
Anti-Angiogenesis Human Microvascular Endothelial Cells (HMVECs) Kahweol Palmitate (50 µM) inhibited proliferation and migration. [7]
Anti-inflammation LPS-activated RAW 264.7 macrophages Kahweol (0.5 µM) potently inhibited COX-2. [11]
Antinociception Rat Paw (PGE2-induced hyperalgesia) Kahweol (80 µ g/paw ) induced peripheral antinociception. [17]

| Apoptosis Induction | Human Renal Carcinoma (Caki) cells | Cafestol (10–40 μM) induced apoptosis in a dose-dependent manner. |[7] |

Experimental Protocols

The study of this compound and related esters involves several key experimental stages, from extraction and purification to detailed biological characterization.

Extraction and Isolation of Diterpene Esters

A common procedure for isolating diterpene esters from green coffee beans is outlined below, based on methodologies described in the literature.[6][14]

  • Extraction: Green coffee beans are ground and extracted with a nonpolar solvent like petroleum ether or diethyl ether to isolate the lipid fraction.[6][8]

  • Initial Fractionation: The crude lipid extract is subjected to preparative normal-phase liquid chromatography (e.g., on silica columns) to separate the diterpene esters from other lipids like triglycerides.[6][14]

  • Reverse-Phase Chromatography: Further purification is achieved using preparative reverse-phase liquid chromatography (e.g., on C18 columns).[6][14]

  • Final Purification: For highly pure compounds, techniques like silver nitrate-impregnated thin-layer chromatography can be employed to separate esters based on the degree of unsaturation of their fatty acid moieties.[6]

Start Ground Green Coffee Beans Extraction Solvent Extraction (Petroleum Ether / Diethyl Ether) Start->Extraction CrudeExtract Crude Lipid Extract Extraction->CrudeExtract PrepLC Preparative Normal-Phase LC (Silica Gel) CrudeExtract->PrepLC DiterpeneFraction Diterpene Ester Fraction PrepLC->DiterpeneFraction RevPhaseLC Preparative Reverse-Phase LC (C18) DiterpeneFraction->RevPhaseLC PurifiedEsters Purified Ester Mixture RevPhaseLC->PurifiedEsters FinalPurification Final Purification (e.g., AgNO3-TLC) PurifiedEsters->FinalPurification PureCompound Pure this compound FinalPurification->PureCompound

General Workflow for Diterpene Ester Isolation.
HPLC Analysis of Diterpene Esters

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a standard method for the quantification of individual diterpene esters in coffee extracts.[8]

  • Sample Preparation: A dried lipid extract is redissolved in a suitable solvent like acetonitrile, filtered through a 0.45 µm membrane, and injected into the HPLC system.[8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic elution of acetonitrile/isopropanol (e.g., 70:30, v/v) is often effective.[8]

    • Flow Rate: Typically around 0.4 mL/min.[8]

  • Detection: A Diode Array Detector is used to monitor the effluent. Detection wavelengths are set around 225 nm for cafestol esters and 290 nm for kahweol esters, corresponding to their absorbance maxima.[8]

  • Quantification: Calibration curves are generated using pure standards of the respective diterpene esters (e.g., kahweol palmitate, this compound) at known concentrations.[8]

In Vitro Anti-Angiogenesis Assay (Tube Formation)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and the inhibitory effect of test compounds.

  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C.

  • Cell Seeding: Human endothelial cells (e.g., HUVECs, HMVECs) are seeded onto the Matrigel-coated wells.

  • Treatment: The cells are treated with various concentrations of this compound (or other test compounds) and a vehicle control.

  • Incubation: The plate is incubated for several hours (e.g., 6-18 hours) to allow for tube formation.

  • Analysis: The formation of capillary-like networks is observed and photographed using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using imaging software. A reduction in these parameters compared to the control indicates anti-angiogenic activity.[16]

Summary and Future Directions

This compound and its related diterpene esters are bioactive compounds with significant therapeutic potential. Their well-documented anti-inflammatory, anticancer, and anti-angiogenic properties make them compelling candidates for further investigation in drug development. The mechanisms of action often involve the modulation of fundamental cellular processes like gene transcription (NF-κB, Nrf2), apoptosis (caspases, STAT3), and cell signaling (Akt, ERK).

Future research should focus on:

  • Structure-Activity Relationships: Systematically comparing the bioactivities of different fatty acid esters of kahweol and cafestol to determine how the acyl chain length and saturation influence efficacy and specificity.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of these lipophilic esters to understand their behavior in vivo.

  • In Vivo Efficacy: Moving beyond in vitro studies to more complex animal models of cancer and inflammatory diseases to validate their therapeutic potential.

  • Synthetic Methodologies: Developing efficient and scalable synthetic routes to produce pure diterpene esters, which are challenging to isolate in large quantities from natural sources.[18]

The comprehensive study of these unique coffee-derived compounds holds promise for the development of novel, multi-targeted therapeutic agents for a range of human diseases.

References

Methodological & Application

Application Notes & Protocols: Extraction of Kahweol Stearate from Green Coffee Beans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction, purification, and quantification of kahweol stearate from green coffee beans (Coffea arabica). The methodologies detailed are designed to isolate the intact ester for use in research and drug development applications.

Introduction

Kahweol is a pentacyclic diterpene alcohol found in the lipid fraction of coffee beans. In its natural state, kahweol is primarily esterified with various fatty acids, including stearic acid, forming this compound. While the biological activities of free kahweol are well-documented—encompassing anti-inflammatory, anti-angiogenic, and anticancer properties—the study of its individual fatty acid esters is an emerging field. These esters are the primary form in which kahweol is consumed in unfiltered coffee beverages.

It is widely understood that kahweol esters are hydrolyzed in the gastrointestinal tract to release free kahweol, which is then absorbed and exerts its biological effects. Therefore, the signaling pathways modulated by kahweol are of direct relevance to the bioactivity of this compound. Key pathways include the inhibition of inflammatory mediators and the modulation of signaling cascades involved in cell proliferation and apoptosis.

This protocol provides a robust method for obtaining pure this compound, enabling further investigation into its specific pharmacokinetic properties and therapeutic potential.

Data Presentation: Comparative Analysis of Extraction & Composition

The following tables summarize quantitative data relevant to the extraction and composition of diterpene esters in green coffee beans.

Table 1: Comparison of Lipid Extraction Methods from Green Coffee Beans

Extraction MethodSolvent(s)Typical Yield (% of dry bean weight)AdvantagesDisadvantages
Soxhlet Extraction Hexane or Petroleum Ether10 - 16%High extraction efficiency, well-established method.Long extraction time, large solvent volume, potential thermal degradation of sensitive compounds.[1]
Ultrasound-Assisted Extraction (UAE) Ethanol9 - 11%Reduced extraction time, lower solvent consumption.Yield may be slightly lower than Soxhlet.
Supercritical Fluid Extraction (SFE) Supercritical CO₂6 - 14%"Green" solvent, tunable selectivity, no residual solvent.High initial equipment cost.
Pressurized Liquid Extraction (PLE) Ethanol6 - 10%Fast, automated, low solvent use.High pressure and temperature may affect some compounds.

Data compiled from multiple sources indicating typical ranges.[1][2]

Table 2: Estimated Abundance of Major Kahweol Esters in Green Arabica Coffee Bean Oil

Kahweol EsterFatty Acid MoietyEstimated Concentration (mg/kg of green coffee beans)Relative Abundance
Kahweol PalmitateC16:01500 - 2500Most Abundant
Kahweol LinoleateC18:21000 - 1800High
Kahweol OleateC18:1500 - 1000Medium
This compound C18:0 200 - 500 Low

Note: These values are estimates based on the typical total diterpene content of Arabica beans (0.3-0.6% by weight) and the relative abundance of fatty acid esters. This compound is consistently reported as less abundant than its palmitate, oleate, and linoleate counterparts.[3][4]

Experimental Protocols

This section details the necessary protocols for the extraction and purification of this compound. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Necessary Equipment and Reagents

Equipment:

  • Coffee grinder or mill

  • Soxhlet extraction apparatus (500 mL flask, extractor, condenser)

  • Heating mantle

  • Rotary evaporator with vacuum pump and water bath

  • Preparative High-Performance Liquid Chromatography (HPLC) system with Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Normal-Phase Silica Gel column for preparative HPLC (e.g., 250 x 20 mm, 5 µm)

  • Reversed-Phase C18 column for preparative HPLC (e.g., 250 x 20 mm, 5 µm)

  • Analytical HPLC system for purity analysis

  • Glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask, filter paper)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Reagents:

  • Green coffee beans (Coffea arabica)

  • n-Hexane (HPLC grade)

  • Petroleum Ether (ACS grade)

  • Isooctane (HPLC grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Isopropanol (IPA, HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Anhydrous sodium sulfate

  • Nitrogen gas, high purity

  • This compound analytical standard (if available for comparison)

Protocol 1: Soxhlet Extraction of Total Lipids

This protocol describes the initial extraction of the total lipid fraction, which contains the kahweol esters, from green coffee beans.

  • Preparation of Coffee Beans:

    • Take 100 g of green Arabica coffee beans and grind them to a coarse powder (particle size of approximately 0.5-1.0 mm).

    • Dry the ground coffee powder in an oven at 60°C for 2 hours to remove residual moisture.

  • Soxhlet Extraction:

    • Place the dried coffee powder into a cellulose extraction thimble and position the thimble inside the Soxhlet extractor.

    • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane (or petroleum ether) and boiling chips.

    • Heat the flask using a heating mantle to a temperature that maintains a steady reflux of the solvent (approximately 69°C for n-hexane).[5]

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.

  • Solvent Removal and Oil Recovery:

    • After extraction, turn off the heat and allow the apparatus to cool to room temperature.

    • Decant the hexane extract from the flask into a clean, dry flask.

    • Remove the n-hexane using a rotary evaporator with the water bath set to 40°C.

    • Continue evaporation until a viscous, dark green-brown oil (the crude lipid extract) is obtained and no more solvent is condensing.

    • Place the flask under a gentle stream of nitrogen gas to remove any final traces of solvent.

    • Weigh the crude lipid extract to determine the total lipid yield. Store the extract at -20°C under nitrogen until further purification.

Protocol 2: Two-Step Preparative HPLC Purification of this compound

This protocol uses a two-step chromatographic approach to isolate this compound from the complex crude lipid extract.

Step 1: Normal-Phase HPLC for Fractionation of Lipid Classes

This step separates the crude lipid extract into fractions based on polarity, isolating the diterpene ester class from other lipids like triglycerides.

  • Sample Preparation:

    • Dissolve 1 g of the crude lipid extract in 5 mL of the initial mobile phase (e.g., 98:2 n-Hexane:MTBE).

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Preparative Normal-Phase Silica column.

    • Mobile Phase A: n-Hexane or Isooctane.

    • Mobile Phase B: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

    • Flow Rate: 15-20 mL/min.

    • Gradient Program:

      • 0-10 min: 2% B

      • 10-30 min: Linear gradient from 2% to 20% B

      • 30-40 min: 20% B

      • 40-45 min: Linear gradient back to 2% B

      • 45-55 min: 2% B (re-equilibration)

    • Detection: UV at 230 nm and 290 nm. Kahweol esters have a characteristic absorbance around 230 nm, while kahweol itself has a stronger absorbance near 290 nm.

  • Fraction Collection:

    • Collect fractions based on the chromatogram peaks. The diterpene esters will elute as a group, typically after non-polar hydrocarbons and before more polar lipids like free fatty acids and di/monoglycerides.

    • Combine the fractions corresponding to the diterpene ester peak.

    • Evaporate the solvent from the combined fraction using a rotary evaporator.

Step 2: Reversed-Phase HPLC for Isolation of this compound

This step separates the individual diterpene esters within the collected fraction based on their hydrophobicity.

  • Sample Preparation:

    • Dissolve the dried diterpene ester fraction in 5 mL of acetonitrile.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative Reversed-Phase C18 column.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water.

    • Flow Rate: 15-20 mL/min.

    • Gradient Program:

      • 0-5 min: 80% A / 20% B

      • 5-40 min: Linear gradient from 80% A to 100% A

      • 40-50 min: 100% A

      • 50-55 min: Linear gradient back to 80% A

      • 55-65 min: 80% A (re-equilibration)

    • Detection: UV at 230 nm.

  • Fraction Collection and Final Product:

    • Collect the fraction corresponding to the peak for this compound. In reversed-phase chromatography of fatty acid esters, elution order is typically based on increasing hydrophobicity (chain length) and decreasing unsaturation. Therefore, this compound (C18:0) is expected to elute after kahweol linoleate (C18:2) and kahweol oleate (C18:1), but close to kahweol palmitate (C16:0). Retention times must be confirmed with analytical standards or by mass spectrometry.

    • Evaporate the solvent from the collected fraction to yield purified this compound.

    • Confirm purity using analytical HPLC-DAD and/or LC-MS.

    • Dry the final product under vacuum and store at -20°C or below.

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from green coffee beans to purified this compound.

G cluster_0 Part 1: Extraction cluster_1 Part 2: Purification cluster_2 Part 3: Analysis A Green Coffee Beans B Grinding & Drying A->B C Soxhlet Extraction (n-Hexane, 6-8h) B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Lipid Extract (Coffee Oil) D->E F Normal-Phase HPLC (Silica Column) E->F G Diterpene Ester Fraction F->G H Reversed-Phase HPLC (C18 Column) G->H I Purified this compound H->I J Analytical HPLC-DAD I->J K LC-MS I->K L Purity & Identity Confirmation J->L K->L

Caption: Workflow for this compound Extraction and Purification.

Key Signaling Pathways Modulated by Kahweol

This compound is hydrolyzed in vivo to kahweol. The diagrams below illustrate key signaling pathways known to be modulated by kahweol, which are relevant to its anti-inflammatory and anti-cancer activities.

Diagram 1: Inhibition of Inflammatory Pathways by Kahweol

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Kahweol Intervention LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates Kahweol Kahweol Kahweol->NFkB Inhibits COX2 COX-2 Expression NFkB->COX2 Induces PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) COX2->PGE2 Produces

Caption: Kahweol inhibits NF-κB, reducing inflammatory COX-2 expression.

Diagram 2: Modulation of Cell Survival and Apoptosis Pathways by Kahweol

G cluster_0 Kahweol Action Kahweol Kahweol Akt Akt Pathway (Pro-Survival) Kahweol->Akt Inhibits ERK ERK Pathway (Apoptosis Regulation) Kahweol->ERK Modulates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth BTF3 BTF3 ERK->BTF3 Inhibits Apoptosis Apoptosis BTF3->Apoptosis Inhibits

Caption: Kahweol modulates Akt and ERK pathways to regulate cell fate.

References

Application Notes and Protocols for LC-MS/MS Analysis of Kahweol Stearate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol stearate, a diterpenoid ester found in coffee, is of growing interest to the scientific community due to the known anti-inflammatory, anticancer, and antiangiogenic activities of its parent compound, kahweol.[1][2] As a major dietary source of kahweol, understanding the pharmacokinetics and metabolic fate of its esterified forms, such as this compound, is crucial for evaluating its potential as a therapeutic agent or a functional food ingredient. This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices, specifically plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for the analysis of lipid esters and diterpenoids, providing a robust starting point for researchers in this field.

Proposed Metabolic Pathway of this compound

It is hypothesized that dietary this compound undergoes hydrolysis in the gastrointestinal tract, catalyzed by esterases, to yield free kahweol and stearic acid prior to absorption. This proposed pathway is based on the well-documented metabolism of other dietary phytosterol esters.[3] The absorbed kahweol is then expected to undergo further metabolism, including glucuronidation and sulfation, before excretion.[4]

cluster_ingestion Dietary Intake cluster_gi_tract Gastrointestinal Tract cluster_absorption Systemic Circulation KS This compound Hydrolysis Esterase-mediated Hydrolysis KS->Hydrolysis Ingestion Kahweol Kahweol Hydrolysis->Kahweol StearicAcid Stearic Acid Hydrolysis->StearicAcid Absorbed_Kahweol Absorbed Kahweol Kahweol->Absorbed_Kahweol Absorption Metabolism Hepatic Metabolism (e.g., Glucuronidation) Absorbed_Kahweol->Metabolism Excretion Excretion Metabolism->Excretion

Proposed metabolic pathway of this compound.

Experimental Protocols

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the efficient extraction of the lipophilic compound this compound from plasma while minimizing matrix effects.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., cholesteryl heptadecanoate or other suitable lipid ester)

  • 1-Butanol (HPLC grade)

  • Methanol (HPLC grade)

  • Phenylmethylsulfonyl fluoride (PMSF) or other suitable esterase inhibitor

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing and Stabilization: Thaw frozen plasma samples on ice. To prevent ex vivo hydrolysis of this compound by plasma esterases, immediately add an esterase inhibitor.[5][6][7] A common choice is PMSF, added to a final concentration of 1-2 mM.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the stabilized plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol) to each plasma sample.

  • Extraction Solvent Addition: Add 500 µL of a 1:1 (v/v) 1-butanol:methanol solution to the plasma sample.[8][9] This single-phase extraction method is effective for a broad range of lipids and is compatible with reverse-phase LC-MS/MS.[8][9]

  • Protein Precipitation and Extraction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. APCI has shown superiority for sterol analysis.

LC Method:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of lipophilic molecules.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Method:

  • Ionization Mode: Positive ESI or APCI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Proposed MRM Transitions: The following MRM transitions are proposed for this compound (Formula Weight: 580.88 g/mol )[2] and kahweol (Formula Weight: 314.46 g/mol ).[10][11] These should be optimized by direct infusion of the analytical standards.

    • This compound: The precursor ion will be the protonated molecule [M+H]+ at m/z 581.9. A probable fragmentation is the neutral loss of stearic acid (284.48 g/mol ), leading to the kahweol fragment at m/z 297.4.

    • Kahweol: The precursor ion is the protonated molecule [M+H]+ at m/z 315.5. A characteristic product ion is formed by the loss of water, resulting in m/z 297.4.[10]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting validation data and pharmacokinetic parameters.

Table 1: Proposed LC-MS/MS Method Validation Parameters (Representative)

ParameterThis compoundKahweol
Linearity Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) >0.99>0.99
LLOQ (ng/mL) 11
Intra-day Precision (%CV) <15%<15%
Inter-day Precision (%CV) <15%<15%
Accuracy (% Recovery) 85-115%85-115%
Matrix Effect To be determinedTo be determined
Extraction Recovery >85%>85%

Note: The values in this table are representative and must be determined experimentally during method validation.

Table 2: Pharmacokinetic Data for Kahweol (Reference)

ParameterValueReference
Absorption ~70% of ingested amount[4]
Urinary Excretion <1.2% as conjugates[4]
Metabolism Extensive, likely hepatic[4]

Visualization of Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps from sample collection to data analysis for the quantification of this compound.

SampleCollection 1. Plasma Collection (K2EDTA tubes) Stabilization 2. Add Esterase Inhibitor (e.g., PMSF) SampleCollection->Stabilization Spiking 3. Spike Internal Standard Stabilization->Spiking Extraction 4. Liquid-Liquid Extraction (1-Butanol/Methanol) Spiking->Extraction Centrifugation 5. Centrifuge Extraction->Centrifugation Analysis 6. LC-MS/MS Analysis (MRM Mode) Centrifugation->Analysis DataProcessing 7. Data Processing & Quantification Analysis->DataProcessing Kahweol Kahweol AMPK AMPK Kahweol->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis Catalyzes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates

References

Application Notes and Protocols for Kahweol Stearate as an In Vivo Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on in vivo studies conducted with kahweol . Due to a lack of specific in vivo anti-inflammatory data for kahweol stearate, this document utilizes kahweol as a proxy. This compound is a fatty acid ester of kahweol, and it is hypothesized that it may act as a prodrug, delivering kahweol upon in vivo administration. In coffee, kahweol is predominantly present as esters.[1][2][3][4] It has been shown that these esters are hydrolyzed to their free forms by lipases in the intestine, suggesting that kahweol is the bioactive compound absorbed by the body.[5]

Introduction

Kahweol is a natural diterpene found in coffee beans that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][6][7] In vivo studies have substantiated its potential as an anti-inflammatory agent, making its ester, this compound, a compound of interest for therapeutic development. These application notes provide a summary of the in vivo anti-inflammatory effects of kahweol, detailed experimental protocols based on existing literature, and an overview of the key signaling pathways involved in its mechanism of action.

Data Presentation: In Vivo Anti-Inflammatory Efficacy of Kahweol

The following tables summarize quantitative data from various in vivo studies investigating the anti-inflammatory effects of kahweol.

Table 1: Inhibition of Edema in Animal Models

Animal ModelInducing AgentKahweol DoseRoute of Administration% Inhibition of EdemaReference
RatCarrageenanNot SpecifiedNot SpecifiedSignificant[1]
MouseProstaglandin E₂ (PGE₂)40 µ g/paw Intra-pawSignificant reversal of hyperalgesia[8]
MouseProstaglandin E₂ (PGE₂)80 µ g/paw Intra-pawComplete reversal of hyperalgesia[8]

Table 2: Modulation of Inflammatory Mediators by Kahweol in Vivo

Animal ModelConditionKahweol DoseEffect on Inflammatory MediatorsReference
RatCarrageenan-induced air pouchNot Specified↓ NF-κB activation[1]
MouseLipopolysaccharide (LPS)-induced liver inflammationNot Specified↓ IL-1α, IL-1β, IL-6, TNF-α mRNA expression[9]
MouseLipopolysaccharide (LPS)-induced liver inflammationNot Specified↓ Phospho-NF-κB, ↓ Phospho-STAT3[9]
Human Endothelial Cells (in vivo relevance)-Dose-dependent↓ COX-2 expression, ↓ MCP-1 secretion[6][7]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments to assess the anti-inflammatory activity of kahweol (and by extension, this compound).

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound (or kahweol)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% Carrageenan solution in saline

  • Pletysmometer

Protocol:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Control (Vehicle)

    • This compound (e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the effects of a compound on systemic inflammatory responses.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (or kahweol)

  • Vehicle (e.g., saline)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

  • Animal Acclimatization: House mice in standard laboratory conditions for at least one week.

  • Grouping: Divide mice into groups (n=6-8 per group):

    • Control (Vehicle + Saline)

    • LPS (Vehicle + LPS)

    • This compound + LPS (e.g., 10, 25, 50 mg/kg)

  • Drug Administration: Administer this compound or vehicle (i.p. or p.o.) one hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Sample Collection: At a specified time point (e.g., 2 or 6 hours) after LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., liver, lung).

  • Analysis of Inflammatory Markers:

    • Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Homogenize tissues to measure cytokine levels or perform Western blot analysis for inflammatory signaling proteins (e.g., p-NF-κB, p-STAT3).

Signaling Pathways and Mechanisms of Action

Kahweol exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway.[1] Additionally, kahweol has been shown to interfere with the STAT3 (Signal Transducer and Activator of Transcription 3) and MAPK (Mitogen-Activated Protein Kinase) pathways.

NF-κB Signaling Pathway

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates & promotes degradation NF_kappaB NF-κB (p65/p50) IκBα->NF_kappaB sequesters NF_kappaB_nucleus NF-κB NF_kappaB->NF_kappaB_nucleus translocates Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NF_kappaB_nucleus->Inflammatory_Genes activates transcription Kahweol This compound (via Kahweol) Kahweol->IKK inhibits

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Grouping Animal Grouping (Control, Treated, Positive Control) Animal_Acclimatization->Grouping Drug_Prep Preparation of This compound Solution Grouping->Drug_Prep Drug_Admin Drug Administration (p.o. or i.p.) Drug_Prep->Drug_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, LPS) Drug_Admin->Inflammation_Induction Monitoring Monitoring & Data Collection (e.g., Paw Volume, Clinical Signs) Inflammation_Induction->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical_Assays Biochemical Assays (ELISA, Western Blot) Sample_Collection->Biochemical_Assays Data_Analysis Statistical Analysis & Interpretation Biochemical_Assays->Data_Analysis

Conclusion

The available in vivo data for kahweol strongly suggest that it is a potent anti-inflammatory agent. This compound, as a likely prodrug, holds significant promise for development as a therapeutic. The protocols and data presented here provide a foundation for researchers to design and conduct further in vivo studies to specifically evaluate the efficacy and mechanism of action of this compound in various inflammatory disease models. Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound to establish its bioavailability and conversion to kahweol in vivo.

References

Standard Operating Procedure for Kahweol Stearate Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Kahweol stearate is a semi-synthetic derivative of kahweol, a natural diterpene found in coffee beans. It is a subject of research interest due to its various biological activities, including anti-inflammatory, anticancer, and anti-angiogenic properties.[1][2] This document provides a standard operating procedure for the safe handling, storage, and preparation of this compound for research purposes.

2. Physicochemical Properties and Safety Data

A summary of the key physicochemical and safety information for this compound is presented in Table 1. This information is crucial for risk assessment and for ensuring proper handling procedures are followed.

PropertyValueReference
CAS Number 108214-31-9[1][3]
Molecular Formula C38H60O4[4][5]
Molecular Weight 580.88 g/mol [3]
Appearance Light yellow powder[3][4]
Purity ≥98%[3]
Storage Temperature -20°C[3]
Boiling Point 653.7±55.0 °C (Predicted)[2]
Density 1.06±0.1 g/cm3 (Predicted)[2]
Stability Stable under recommended storage conditions.[4]

3. Health and Safety Information

While not classified as a hazardous substance, this compound is not yet fully tested and should be handled with care.[4]

  • Potential Health Effects:

    • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4]

    • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[4]

    • Eye Contact: May cause eye irritation.[4]

    • Ingestion: May be harmful if swallowed.[4]

  • First Aid Measures:

    • In case of inhalation: Move the person to fresh air. If breathing is difficult, consult a physician.

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

    • In case of eye contact: Flush eyes with water as a precaution.[4]

    • In case of ingestion: Rinse mouth with water. Consult a physician.

4. Handling and Storage Procedures

4.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Use safety glasses or goggles tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

  • Respiratory Protection: A dust mask or respirator may be necessary if handling large quantities or if dust is generated.

  • Body Protection: Wear a laboratory coat.

4.2. Handling

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust.[4]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

4.3. Storage

  • Store in a tightly closed container.[4]

  • Keep in a dry and well-ventilated place.

  • The recommended storage temperature is -20°C.[3]

5. Experimental Protocols

5.1. Preparation of Stock Solutions

  • Solvent Selection: Kahweol is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[6] A similar solubility profile is expected for this compound.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • In a sterile, appropriate container, add the chosen solvent to the powder.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of organic solvent (e.g., ethanol) and then dilute with the aqueous buffer of choice.[6]

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Aqueous solutions are not recommended for storage for more than one day.[6]

6. Spill and Disposal Procedures

  • Spill Response:

    • Evacuate personnel to a safe area.[4]

    • Wear appropriate PPE.

    • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

    • For small spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable, closed container for disposal.[4]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations.

7. Biological Activity and Signaling Pathways

This compound and its parent compound, kahweol, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for designing experiments and interpreting results.

Kahweol has been reported to influence the following pathways:

  • Inhibition of RANKL-induced osteoclast generation. [3]

  • Induction of G1 phase cell cycle arrest and apoptosis in oral squamous cell carcinoma cells. [3]

  • Activation of the Nrf2 pathway. [3]

  • Suppression of MCP-1 and COX-2 expression. [3]

  • Inhibition of the TGF-β/Smad signaling pathway. [7]

  • Modulation of Akt, p38 MAPK, and JNK1/2 signaling pathways. [8]

Diagram of a Simplified Experimental Workflow for In Vitro Studies

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve dilute Dilute to Working Concentration in Cell Culture Medium dissolve->dilute treat Treat Cells with This compound dilute->treat incubate Incubate for Specified Time treat->incubate assay Perform Cellular/Molecular Assays (e.g., Viability, Western Blot, qPCR) incubate->assay collect Collect Data assay->collect analyze Analyze and Interpret Results collect->analyze

Caption: A generalized workflow for preparing and using this compound in in vitro cell culture experiments.

Diagram of a Simplified Signaling Pathway Modulated by Kahweol

signaling_pathway cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes kahweol Kahweol tgfb TGF-β Signaling kahweol->tgfb nfkb NF-κB Signaling kahweol->nfkb akt Akt Signaling kahweol->akt mapk MAPK Signaling (ERK, JNK, p38) kahweol->mapk proliferation ↓ Proliferation tgfb->proliferation inflammation ↓ Inflammation nfkb->inflammation akt->proliferation apoptosis ↑ Apoptosis mapk->apoptosis mapk->proliferation

Caption: Simplified overview of signaling pathways reported to be inhibited by Kahweol, leading to various cellular outcomes.

References

Design of Experiments for Efficacy Testing of Kahweol Stearate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol stearate, a derivative of the coffee diterpene kahweol, presents a promising scaffold for therapeutic development due to the known anti-inflammatory, anti-angiogenic, and anticancer properties of its parent compound.[1][2] These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy. The following protocols are designed to assess its cytotoxic, anti-inflammatory, and target-specific activities, providing crucial data for its advancement as a potential therapeutic agent.

Preliminary Cytotoxicity Assessment

A fundamental initial step in the evaluation of any new compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window and appropriate concentration ranges for subsequent efficacy studies.

Protocol 1.1: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT-29 colorectal cancer, A549 lung cancer, MCF-7 breast cancer)[4][5]

  • Non-malignant cell line (e.g., NIH 3T3 fibroblasts) for selectivity assessment[6]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Concentration (µM)Cell Line 1 (e.g., HT-29) % Viability (Mean ± SD)Cell Line 2 (e.g., A549) % Viability (Mean ± SD)Non-malignant Cell Line (e.g., NIH 3T3) % Viability (Mean ± SD)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.999 ± 5.3101 ± 5.8
195 ± 5.196 ± 4.798 ± 6.3
1078 ± 6.382 ± 5.995 ± 5.5
5052 ± 5.858 ± 6.185 ± 6.8
10025 ± 4.531 ± 5.270 ± 7.2
IC50 (µM) ~50 ~60 >100

Evaluation of Anti-Inflammatory Efficacy

Chronic inflammation is a key driver of various diseases, including cancer.[7][8] These experiments are designed to assess the anti-inflammatory potential of this compound.

Protocol 2.1: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[9]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • DMEM, FBS, Penicillin-Streptomycin

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Use the Griess Reagent System to measure the amount of nitrite, a stable product of NO, according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-treated control.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control2.1 ± 0.3-
LPS (1 µg/mL)25.4 ± 1.80
LPS + this compound (1 µM)22.1 ± 1.513.0
LPS + this compound (10 µM)15.3 ± 1.239.8
LPS + this compound (50 µM)8.7 ± 0.965.7
Protocol 2.2: Inhibition of Pro-inflammatory Cytokine Production

This protocol assesses the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages using ELISA.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • TNF-α and IL-6 ELISA kits

Procedure:

  • Follow steps 1-3 from Protocol 2.1.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's protocols.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition.

Data Presentation:

TreatmentTNF-α (pg/mL) (Mean ± SD)% InhibitionIL-6 (pg/mL) (Mean ± SD)% Inhibition
Control50 ± 8-35 ± 6-
LPS (1 µg/mL)1250 ± 980980 ± 750
LPS + this compound (10 µM)780 ± 6537.6610 ± 5237.8
LPS + this compound (50 µM)350 ± 4272.0270 ± 3172.4

Investigation of Anticancer Mechanisms

Building on the cytotoxicity data, these protocols delve into the specific mechanisms by which this compound may exert its anticancer effects.

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with PI solution containing RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1 (Mean ± SD)% Cells in S (Mean ± SD)% Cells in G2/M (Mean ± SD)
Vehicle Control (24h)45 ± 3.135 ± 2.820 ± 2.5
This compound (IC50, 24h)65 ± 4.220 ± 2.115 ± 1.9
Vehicle Control (48h)48 ± 3.532 ± 2.520 ± 2.3
This compound (IC50, 48h)75 ± 4.815 ± 1.810 ± 1.5
Protocol 3.2: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the effect of this compound on the expression and phosphorylation status of proteins involved in key signaling pathways implicated in cancer and inflammation, such as NF-κB, STAT3, Akt, and MAPK (ERK, JNK).[9][10][11]

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Treatment and Lysis: Treat cells with this compound and lyse them to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

Protein TargetVehicle Control (Relative Expression)This compound (10 µM) (Relative Expression)This compound (50 µM) (Relative Expression)
p-NF-κB / NF-κB1.000.650.25
p-STAT3 / STAT31.000.580.18
p-Akt / Akt1.000.720.31
p-ERK / ERK1.000.850.45
p-JNK / JNK1.000.780.38

In Vivo Efficacy Studies

Following promising in vitro results, the efficacy of this compound should be evaluated in relevant animal models of inflammation and cancer.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

This is a classic model to assess the acute anti-inflammatory activity of a compound.[12]

Materials:

  • Rats or mice

  • This compound

  • Carrageenan solution

  • Plebismometer

Procedure:

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses.

  • Induction of Edema: After a set time, inject carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plebismometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

Treatment GroupPaw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control0.85 ± 0.070
Indomethacin (10 mg/kg)0.32 ± 0.0462.4
This compound (25 mg/kg)0.65 ± 0.0623.5
This compound (50 mg/kg)0.48 ± 0.0543.5
This compound (100 mg/kg)0.35 ± 0.0458.8
Protocol 4.2: Xenograft Tumor Model in Immunocompromised Mice

This model is used to evaluate the in vivo anticancer efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • This compound

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups. Administer this compound at different doses (e.g., daily or every other day).

  • Tumor Measurement: Measure tumor volume with calipers every few days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate the tumor growth inhibition (TGI).

Data Presentation:

Treatment GroupFinal Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Final Tumor Weight (g) (Mean ± SD)
Vehicle Control1500 ± 15001.5 ± 0.2
Cisplatin (5 mg/kg)500 ± 8066.70.5 ± 0.1
This compound (50 mg/kg)950 ± 12036.70.9 ± 0.15
This compound (100 mg/kg)600 ± 9560.00.6 ± 0.12

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Cytotoxicity Cytotoxicity Assessment (Protocol 1.1) AntiInflammatory Anti-Inflammatory Assays (Protocols 2.1, 2.2) Cytotoxicity->AntiInflammatory Use non-toxic concentrations Anticancer Anticancer Mechanism (Protocols 3.1, 3.2) Cytotoxicity->Anticancer Use IC50 concentration InflammationModel Inflammation Model (Protocol 4.1) AntiInflammatory->InflammationModel Validate in vivo CancerModel Cancer Xenograft Model (Protocol 4.2) Anticancer->CancerModel Validate in vivo Start This compound Start->Cytotoxicity Determine IC50

Caption: Experimental workflow for this compound efficacy testing.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4, EGFR) IKK IKK Receptor->IKK PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS STAT3 STAT3 Receptor->STAT3 NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Akt Akt PI3K->Akt RAF RAF RAS->RAF JNK JNK RAS->JNK MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 STAT3_nuc STAT3 STAT3->STAT3_nuc Gene_Expression Gene Expression (Inflammation, Proliferation, Survival, Angiogenesis) NFkB_nuc->Gene_Expression STAT3_nuc->Gene_Expression AP1->Gene_Expression Kahweol This compound Kahweol->IKK inhibits Kahweol->Akt inhibits Kahweol->ERK inhibits Kahweol->JNK inhibits Kahweol->STAT3 inhibits Stimulus Stimulus (e.g., LPS, Growth Factors) Stimulus->Receptor

References

Application Notes and Protocols for Kahweol Stearate as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kahweol stearate is a diterpenoid ester found in coffee beans, formed by the esterification of the diterpene alcohol kahweol with stearic acid.[1] As a member of the family of coffee diterpenes, it, along with related compounds, has been the subject of research for its potential biological activities, including anti-inflammatory, anti-angiogenic, and anticancer properties.[2] In the field of analytical chemistry, pure this compound serves as a critical reference standard for the accurate quantification of this and related diterpene esters in various matrices, particularly in coffee and coffee-based products. Its use is essential for quality control, product development, and in studies investigating the dietary intake and pharmacological effects of these compounds.

This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard.

Physicochemical Data and Specifications

A reference standard of this compound should be accompanied by a Certificate of Analysis (CoA). While a specific CoA was not available in the search results, a typical CoA for a high-purity reference standard would include the following information. Commercially available this compound is reported to have a purity of ≥98%.[3]

Table 1: Physicochemical Properties and Typical Specifications of this compound Reference Standard

ParameterValueReference
Chemical Name [(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate[1]
CAS Number 108214-31-9[3]
Molecular Formula C₃₈H₆₀O₄[1]
Molecular Weight 580.88 g/mol [1]
Appearance Light Yellow Powder[3]
Purity (Typical) ≥98% (by HPLC)[3]
Storage Store at -20°C[3]
Solubility Soluble in organic solvents such as methanol, ethanol, acetonitrile, and chloroform.

Application: Quantification of Diterpene Esters in Coffee Products by HPLC-DAD

This protocol outlines a method for the quantification of this compound in coffee samples using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

3.1.1. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial to protect from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to create a calibration curve.

    • A typical concentration range for the calibration curve could be 1 - 100 µg/mL.

3.1.2. Sample Preparation (Coffee Brew)

  • Brew coffee using a standardized method (e.g., espresso, filtered).

  • For the analysis of total diterpenes (free and esterified), a saponification step is required to hydrolyze the esters to their corresponding diterpene alcohols. However, for the direct analysis of this compound, an extraction is performed.

  • Liquid-Liquid Extraction:

    • To 5 mL of the coffee brew, add 5 mL of a suitable extraction solvent (e.g., a mixture of diethyl ether and hexane).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Carefully collect the organic layer.

    • Repeat the extraction twice more and combine the organic layers.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

3.1.3. HPLC-DAD Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is a 55:45 (v/v) mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
DAD Wavelength Monitoring at 290 nm for kahweol esters.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

The analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

Table 2: Summary of Typical Method Validation Data for Diterpene Ester Analysis by HPLC

Validation ParameterTypical Acceptance CriteriaExample Data/FindingReference
Linearity (R²) ≥ 0.99R² > 0.99 for calibration curves in the range of 5-150 mg/L.
Limit of Detection (LOD) S/N ratio ≥ 30.3 - 1.3 mg/L for kahweol esters.
Limit of Quantification (LOQ) S/N ratio ≥ 100.9 - 4.0 mg/L for kahweol esters.
Accuracy (Recovery) 80 - 120%Mean recovery of 91-97% for kahweol esters in spiked coffee samples.
Precision (RSD%) Intra-day: ≤ 2%, Inter-day: ≤ 5%Intra-day and inter-day precision with RSDs within acceptable limits.
Specificity No interfering peaks at the retention time of the analytePeak purity analysis using DAD confirms no co-eluting peaks.

Visualization of Experimental Workflow and Signaling Pathways

G Workflow for this compound Quantification cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing std_prep1 Weigh this compound Reference Standard std_prep2 Dissolve in Solvent (e.g., Methanol) std_prep1->std_prep2 std_prep3 Prepare Primary Stock Solution (1000 µg/mL) std_prep2->std_prep3 std_prep4 Serial Dilution to create Working Standards std_prep3->std_prep4 analysis1 HPLC-DAD Analysis std_prep4->analysis1 Inject Standards sample_prep1 Brew Coffee Sample sample_prep2 Liquid-Liquid Extraction with Organic Solvent sample_prep1->sample_prep2 sample_prep3 Evaporate Solvent sample_prep2->sample_prep3 sample_prep4 Reconstitute in Mobile Phase sample_prep3->sample_prep4 sample_prep5 Filter (0.45 µm) sample_prep4->sample_prep5 sample_prep5->analysis1 Inject Sample analysis2 Data Acquisition analysis1->analysis2 data_proc1 Peak Identification and Integration analysis2->data_proc1 data_proc2 Generate Calibration Curve data_proc1->data_proc2 data_proc3 Quantify Kahweol Stearate Concentration data_proc2->data_proc3

Caption: Workflow for the quantification of this compound.

This compound, as an ester of kahweol, is expected to exhibit biological activities related to its parent compound. Kahweol has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and oxidative stress response. The use of this compound as a reference standard in bioassays would rely on these activities.

4.2.1. Nrf2/HO-1 Signaling Pathway

Kahweol is known to activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response.[4][5]

G Kahweol-mediated Nrf2/HO-1 Pathway Activation Kahweol Kahweol Keap1 Keap1 Kahweol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds HO1 HO-1 Gene Expression ARE->HO1 Induces Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response

Caption: Kahweol activates the Nrf2/HO-1 antioxidant pathway.

4.2.2. STAT3 Signaling Pathway

Kahweol has been demonstrated to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[6][7]

G Inhibition of STAT3 Signaling by Kahweol Kahweol Kahweol pSTAT3 p-STAT3 (Active) Kahweol->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Dimerization and Nuclear Translocation Apoptosis Apoptosis pSTAT3->Apoptosis Inhibition of STAT3 leads to Apoptosis Gene_Expression Pro-survival and Proliferative Gene Expression Nucleus->Gene_Expression Induces Gene_Expression->Apoptosis Inhibits

Caption: Kahweol inhibits the pro-survival STAT3 pathway.

4.2.3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade involved in cell survival and proliferation that is modulated by kahweol.[6][8]

G Modulation of PI3K/Akt Pathway by Kahweol Kahweol Kahweol pAkt p-Akt (Active) Kahweol->pAkt Inhibits Phosphorylation PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation Cell_Survival Cell Survival and Proliferation pAkt->Cell_Survival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibition of Akt leads to Apoptosis Cell_Survival->Apoptosis Inhibits

References

Application Notes and Protocols for Evaluating Kahweol Stearate Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol stearate is a derivative of kahweol, a naturally occurring diterpene found in coffee beans. Kahweol has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] These characteristics make Kahweol and its derivatives, such as this compound, promising candidates for further investigation in drug discovery and development.

This document provides detailed protocols for cell-based assays to evaluate the cytotoxic effects of this compound. While specific cytotoxicity data for this compound is limited, the provided information is based on the known biological activities of its parent compound, Kahweol. Researchers are strongly encouraged to validate these protocols and findings specifically for this compound.

The following sections detail standard methodologies for assessing cell viability, membrane integrity, and apoptosis induction. Additionally, known signaling pathways affected by Kahweol are described to provide a mechanistic context for the observed cytotoxic effects.

Data Presentation: Summary of Kahweol's Cytotoxic Effects

The cytotoxic effects of Kahweol have been evaluated across various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values and key apoptotic events observed after treatment with Kahweol.

Table 1: IC50 Values of Kahweol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
HT-29Human Colorectal AdenocarcinomaNot explicitly stated, but significant cytotoxicity observed at 100 µM and 200 µM24MTT Assay
A549Human Lung AdenocarcinomaTime- and dose-dependent inhibition24 - 48Cell Viability/Proliferation Assays
MDA-MB-231Human Breast AdenocarcinomaNot explicitly stated, but inhibition of proliferation observedNot specifiedProliferation Assay
PC-3, DU145, LNCaPHuman Prostate CancerSignificant inhibition of proliferationNot specifiedProliferation Assay
HCT116, SW480Human Colorectal CarcinomaSuppression of proliferationNot specifiedProliferation Assay
CakiHuman Renal CarcinomaNot explicitly stated, but sensitizes to TRAIL-induced apoptosisNot specifiedApoptosis Assay

Table 2: Pro-Apoptotic Effects of Kahweol on Cancer Cells

Cell LineEffectKey Molecular Events
HT-29Induction of apoptosisIncreased Caspase-3 expression, Decreased Bcl-2 and phosphorylated Akt expression.[2]
A549Induction of apoptosisIncreased Bax expression, Decreased Bcl-2 expression, Cleavage of Caspase-3 and PARP.[3]
MDA-MB-231Induction of apoptosisIncreased levels of Caspase-3/7 and 9, and cytochrome c.[4]
PC-3, DU145, LNCaPEnhanced apoptosisUpregulation of cleaved Caspase-3 and cleaved PARP, Downregulation of STAT3, Bcl-2, and Bcl-xL.[5]
HCT116Induction of apoptosisOverexpression of ATF3.[5]
CakiSensitization to TRAIL-induced apoptosisActivation of DEVDases, Reduction of c-FLIP and Bcl-2 levels.[6]

Experimental Protocols

A. Preparation of this compound for Cell-Based Assays

Due to its lipophilic nature, proper solubilization of this compound is critical for accurate and reproducible results in cell-based assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium (serum-free for initial dilutions)

Protocol:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10-50 mM. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Visual Inspection: Ensure the stock solution is clear and free of any precipitates.

  • Storage: Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles and store at -20°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

B. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

C. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker for cytotoxicity.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • This compound working solutions

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for: no cells (medium only for background), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

D. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well plates or tissue culture flasks

  • This compound working solutions

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assays Cell-Based Assays cluster_endpoints Cytotoxicity Endpoints cluster_analysis Data Analysis start This compound stock Prepare 10-50 mM Stock in DMSO start->stock working Prepare Working Solutions in Medium stock->working treat Treat Cells with this compound working->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apoptosis Annexin V/PI Assay (Apoptosis) incubate->apoptosis analyze Quantify Cytotoxicity (IC50, % Apoptosis) mtt->analyze ldh->analyze apoptosis->analyze

Caption: Workflow for evaluating this compound cytotoxicity.

Signaling Pathways Modulated by Kahweol

G cluster_kahweol cluster_pathways Intracellular Signaling Pathways cluster_pro_survival Pro-Survival / Proliferation cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_outcome Cellular Outcome kahweol Kahweol akt Akt kahweol->akt Inhibits stat3 STAT3 kahweol->stat3 Inhibits nfkb NF-κB kahweol->nfkb Inhibits bax Bax kahweol->bax Promotes bcl2 Bcl-2 kahweol->bcl2 Inhibits akt->bcl2 stat3->bcl2 nfkb->bcl2 caspase3 Caspase-3 bax->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis bcl2->caspase3 Inhibits

Caption: Key signaling pathways modulated by Kahweol leading to apoptosis.

References

Application Notes and Protocols for Studying Kahweol Stearate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol stearate is a diterpenoid ester found in coffee, possessing a range of biological activities including anti-inflammatory, anticancer, and anti-angiogenic properties.[1] These attributes make it a compound of significant interest for therapeutic development. This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo effects of this compound. While direct experimental data for this compound in animal models is limited, the protocols outlined below are extrapolated from studies on its parent compound, kahweol, and its acetate ester, which have shown efficacy in various disease models. It is hypothesized that this compound may exhibit similar, and potentially enhanced, bioavailability and efficacy due to its lipophilic nature.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from studies on kahweol and its derivatives, providing a basis for designing experiments with this compound.

Table 1: Anti-inflammatory Effects of Kahweol in Animal Models

Animal ModelConditionTreatment and DosageKey Findings
RatCarrageenan-induced air pouch inflammationKahweolSignificant anti-inflammatory effect[2]
MouseLipopolysaccharide (LPS)-induced liver inflammationKahweolDecreased production of IL-1α, IL-1β, IL-6, and TNF-α[3][4]

Table 2: Anticancer Effects of Kahweol Acetate and Cafestol in a Xenograft Model

Animal ModelCancer Cell LineTreatment and DosageKey Findings
SCID MiceHuman prostate cancer (DU-145)Oral administration of kahweol acetate and cafestolSignificantly inhibited tumor growth[5][6][7]
SCID MiceProstate CancerOral administration of kahweol acetate and cafestolSynergistically inhibited tumor progression[8]

Table 3: Anti-angiogenic Effects of Kahweol in In Vivo and Ex Vivo Models

ModelAssayTreatment and DosageKey Findings
Chicken Chorioallantoic MembraneAngiogenesis Assay50 nM of kahweolInhibited angiogenesis in each treated egg[2]
Transgenic ZebrafishAngiogenesis Assay25 µM kahweol75% of larvae showed inhibited angiogenesis[2]
Mouse Aortic RingSprouting Assay5 µM kahweolClearly inhibited endothelial cell sprouting[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vivo effects of this compound. These protocols are based on established methodologies used for kahweol and other related compounds.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Mouse Model of LPS-induced Liver Inflammation

Objective: To determine the in vivo anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced liver inflammation in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., corn oil, olive oil)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (EDTA)

  • Reagents for ELISA and RT-PCR

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle control

    • LPS only

    • This compound (low dose) + LPS

    • This compound (high dose) + LPS

    • This compound only

  • Treatment Administration:

    • Administer this compound (dissolved in vehicle) or vehicle alone to the respective groups via oral gavage daily for 7 consecutive days. The dosage range can be extrapolated from kahweol studies, starting with 10-50 mg/kg body weight, and should be optimized in preliminary studies.

  • Induction of Inflammation:

    • On day 7, one hour after the final dose of this compound or vehicle, inject mice intraperitoneally with LPS (1 mg/kg body weight) dissolved in sterile saline. The vehicle control and this compound only groups should receive an equivalent volume of sterile saline.

  • Sample Collection:

    • Six hours after LPS injection, anesthetize the mice.

    • Collect blood via cardiac puncture into EDTA tubes. Centrifuge to separate plasma and store at -80°C.

    • Perfuse the liver with cold PBS and then excise the organ. A portion of the liver should be snap-frozen in liquid nitrogen for molecular analysis, and another portion fixed in 10% neutral buffered formalin for histology.

  • Analysis:

    • Plasma Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using commercial ELISA kits.

    • Gene Expression Analysis: Isolate RNA from the frozen liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Il1b, Cox2, iNos).

    • Histopathology: Process the formalin-fixed liver tissue for hematoxylin and eosin (H&E) staining to assess the degree of inflammation and tissue damage.

Protocol 2: Evaluation of Anticancer Activity in a Murine Xenograft Model

Objective: To assess the in vivo anticancer efficacy of this compound on the growth of human cancer cells in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID, athymic nude)

  • Human cancer cell line of interest (e.g., DU-145 prostate cancer cells)

  • This compound

  • Vehicle (e.g., corn oil)

  • Matrigel

  • Calipers

  • Anesthesia

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest the cancer cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to the following treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound (low dose)

      • This compound (high dose)

      • Positive control (a standard chemotherapeutic agent for the specific cancer type)

  • Treatment Administration:

    • Administer this compound (dissolved in vehicle) or vehicle alone via oral gavage daily or on a specified schedule. Dosages can be initially based on kahweol acetate studies (e.g., 20-50 mg/kg/day).

  • Monitoring:

    • Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.

    • Observe the general health and behavior of the mice.

  • Endpoint and Sample Collection:

    • At the end of the study (e.g., after 21-28 days, or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, western blotting, qRT-PCR).

  • Analysis:

    • Tumor Growth Inhibition: Compare the tumor volumes and weights between the treatment and control groups.

    • Mechanism of Action: Analyze tumor tissues for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31). Investigate the modulation of relevant signaling pathways (e.g., NF-κB, STAT3) via immunohistochemistry or western blotting.

Mandatory Visualizations

Experimental Workflow for Anti-inflammatory Study

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_sampling Sampling & Analysis acclimatize Animal Acclimatization (1 week) grouping Random Grouping (n=8-10/group) acclimatize->grouping treatment Daily Oral Gavage (this compound or Vehicle) (7 days) induction LPS Injection (1 mg/kg, IP) treatment->induction 1 hour post-final dose sampling Sample Collection (6 hours post-LPS) induction->sampling analysis Analysis: - Plasma Cytokines (ELISA) - Gene Expression (qRT-PCR) - Histopathology (H&E) sampling->analysis

Caption: Workflow for the LPS-induced inflammation model.

Experimental Workflow for Xenograft Model

G cluster_setup Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis implant Subcutaneous Injection of Cancer Cells growth Tumor Growth Monitoring implant->growth grouping Random Grouping (Tumor size ~100 mm³) growth->grouping treatment Daily Oral Gavage (this compound/Vehicle) grouping->treatment monitoring Tumor & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., 21-28 days) collection Tumor Excision & Processing endpoint->collection analysis Analysis: - Tumor Growth Inhibition - IHC, WB, qRT-PCR collection->analysis

Caption: Workflow for the cancer xenograft model.

Signaling Pathways Potentially Modulated by this compound

Based on studies with kahweol, this compound is anticipated to modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Genes promotes transcription Kahweol This compound Kahweol->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

STAT3 Signaling Pathway

G cluster_nucleus Inside Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL) pSTAT3->Genes promotes transcription Kahweol This compound Kahweol->JAK Inhibition

Caption: Inhibition of the STAT3 signaling pathway.

Disclaimer: The provided protocols and diagrams are intended as a guide and should be adapted and optimized based on specific research objectives, available resources, and preliminary findings. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Kahweol Stearate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Kahweol stearate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are enzymatic synthesis and chemical synthesis. Enzymatic synthesis, utilizing lipases, is often preferred due to its high selectivity, milder reaction conditions, and higher yields compared to traditional chemical methods.[1] Chemical synthesis typically involves the esterification of kahweol with stearic acid or a derivative, often requiring an acid catalyst and harsher conditions.

Q2: Why is my this compound yield low in the enzymatic synthesis?

A2: Low yields in enzymatic synthesis can be attributed to several factors. These include suboptimal reaction conditions (temperature, pH, molar ratio of substrates), incorrect solvent choice, enzyme deactivation, or mass transfer limitations. A systematic approach to optimizing these parameters is crucial for achieving high conversion rates.

Q3: Can I use the same protocol for this compound as for other Kahweol esters?

A3: Generally, the optimized conditions for the enzymatic synthesis of Kahweol esters are similar across different fatty acids, including stearic acid. A study on the lipase-catalyzed esterification of kahweol with various fatty acids (from C14:0 to C20:0) showed consistently high conversions (85-88%) under the same optimized conditions.[1]

Q4: What is a typical conversion rate for the enzymatic synthesis of this compound?

A4: Under optimized conditions using Novozyme 435® lipase, a conversion rate of approximately 87.7% can be achieved for the synthesis of this compound.[1]

Troubleshooting Guide

Low Product Yield in Enzymatic Synthesis
Potential Cause Recommended Solution
Suboptimal Reaction Temperature The optimal temperature for Novozyme 435® catalyzed esterification of kahweol is 70°C. Temperatures that are too high can lead to enzyme denaturation, while lower temperatures will decrease the reaction rate.[1]
Incorrect Substrate Molar Ratio An excess of the acyl donor (stearic acid) is necessary to drive the reaction equilibrium towards product formation. The optimal molar ratio of Kahweol to stearic acid is 1:5.[1]
Inappropriate Solvent Kahweol and cafestol are insoluble in common aliphatic hydrocarbon solvents used for lipase-catalyzed reactions. Toluene has been identified as the optimal solvent for this synthesis.[1] Other solvents like acetone and acetonitrile may not be as effective or could lead to enzyme deactivation over time.[1]
Insufficient Enzyme Concentration The concentration of the lipase catalyst is a critical parameter. For the esterification of kahweol, an enzyme concentration of 73.3 mg/mL of Novozyme 435® is recommended for optimal yield.[1]
Inadequate Agitation Proper mixing is essential to overcome mass transfer limitations in a heterogeneous catalytic system. An agitation speed of 240 rpm has been shown to be effective.[1]
Insufficient Reaction Time The esterification reaction is time-dependent. A reaction time of 3 days is recommended to achieve maximum conversion.[1]
Enzyme Deactivation The enzyme may be inactive due to improper storage or handling. Ensure the enzyme is stored according to the manufacturer's instructions and handle it appropriately.
Presence of Water While a small amount of water is necessary for lipase activity, excess water can promote the reverse reaction (hydrolysis). Ensure all reagents and solvents are sufficiently dry.

Data Summary

The following table summarizes the optimized reaction parameters for the enzymatic synthesis of this compound, which resulted in a high conversion rate.

Parameter Optimized Value
Enzyme Novozyme 435® (immobilized Candida antarctica lipase B)
Solvent Toluene
Temperature 70 °C
Agitation Speed 240 rpm
Substrate Molar Ratio (Kahweol:Stearic Acid) 1:5
Enzyme Concentration 73.3 mg/mL
Reaction Time 3 days
Conversion of Kahweol to this compound 87.7 ± 0.1%

Data extracted from Novaes, F. J. M., et al. (2018).[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the optimized method described by Novaes et al. (2018).[1]

Materials:

  • Kahweol

  • Stearic Acid

  • Novozyme 435® (immobilized Candida antarctica lipase B)

  • Toluene (anhydrous)

  • Reaction vials (e.g., 2 mL glass vials with airtight screw caps)

  • Shaking incubator

Procedure:

  • Reactant Preparation: In a 2 mL reaction vial, add Kahweol and stearic acid in a 1:5 molar ratio.

  • Solvent and Enzyme Addition: Add anhydrous toluene to the vial to dissolve the substrates. Add Novozyme 435® to a final concentration of 73.3 mg/mL.

  • Reaction Incubation: Securely seal the vial and place it in a shaking incubator set to 70°C and 240 rpm.

  • Reaction Monitoring: Allow the reaction to proceed for 3 days. The progress can be monitored by taking small aliquots at different time points and analyzing them by GC-FID.

  • Product Isolation: After the reaction is complete, separate the immobilized enzyme by filtration or centrifugation. The solvent can be removed under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Protocol 2: General Procedure for Chemical Synthesis of this compound (Fischer-Speier Esterification)

This is a general protocol for Fischer-Speier esterification and may require optimization for this compound.

Materials:

  • Kahweol

  • Stearic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine Kahweol and stearic acid (a slight excess of stearic acid, e.g., 1.2 equivalents, can be used).

  • Solvent and Catalyst Addition: Add toluene to the flask to suspend the reactants. Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_downstream Downstream Processing kahweol Kahweol mixing Combine Reactants & Solvent kahweol->mixing stearic_acid Stearic Acid stearic_acid->mixing toluene Toluene toluene->mixing add_enzyme Add Novozyme 435® mixing->add_enzyme incubation Incubate: 70°C, 240 rpm, 3 days add_enzyme->incubation filtration Filter to Remove Enzyme incubation->filtration evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography evaporation->purification product Pure this compound purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield cluster_conditions Reaction Conditions cluster_components Reaction Components cluster_solutions Solutions start Low Yield of This compound temp Check Temperature (Optimal: 70°C) start->temp ratio Verify Molar Ratio (Optimal: 1:5) start->ratio agitation Check Agitation Speed (Optimal: 240 rpm) start->agitation time Confirm Reaction Time (Optimal: 3 days) start->time solvent Verify Solvent (Use Toluene) start->solvent enzyme_conc Check Enzyme Conc. (Optimal: 73.3 mg/mL) start->enzyme_conc enzyme_activity Test Enzyme Activity start->enzyme_activity optimize Optimize Parameters temp->optimize ratio->optimize agitation->optimize time->optimize solvent->optimize enzyme_conc->optimize replace_enzyme Use Fresh Enzyme enzyme_activity->replace_enzyme

Caption: Troubleshooting logic for low yield in enzymatic synthesis.

References

Troubleshooting poor solubility of Kahweol stearate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Kahweol stearate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound is a diterpenoid ester naturally found in coffee beans.[1][2][3] Its molecular structure consists of two main parts: the diterpene kahweol and a long-chain saturated fatty acid, stearic acid. The stearate tail is a long, nonpolar hydrocarbon chain (C18), which makes the entire molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing).[4][5] This chemical nature prevents it from readily dissolving in polar solvents like water.

To understand its properties, refer to the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₈H₆₀O₄ [6]
Molecular Weight 580.9 g/mol [6]
Appearance Light Yellow Powder [7]

| XLogP3 | 12.4 |[6] |

Note: A high XLogP3 value indicates high lipophilicity and poor aqueous solubility.

Q2: I'm observing precipitation or cloudiness in my aqueous solution. What are the common signs of poor solubility?

Physical instability is the most common indicator of poor solubility for lipophilic compounds like this compound.[8] Key signs include:

  • Precipitation: The compound falls out of the solution, appearing as solid particles, crystals, or a film on the container surface.[8]

  • Cloudiness or Turbidity: The solution appears hazy or milky, indicating the formation of fine precipitates or aggregates.[8]

  • Phase Separation: An oily layer may appear on the surface of the aqueous medium.[8]

If you observe any of these signs, it is crucial to address the formulation to ensure the desired concentration of the compound is available for your experiment.

Q3: My this compound precipitated after I added it to my aqueous buffer. What went wrong and how can I fix it?

This is a common issue caused by the concentration of this compound exceeding its solubility limit in the final aqueous medium. The troubleshooting workflow below can help you diagnose and solve the problem.

G start Precipitation Observed in Aqueous Solution check_stock Was a stock solution in an organic solvent used? start->check_stock direct_add Direct addition to aqueous media is not recommended. Prepare a concentrated stock solution first. check_stock->direct_add No check_solvent Is the organic solvent miscible with water? (e.g., DMSO, Ethanol) check_stock->check_solvent Yes bad_solvent Use a water-miscible solvent. See Protocol 1. check_solvent->bad_solvent No check_dilution What was the dilution factor? (e.g., 1:1000, 1:100) check_solvent->check_dilution Yes high_conc High organic solvent concentration can cause precipitation upon dilution ('crashing out'). Decrease stock concentration or increase dilution. check_dilution->high_conc < 1:100 low_conc Final concentration likely exceeds aqueous solubility limit. check_dilution->low_conc > 1:100 solution Solution: Use a solubilization strategy. (Co-solvents, Surfactants, etc.) See Table 3. low_conc->solution

Caption: Troubleshooting workflow for this compound precipitation.
Q4: What is the correct way to prepare a stock solution of this compound?

Due to its poor aqueous solubility, this compound should first be dissolved in a 100% organic solvent to create a concentrated stock solution. This is a critical first step before introducing it into any aqueous environment.

Table 2: Recommended Organic Solvents for Stock Solutions

Solvent Typical Concentration Notes
DMSO ~3 mg/mL (for Kahweol) Common choice for cell culture experiments. Purge with inert gas.[9]
Ethanol ~5 mg/mL (for Kahweol) Good biocompatibility. Purge with inert gas.[9]

| Dimethylformamide (DMF) | ~5 mg/mL (for Kahweol) | Effective solvent, but check for compatibility with your experimental system.[9] |

Note: Solubility data is for the parent compound kahweol. This compound, being more lipophilic, may have slightly different solubility. Always start with a small amount to confirm dissolution.

See below for a detailed protocol for preparing a stock solution.

Q5: How can I successfully prepare a working solution of this compound in my aqueous experimental medium?

Directly diluting the organic stock solution into an aqueous medium is often unsuccessful. Various strategies can be employed to increase the apparent solubility and stability of this compound in aqueous solutions.

G cluster_methods Solubilization Methods stock This compound Stock Solution (in Organic Solvent) cosolvent Co-Solvent System stock->cosolvent Dilute into aqueous medium with co-solvent micelle Micellar Solubilization (Surfactants) stock->micelle Incorporate into surfactant solution complex Complexation (Cyclodextrins) stock->complex Form inclusion complex lipid Lipid-Based Carrier (SEDDS, Liposomes) stock->lipid Formulate into delivery system working Homogeneous Aqueous Working Solution cosolvent->working micelle->working complex->working lipid->working

Caption: Overview of methods for preparing aqueous working solutions.

Table 3: Comparison of Solubilization Strategies

Strategy Description Advantages Disadvantages
Co-solvency Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous medium to increase the solubility of the lipophilic compound.[10][11] Simple to implement. The co-solvent may interfere with the experimental model (e.g., cell toxicity).[8]
Surfactants Using detergents (e.g., Polysorbates like Tween® 80, bile salts) above their critical micelle concentration to form micelles that encapsulate the compound.[12] High loading capacity; can mimic in vivo conditions. Surfactants can have biological activity or be cytotoxic at higher concentrations.
Cyclodextrins Using cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment.[12] Increases solubility and stability; low toxicity. Can be expensive; may alter drug availability.

| Lipid-Based Systems | Formulating the compound into systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs).[8][12] | Enhances bioavailability; protects the compound from degradation. | Complex formulation development and characterization required. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, appropriate container (e.g., amber glass vial).

  • Solvent Addition: Add the selected organic solvent (e.g., DMSO, ethanol) to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex or sonicate the mixture gently until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming (e.g., to 40°C) can be applied.[8]

  • Storage: Purge the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation. Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light.[8]

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent

This method is suitable when a small percentage of an organic solvent is tolerable in the final application.

  • Preparation: Bring the this compound stock solution (from Protocol 1) and the aqueous buffer/medium to room temperature.

  • Dilution: Vigorously vortex the aqueous medium. While it is vortexing, add the required volume of the stock solution drop-by-drop to achieve the final desired concentration. The final concentration of the organic solvent should typically be kept low (e.g., <0.5% v/v) to minimize biological effects.[9]

  • Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration is too high for this method.

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound for more than one day, as the compound may precipitate over time.[9]

Protocol 3: Basic Protocol for Micellar Solubilization using a Surfactant

This protocol provides a general guideline for using a surfactant like Tween® 80.

  • Surfactant Solution: Prepare a stock solution of the surfactant (e.g., 10% w/v Tween® 80) in your chosen aqueous buffer.

  • Working Surfactant Solution: Dilute the surfactant stock to a concentration above its critical micelle concentration (CMC) in the final volume of aqueous medium. For Tween® 80, the CMC is ~0.012 mg/mL. A working concentration of 0.1-1% is common.

  • Incorporation: Add the required volume of the this compound organic stock solution (from Protocol 1) to the surfactant-containing aqueous medium.

  • Equilibration: Mix thoroughly and allow the solution to equilibrate for 30-60 minutes to ensure the incorporation of this compound into the micelles. The resulting solution should be a clear, homogenous micro-emulsion.[11]

  • Usage: Use the solution promptly. Always run a vehicle control (aqueous medium with the same concentration of organic solvent and surfactant) in your experiments.

References

Technical Support Center: Optimization of Kahweol Stearate Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of kahweol stearate from coffee beans.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

Possible Causes & Solutions:

  • Inefficient Initial Lipid Extraction: The primary extraction of the coffee oil containing this compound may be incomplete.

    • Solution: Direct Hot Saponification (DHS) has been shown to be a highly efficient method for extracting diterpenes and their esters.[1][2] This method is generally quicker and more economical than others.[1]

  • Inappropriate Solvent Choice: The solvent used for the extraction of the lipid fraction may not be optimal for this compound.

    • Solution: While specific solubility data for this compound is limited, considering the properties of stearic acid can be helpful. Stearic acid has good solubility in ethyl acetate, followed by ethanol, acetone, and methanol.[3][4] Non-polar solvents like hexane are also effective for lipid extraction.[5] Experiment with different solvents or solvent mixtures to improve extraction efficiency.

  • Suboptimal Extraction Parameters: Time, temperature, and particle size of the coffee grounds can significantly impact yield.

    • Solution: For Soxhlet extraction, a duration of 4-6 hours is often employed.[6] For microwave-assisted extraction (MAE), a shorter time of 10 minutes at 45°C has proven effective for diterpene extraction.[6][7] Ensure the coffee beans are finely ground to a particle size of around 0.500 mm to increase the surface area for extraction.[1]

  • Degradation During Roasting: The roasting process itself can lead to the degradation of diterpenes.[8]

    • Solution: The degree of roasting impacts diterpene content. Lighter roasts tend to preserve higher concentrations of these compounds.[8] Consider using green or lightly roasted coffee beans for maximal yield.

Q2: How can I improve the purity of my extracted this compound?

Possible Causes & Solutions:

  • Co-extraction of Impurities: The initial extraction will inevitably pull other lipids and compounds from the coffee beans.

    • Solution: A post-extraction purification step is crucial. Techniques like column chromatography using silica gel can be employed to separate this compound from other components.[9] A gradient elution starting with a non-polar solvent and gradually increasing polarity can effectively separate compounds.

  • Incomplete Saponification (if targeting free kahweol): If the goal is to hydrolyze the ester to kahweol, incomplete saponification will leave unreacted this compound.

    • Solution: Ensure complete saponification by using an adequate concentration of a strong base like potassium hydroxide (KOH) and sufficient reaction time and temperature (e.g., 1 hour at 80°C).[1]

Q3: I am observing significant variability between my extraction batches. What could be the cause?

Possible Causes & Solutions:

  • Inconsistent Starting Material: The concentration of kahweol esters can vary significantly between different coffee species (Arabica vs. Robusta), cultivars, and even growing conditions.[7]

    • Solution: Use a single, well-characterized source of coffee beans for all experiments to minimize this variability.

  • Lack of Precise Control Over Extraction Parameters: Minor variations in temperature, extraction time, or solvent-to-solid ratio can lead to different yields.

    • Solution: Standardize all experimental parameters and document them meticulously for each run. Utilize automated extraction equipment where possible to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for extracting the lipid fraction containing this compound?

Direct Hot Saponification (DHS) is reported to be one of the most efficient, rapid, and economical methods for the overall extraction of diterpenes from roasted coffee.[1][2][10] It has shown to yield up to 88% higher diterpene content compared to methods involving a preliminary lipid extraction followed by saponification.[1][2]

Q2: Which solvents are recommended for this compound extraction?

For the initial lipid extraction, solvents like methyl tert-butyl ether (MTBE) have been successfully used in Soxhlet extraction.[1] Hexane is another common solvent for lipid extraction.[5] For purification via chromatography, a mobile phase starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate is a common approach.[9]

Q3: How does the roasting level of the coffee beans affect this compound content?

Roasting can lead to the degradation of kahweol and its esters.[8] Generally, green coffee beans contain the highest amounts of these compounds, and the concentration tends to decrease with the intensity and duration of roasting.[6][8]

Q4: What are some "green" or environmentally friendly extraction alternatives?

Supercritical fluid extraction (SFE) with CO2 is a green technique that avoids the use of toxic organic solvents.[7][11] Microwave-assisted extraction (MAE) is another alternative that significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet.[6][7]

Data Presentation

Table 1: Comparison of Diterpene Yields by Different Extraction Methods

Extraction MethodKahweol (mg/100g)Cafestol (mg/100g)Reference
Direct Hot Saponification (DHS)930.2 (± 36.8)568.6 (± 16.6)[1][2]
Direct Cold Saponification (DCS)~790~483[1][2]
Soxhlet (SO) followed by Saponification318.7170.2[7]
Bligh and Dyer (BD) followed by SaponificationLower than SOLower than SO[7]

Note: Data represents total diterpenes after saponification. The yield of this compound would be a component of the initial lipid extract before saponification.

Experimental Protocols

1. Direct Hot Saponification (DHS) for Total Diterpene Analysis

This method is highly efficient for extracting the total unsaponifiable matter, which includes kahweol.

  • Weigh approximately 0.200 g of roasted and ground coffee into a sealed Erlenmeyer flask.

  • Add a solution of potassium hydroxide (KOH) in ethanol (e.g., 2 mL of a 1M solution).

  • Heat the mixture at 80°C for 1 hour with constant stirring.[1]

  • After cooling, add a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE) to extract the unsaponifiable matter.

  • Wash the organic phase with water to remove impurities.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude diterpene extract.

  • The extract can then be analyzed by HPLC to quantify kahweol.[12]

2. Soxhlet Extraction of Coffee Oil

This is a classic method for exhaustive lipid extraction.

  • Place approximately 5 g of ground coffee into a cellulose extraction thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 150 mL of a suitable solvent (e.g., MTBE or hexane).[1]

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for at least 6 hours.[1]

  • After extraction, evaporate the solvent from the round-bottom flask using a rotary evaporator to obtain the coffee oil containing this compound.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction Methods cluster_purification Purification cluster_analysis Analysis start Ground Coffee Beans dhs Direct Hot Saponification (DHS) start->dhs KOH/Ethanol, Heat soxhlet Soxhlet Extraction start->soxhlet Solvent (e.g., Hexane) sfe Supercritical Fluid Extraction (SFE) start->sfe Supercritical CO2 chromatography Column Chromatography dhs->chromatography Crude Extract soxhlet->chromatography Coffee Oil sfe->chromatography Coffee Oil hplc HPLC Analysis chromatography->hplc Purified Fractions end Pure this compound hplc->end

Caption: Overview of this compound Extraction and Purification Workflow.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield? cause1 Inefficient Extraction Method start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Poor Starting Material start->cause3 cause4 Degradation start->cause4 sol1 Use Direct Hot Saponification (DHS) or optimize Soxhlet/MAE parameters cause1->sol1 sol2 Test different solvents (e.g., Ethyl Acetate, Hexane) cause2->sol2 sol3 Use green/lightly roasted Arabica beans cause3->sol3 sol4 Optimize roasting conditions or use unroasted beans cause4->sol4

Caption: Troubleshooting Logic for Low this compound Yield.

References

How to prevent Kahweol stearate degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Kahweol stearate during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a diterpenoid ester found in coffee that exhibits anti-inflammatory, anticancer, and antiangiogenic activities.[1] Maintaining its structural integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding artifacts.

Q2: What are the main factors that can cause this compound degradation?

The primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate the degradation process. The parent compound, kahweol, is known to be thermolabile, and this property is shared by its esters.[2][3]

  • pH: Extremes in pH, particularly alkaline conditions, can catalyze the hydrolysis of the ester bond, breaking down this compound into kahweol and stearic acid.[4][5][6]

  • Light: Exposure to light, especially UV radiation, can potentially lead to photodegradation.[7]

  • Oxidation: The presence of oxidizing agents can also contribute to the degradation of the molecule.

  • Enzymatic Activity: In biological systems, esterases can enzymatically cleave the ester bond.

Q3: How should I store this compound to ensure its stability?

For optimal stability, this compound should be stored at -20°C.[8] It is typically shipped on blue ice to maintain a low temperature during transit.[8] For long-term storage, it is advisable to store the compound as a solid in a tightly sealed container, protected from light. If stored in solution, use an appropriate organic solvent and store at -20°C under an inert atmosphere (e.g., argon or nitrogen).[9]

Q4: What solvents are recommended for dissolving this compound?

While specific solubility data for this compound is limited, based on its lipophilic nature and the solubility of its components (kahweol and stearic acid), the following solvents are recommended:

  • Good Solubility: Ethyl acetate, Dichloromethane, Chloroform, Hexane, Heptane.[10][11]

  • Moderate to Good Solubility: Ethanol, Methanol, Isopropanol, Acetone.[10][11]

  • Poor to Insoluble: Water, Dimethyl Sulfoxide (DMSO) in high aqueous concentrations.[10]

For cell culture experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like ethanol or DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells.

Q5: What are the known biological signaling pathways affected by this compound's parent compound, kahweol?

The parent compound, kahweol, has been shown to modulate several key signaling pathways, and it is likely that this compound exerts its effects through similar mechanisms following potential hydrolysis to kahweol. These pathways include:

  • Nrf2 Pathway: Kahweol is an activator of the Nrf2 pathway, which is involved in the antioxidant response.[8]

  • ERK/JNK and Akt Signaling: Kahweol has been shown to influence the ERK/JNK and Akt pathways, which are critical in cell proliferation, apoptosis, and inflammation.

  • NF-κB Pathway: Kahweol can inhibit the NF-κB signaling pathway, a key regulator of inflammation.

  • STAT3 Signaling: It has been reported to down-regulate the STAT3 signaling pathway.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in in vitro assays.

This issue could be due to the degradation of this compound in your experimental setup.

Possible Cause Troubleshooting Steps
Hydrolysis of the ester bond due to pH of the culture medium. 1. Verify Medium pH: Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4). 2. Minimize Incubation Time: If possible, reduce the incubation time of this compound with the cells to minimize exposure to the aqueous environment. 3. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in the medium immediately before use.
Degradation of stock solution. 1. Proper Stock Solution Storage: Store stock solutions in an appropriate organic solvent at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Use Inert Gas: For long-term storage of solutions, flush the vial with an inert gas like argon or nitrogen before sealing. 3. Check for Precipitates: Before use, visually inspect the stock solution for any signs of precipitation. If present, gently warm and vortex to redissolve.
Photodegradation from ambient light. 1. Protect from Light: Work with this compound under subdued light conditions. Wrap stock solution vials and experimental plates/flasks in aluminum foil. 2. Use Amber Vials: Store stock solutions in amber-colored glass vials to protect from light.
Adsorption to plasticware. 1. Use Low-Binding Plastics or Glass: Consider using low-protein-binding microplates and tubes. For stock solutions, glass vials are preferred.[9] 2. Pre-treatment of surfaces: In some cases, pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding, but this should be tested for compatibility with your assay.
Issue 2: Poor bioavailability or inconsistent results in in vivo experiments.

The lipophilic nature of this compound can present challenges for in vivo administration and may be susceptible to degradation.

Possible Cause Troubleshooting Steps
Poor aqueous solubility leading to precipitation in dosing vehicle. 1. Formulation with Lipids: Formulate this compound in a lipid-based vehicle such as corn oil, sesame oil, or a self-emulsifying drug delivery system (SEDDS) to improve solubility and absorption.[12][13][14] 2. Use of Co-solvents: A mixture of solvents, such as ethanol and polyethylene glycol (PEG), can be used to maintain solubility in an aqueous-based dosing solution. Ensure the final concentration of organic solvents is safe for the animal model.
Hydrolysis in the gastrointestinal tract. 1. Enteric Coating: For oral administration, consider encapsulation in enteric-coated capsules or nanoparticles to protect the compound from the acidic environment of the stomach and deliver it to the small intestine. 2. Lipid-Based Formulations: Lipid formulations can also offer protection against hydrolysis in the GI tract.[12]
Rapid metabolism and clearance. 1. Pharmacokinetic Studies: Conduct pilot pharmacokinetic studies to determine the half-life of this compound in your animal model. 2. Adjust Dosing Regimen: Based on the pharmacokinetic data, adjust the dosing frequency and concentration to maintain therapeutic levels.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

Objective: To prepare a stable, concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Sterile, amber glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

  • Sterile, glass or polypropylene pipette tips

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Flush the headspace of the vial with inert gas for 10-15 seconds.

  • Seal the vial tightly and wrap it in aluminum foil for extra light protection.

  • Store the stock solution at -20°C. For long-term storage, create smaller aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC-MS Method for this compound

Objective: To quantify this compound and detect its primary degradation product, kahweol, to assess stability.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).[15][16]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • DAD Wavelength: Monitor at 290 nm for kahweol and this compound.[17]

  • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the m/z of this compound and kahweol.

Procedure:

  • Prepare a standard curve for both this compound and kahweol.

  • Subject your experimental samples (e.g., from a stability study in different buffers or media) to the analysis.

  • Quantify the amount of intact this compound and the appearance of kahweol over time to determine the degradation rate.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Degradation Pathways cluster_3 Corrective Actions Inconsistent Results Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Review Protocol Review Protocol Inconsistent Results->Review Protocol Thermal Degradation Thermal Degradation Check Storage->Thermal Degradation Hydrolysis (pH) Hydrolysis (pH) Review Protocol->Hydrolysis (pH) Photodegradation Photodegradation Review Protocol->Photodegradation Control pH Control pH Hydrolysis (pH)->Control pH Control Temperature Control Temperature Thermal Degradation->Control Temperature Protect from Light Protect from Light Photodegradation->Protect from Light Fresh Preparations Fresh Preparations Control pH->Fresh Preparations Control Temperature->Fresh Preparations Protect from Light->Fresh Preparations

Caption: Troubleshooting workflow for this compound degradation.

Signaling Pathways of Kahweol (Parent Compound)

Kahweol Kahweol Nrf2 Nrf2 Activation Kahweol->Nrf2 activates ERK_JNK ERK/JNK Pathway Kahweol->ERK_JNK modulates NFkB NF-kB Inhibition Kahweol->NFkB inhibits Akt Akt Pathway Kahweol->Akt modulates AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse leads to Apoptosis Apoptosis ERK_JNK->Apoptosis induces Inflammation Inflammation NFkB->Inflammation reduces CellSurvival Cell Survival Akt->CellSurvival regulates

Caption: Key signaling pathways modulated by kahweol.

References

Technical Support Center: Overcoming Matrix Effects in Kahweol Stearate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of kahweol stearate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of your analytical method.[1][4] In complex matrices like coffee or biological samples, components such as lipids, proteins, and pigments are known to interfere with mass spectrometry detection.[5]

Q2: I'm observing significant ion suppression for this compound. What are the immediate steps I can take to troubleshoot this?

A2: To immediately address ion suppression, consider the following strategies:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6] This is a quick and effective method, provided the this compound concentration remains above the limit of detection.[6]

  • Chromatographic Separation Optimization: Adjust your chromatographic conditions to better separate this compound from co-eluting matrix components.[7][8] This can be achieved by modifying the mobile phase gradient, changing the stationary phase (e.g., switching from a C18 to a phenyl-hexyl column), or adjusting the flow rate.[6][8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for ion suppression as it has nearly identical physicochemical properties to the analyte and will be affected by the matrix in the same way.[6]

Q3: How can I quantify the extent of matrix effects in my this compound analysis?

A3: You can quantify matrix effects by comparing the response of your analyte in a pure solvent standard versus a matrix-matched standard.[7] The matrix factor (MF) can be calculated using the following formula:

MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Solvent)

An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Troubleshooting Guides

Guide 1: Dealing with Poor Peak Shape and Retention Time Shifts

Problem: You are observing poor peak shape (e.g., broadening, splitting, or tailing) and inconsistent retention times for this compound.[9]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Column Contamination Inject system suitability test (SST) samples regularly to identify contamination.[9] Implement a robust column washing procedure after each analytical run.Improved peak shape and consistent retention times.
Improper Mobile Phase pH Ensure the mobile phase pH is appropriate for this compound and the column chemistry.Stable retention times and symmetrical peak shapes.
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.Sharper, more symmetrical peaks.
Guide 2: Addressing Inconsistent and Irreproducible Results

Problem: Your quality control (QC) samples for this compound analysis show high variability and are not reproducible.[6]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Sample-to-Sample Matrix Variability Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to ensure consistent cleanup across all samples.[6][10]Reduced variability in QC sample results.
Inconsistent Sample Processing Standardize all sample preparation steps, including extraction times, solvent volumes, and evaporation conditions.Improved reproducibility of results.
Use of Inappropriate Calibration Standards Prepare matrix-matched calibrators and QCs to compensate for consistent matrix effects.[6]More accurate quantification and consistent QC performance.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol describes a general SPE workflow for cleaning up complex samples prior to LC-MS analysis of this compound.

  • Conditioning: Condition the SPE cartridge (e.g., C18) with an appropriate organic solvent (e.g., methanol) followed by water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.

  • Elution: Elute the this compound from the cartridge using a strong organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and hexane).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[6]

Protocol 2: Post-Column Infusion to Identify Regions of Ion Suppression

This protocol helps to identify the regions in your chromatogram where ion suppression is occurring.[6]

  • System Setup: Connect the LC column outlet and a syringe pump outlet to a T-union. Connect the T-union outlet to the MS ion source.

  • Analyte Infusion: Fill a syringe with a standard solution of this compound and infuse it at a low, constant flow rate (e.g., 10-20 µL/min) into the MS.

  • Blank Matrix Injection: While infusing the analyte, inject a blank matrix extract (prepared using your sample preparation method) onto the LC column.

  • Data Analysis: Monitor the signal intensity of the this compound. Any dips in the baseline signal correspond to regions where co-eluting matrix components are causing ion suppression.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Complex Sample (e.g., Coffee Extract) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Extract Cleanup SPE Cleanup (e.g., C18) Extraction->Cleanup Clean Concentration Evaporation & Reconstitution Cleanup->Concentration Elute & Concentrate LC_Separation LC Separation Concentration->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionize Data_Processing Data Processing MS_Detection->Data_Processing Acquire Result Result Data_Processing->Result Quantify

Caption: Experimental workflow for this compound LC-MS analysis.

troubleshooting_logic Start Poor LC-MS Results (Ion Suppression/Poor Peak Shape) Check_Prep Evaluate Sample Preparation? Start->Check_Prep Improve_Prep Implement/Optimize SPE or LLE Check_Prep->Improve_Prep Yes Check_Chroma Optimize Chromatography? Check_Prep->Check_Chroma No Dilute_Sample Dilute Sample Extract Improve_Prep->Dilute_Sample Improve_Prep->Check_Chroma Dilute_Sample->Check_Chroma Modify_Gradient Adjust Mobile Phase Gradient Check_Chroma->Modify_Gradient Yes Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Check_Chroma->Use_IS No Change_Column Use Different Column Chemistry Modify_Gradient->Change_Column Modify_Gradient->Use_IS Change_Column->Use_IS End Improved Results Use_IS->End

Caption: Troubleshooting logic for overcoming matrix effects.

References

Technical Support Center: Refining Dosage of Kahweol Stearate for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of Kahweol stearate dosage for animal studies. Given the limited direct literature on this compound, this guide leverages extensive data from its parent compound, Kahweol, to provide robust recommendations for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the key difference between Kahweol and this compound?

A1: this compound is an ester derivative of Kahweol. Specifically, it is Kahweol esterified with stearic acid. This modification increases the lipophilicity of the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile. It is important to consider that this compound may act as a prodrug, being hydrolyzed in vivo to release the active Kahweol.

Q2: There is limited data on this compound dosage. How can I determine a starting dose for my animal study?

A2: A common approach is to calculate an equivalent dose based on the molecular weights of Kahweol and this compound.

  • Molecular Weight of Kahweol: Approximately 314.4 g/mol [1][2][3][4][5]

  • Molecular Weight of this compound: Approximately 580.9 g/mol [6][7][8][9]

To obtain a dose of this compound that is molar-equivalent to a known effective dose of Kahweol, you can use the following formula:

Dose of this compound = (Dose of Kahweol) x (MW of this compound / MW of Kahweol)

Dose of this compound ≈ (Dose of Kahweol) x (580.9 / 314.4)

Dose of this compound ≈ (Dose of Kahweol) x 1.85

We strongly recommend conducting a pilot dose-finding study to determine the optimal and safe dose for your specific animal model and experimental endpoint.

Q3: What are the known biological activities of Kahweol and its derivatives?

A3: Kahweol and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.[10] These effects are often attributed to the modulation of key signaling pathways.

Dosage Information from Animal Studies (Kahweol and Related Compounds)

The following tables summarize dosages of Kahweol and related compounds used in various animal studies. This data can be used as a reference for estimating starting doses for this compound.

Table 1: Oral Administration Dosages

Animal ModelCompoundDosageStudy FocusReference
RatGreen coffee oil (rich in Cafestol and Kahweol)25, 50, and 75 mg/kg/day (subacute)Toxicity
RatGreen coffee oil (rich in Cafestol and Kahweol)2000 mg/kg (single dose)Acute toxicity[11]
Hamster1:1 mixture of Kahweol and Cafestol0.2 g/kg and 2.0 g/kg of food (dietary)Cancer chemoprevention[12]
MouseKahweol100 mg/kg (every 2 days)Glucose tolerance[13]
SCID MiceKahweol acetate and CafestolOral administration (specific dose not detailed in abstract)Prostate cancer tumor growth[14][15]

Table 2: Other Administration Routes

Animal ModelCompoundDosageRouteStudy FocusReference
MouseKahweol20, 40, and 80 µ g/paw IntraplantarAntinociception

Experimental Protocols

1. Preparation of this compound for Oral Gavage

Due to its lipophilic nature, this compound requires a suitable vehicle for oral administration.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, sesame oil, or a solution of 0.5% carboxymethylcellulose with 0.1% Tween 80)

  • Glass homogenizer or sonicator

  • Analytical balance

  • Volumetric flasks

Protocol:

  • Vehicle Selection: Choose a vehicle based on your experimental design and animal model. For lipophilic compounds, oil-based vehicles are common. Aqueous suspensions with surfactants can also be used.

  • Weighing: Accurately weigh the required amount of this compound.

  • Suspension/Solubilization:

    • For oil-based vehicles: Add the weighed this compound to the oil in a glass vial. Use a glass homogenizer or sonicator to ensure a uniform suspension. Gentle heating may aid in solubilization, but stability at that temperature should be confirmed.

    • For aqueous suspensions: First, wet the this compound powder with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while continuously mixing or sonicating to form a homogenous suspension.

  • Final Volume: Adjust the final volume with the chosen vehicle to achieve the desired concentration.

  • Storage: Store the formulation as recommended for the compound's stability, typically protected from light and at a controlled temperature. Prepare fresh daily if stability is a concern.

2. Oral Gavage Procedure in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (flexible plastic or ball-tipped stainless steel)

  • Syringe (1 ml)

  • Animal scale

Protocol:

  • Animal Handling and Restraint: Accustom the animals to handling prior to the procedure. Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth into the stomach.

  • Administration:

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the stomach, slowly administer the formulation.

  • Post-Procedure Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.

Troubleshooting Guides

1. Oral Gavage

IssuePossible CauseSolution
Animal struggles excessively Improper restraint, stressEnsure a firm but gentle grip. Allow the animal to calm down before attempting again. Acclimatize animals to handling before the study begins.
Fluid observed at the nose or mouth Accidental administration into the tracheaImmediately stop the procedure. Monitor the animal closely for respiratory distress. If severe, euthanize the animal. Refine your technique to ensure esophageal placement.
Regurgitation of the administered substance Volume too large, rapid administrationAdminister the substance slowly. Ensure the total volume is within recommended limits for the animal's weight (typically 5-10 ml/kg for mice).
Esophageal or stomach perforation Improper needle type or forceful insertionUse a flexible or ball-tipped gavage needle. Never force the needle; it should pass smoothly.

2. Intraperitoneal (IP) Injection

IssuePossible CauseSolution
Bleeding at the injection site Puncture of a blood vesselApply gentle pressure to the site with sterile gauze.
Fluid leakage from the injection site Needle not fully inserted or withdrawn too quicklyEnsure the needle fully penetrates the peritoneal wall. Inject slowly and pause for a moment before withdrawing the needle.
Injection into an organ (e.g., cecum, bladder) Incorrect injection site or angleInject into the lower right quadrant of the abdomen to avoid the cecum. Angle the needle at approximately 15-30 degrees. Aspirate before injecting to ensure no fluid (urine, intestinal contents) is drawn back.[16][17][18][19]
Animal shows signs of pain or distress Irritating vehicle or substance, cold solutionWarm the solution to room temperature before injection. Consider using a less irritating vehicle if possible.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress. Kahweol is known to activate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (e.g., Kahweol) Oxidative_Stress->Keap1 Conformational Change (Inhibition) Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Activation Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Caption: Activation of the Nrf2 signaling pathway by Kahweol.

COX-2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation. Kahweol has been shown to inhibit COX-2 expression and activity.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 activation PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Catalyzed by COX-2 COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promotes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Inflammatory_Stimuli->NFkB Activates NFkB->COX2 Induces Expression Kahweol Kahweol Kahweol->COX2 Inhibits Expression & Activity Kahweol->NFkB Inhibits Activation

Caption: Inhibition of the COX-2 inflammatory pathway by Kahweol.

Experimental Workflow for In Vivo Study

This diagram outlines a typical workflow for conducting an in vivo study with this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase dose_calc Dose Calculation (based on Kahweol data) pilot_study Pilot Dose-Finding Study (optional but recommended) dose_calc->pilot_study formulation Formulation Preparation dose_calc->formulation pilot_study->formulation treatment Treatment Administration (e.g., Oral Gavage) formulation->treatment animal_acclimation Animal Acclimation randomization Group Randomization animal_acclimation->randomization randomization->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Measurement (e.g., Tumor Volume, Biomarkers) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: General experimental workflow for an in vivo study.

References

Addressing batch-to-batch variability of synthetic Kahweol stearate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Kahweol stearate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing batch-to-batch variability and to offer troubleshooting support for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a diterpenoid ester synthesized from Kahweol, a natural compound found in coffee beans, and stearic acid.[1][2] It exhibits a range of biological activities, including anti-inflammatory, anti-angiogenic, and anticancer properties.[1][3] Research has shown that Kahweol and its derivatives can modulate several signaling pathways, such as Src/mTOR/STAT3, insulin/IGF-1, and AMPK, and can activate the Nrf2 pathway.[4][5][6]

Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?

A2: Batch-to-batch variability in synthetic this compound can arise from several factors:

  • Purity of Starting Materials: The purity of both Kahweol and stearic acid is critical. Impurities can lead to side reactions and the formation of unwanted byproducts.

  • Reaction Conditions: Inconsistencies in reaction parameters such as temperature, time, and catalyst concentration can significantly impact the yield and purity of the final product.

  • Solvent Quality: The grade and purity of the solvent used can affect the reaction kinetics and the solubility of reactants and products.

  • Workup and Purification Procedures: Variations in the methods used to isolate and purify this compound can lead to differences in final purity and the presence of residual contaminants.[7]

  • Storage and Handling: this compound may be sensitive to light, temperature, and air. Inconsistent storage conditions can lead to degradation over time.

Q3: How can I assess the purity and identity of my this compound batch?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound and quantifying related impurities.[8][9][10]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry can confirm the molecular weight of this compound.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of this compound, such as the ester carbonyl group.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity of the compound.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity in Cell-Based Assays

You may observe that different batches of this compound exhibit varying levels of efficacy in your cell-based assays (e.g., cell viability, apoptosis).

cluster_actions Troubleshooting Actions start Inconsistent Biological Activity Observed check_purity 1. Verify Purity and Integrity of this compound Batch start->check_purity check_protocol 2. Review and Standardize Experimental Protocol check_purity->check_protocol If purity is confirmed check_purity_details • Run HPLC to confirm purity • Check for degradation via LC-MS check_purity->check_purity_details troubleshoot_assay 3. Troubleshoot the Cell-Based Assay check_protocol->troubleshoot_assay If protocol is consistent check_protocol_details • Ensure consistent cell passage number • Verify compound concentration and incubation time • Check solvent effects (e.g., DMSO) check_protocol->check_protocol_details compare_batches 4. Compare Active vs. Inactive Batches troubleshoot_assay->compare_batches If assay is performing correctly troubleshoot_assay_details • Include positive and negative controls • Check reagent viability (e.g., MTT, resazurin) • Calibrate plate reader troubleshoot_assay->troubleshoot_assay_details contact_supplier 5. Contact Supplier for Certificate of Analysis compare_batches->contact_supplier If discrepancies are found compare_batches_details • Analyze side-by-side on the same plate • Use a reference standard if available compare_batches->compare_batches_details outcome Consistent Biological Activity Achieved contact_supplier->outcome

Caption: Troubleshooting workflow for inconsistent biological activity.

If you suspect batch-to-batch variability, it is crucial to quantify the differences. The following table provides an example of how to compare the purity and biological activity of different batches.

Batch IDPurity by HPLC (%)IC50 in HCC Cells (µM)
KS-2024-0198.515.2
KS-2024-0295.128.9
KS-2024-0399.214.8
Issue 2: Poor Solubility or Precipitation in Media

This compound is a lipophilic molecule and may have poor solubility in aqueous cell culture media.

  • Solvent Selection: Dissolve this compound in a suitable organic solvent, such as DMSO, before preparing the final dilution in cell culture media. Ensure the final concentration of the organic solvent in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Stock Concentration: Prepare a high-concentration stock solution in the organic solvent. This will allow for a smaller volume to be added to the aqueous media, reducing the risk of precipitation.

  • Sonication: Briefly sonicate the stock solution to ensure complete dissolution before further dilution.

  • Pre-warming Media: Warm the cell culture media to 37°C before adding the this compound stock solution.

  • Vortexing: Vortex the final solution immediately after adding the stock solution to ensure rapid and uniform dispersion.

Issue 3: Inconsistent Yields in Synthesis

Variations in the yield of synthetic this compound can be a significant issue.

ParameterPotential Cause of VariabilityRecommended Action
Reactants Impurities in Kahweol or stearic acid.Use high-purity starting materials and characterize them before use.
Catalyst Inconsistent catalyst activity or concentration.Use a fresh batch of catalyst and ensure accurate measurement.
Temperature Fluctuations in reaction temperature.Use a calibrated thermometer and a reliable heating system to maintain a stable temperature.
Reaction Time Inconsistent reaction duration.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Stirring Inadequate or inconsistent stirring.Ensure vigorous and consistent stirring throughout the reaction.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from methods for analyzing Kahweol and its esters.[9][10][13]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile/water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm for Kahweol moiety.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of this compound on cell proliferation.[14][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol allows for the analysis of key proteins in signaling pathways affected by this compound.[5][17]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Src, p-mTOR, p-STAT3, and their total forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualization

Kahweol and its derivatives are known to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis. The diagram below illustrates the inhibitory effect of Kahweol on the Src/mTOR/STAT3 pathway in hepatocellular carcinoma cells.[5]

Kahweol Kahweol Src Src Kahweol->Src mTOR mTOR Kahweol->mTOR STAT3 STAT3 Kahweol->STAT3 Src->mTOR mTOR->STAT3 Apoptosis Apoptosis STAT3->Apoptosis Inhibition of apoptosis

Caption: Inhibition of the Src/mTOR/STAT3 pathway by Kahweol.

References

Technical Support Center: Chromatographic Analysis of Kahweol Stearate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Kahweol stearate in chromatography.

Troubleshooting Guide: Resolving Common Issues

This guide addresses specific problems you may encounter during the chromatographic analysis of this compound and its related compounds.

Q1: Why am I seeing peak tailing for my this compound peak?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue that can affect resolution and quantification.[1][2] For a non-polar compound like this compound, peak tailing in reversed-phase HPLC can be caused by several factors:

  • Secondary Interactions: Although less common for non-polar compounds, interactions can still occur with active sites on the column, such as residual silanols.[2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can disrupt the sample band, causing tailing for all peaks.[2]

  • Inappropriate Solvent for Sample Dissolution: Using a solvent that is much stronger than the mobile phase to dissolve the sample can cause peak distortion.[1]

Solutions:

  • Optimize the Mobile Phase:

    • Ensure the mobile phase is well-mixed and degassed.

    • For reversed-phase systems, using a mobile phase like acetonitrile/isopropanol can improve the elution of lipophilic compounds like this compound.

  • Check for Column Overload:

    • Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[2]

  • Column Maintenance:

    • Use a guard column to protect your analytical column from contaminants.

    • If you suspect a blocked frit, you can try back-flushing the column (check the manufacturer's instructions).

  • Sample Solvent:

    • Dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase.

Q2: I am having difficulty separating this compound from other Kahweol esters. How can I improve the resolution?

Improving the separation between closely eluting compounds like different Kahweol esters requires optimizing several chromatographic parameters.

Solutions:

  • Adjust the Mobile Phase Composition:

    • Change the organic modifier: If you are using acetonitrile, try substituting it with or adding isopropanol or methanol. Different organic solvents can alter the selectivity of the separation.

    • Optimize the gradient: If using a gradient elution, try a shallower gradient (a slower increase in the organic solvent concentration over a longer time). This gives more time for the analytes to interact with the stationary phase and separate.

  • Modify the Flow Rate:

    • Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution. However, this will also increase the run time.

  • Change the Column:

    • Longer column: A longer column provides more theoretical plates, which can enhance resolution.

    • Smaller particle size: Columns with smaller particles are more efficient and can improve separation.

    • Different stationary phase: If you are using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a C30 phase, which may offer different selectivity for your analytes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for analyzing this compound?

A good starting point for the analysis of Kahweol esters is a reversed-phase HPLC method.

ParameterRecommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with Acetonitrile/Isopropanol (70:30, v/v)
Flow Rate 0.4 - 1.0 mL/min
Detection UV at 290 nm (selective for Kahweol esters)
Injection Volume 10-20 µL

Q2: Do I need to perform saponification before analyzing this compound?

No, if your goal is to quantify this compound specifically. Saponification is a hydrolysis step that breaks the ester bond, releasing the free Kahweol and the fatty acid (stearic acid).[4] This procedure is used when you want to measure the total Kahweol content in a sample, which includes all its esterified forms.[5] For the analysis of intact Kahweol esters, you should directly extract the lipids from your sample without a saponification step.

Q3: What are the expected recovery and detection limits for Kahweol analysis?

Method validation parameters can vary between laboratories and matrices. However, published methods provide some expected ranges.

ParameterKahweolCafestol (for comparison)Source
Average Recovery 99%94%[6]
Average Recovery 109%106%[5]
Average Recovery 96-110%96-110%[7]
Limit of Detection (LOD) 2.3 mg/100g3.0 mg/100g[6]
Limit of Quantification (LOQ) -0.04 mg/L[7]
LOD 7.35 ppm6.81 ppm[8]
LOQ 24.52 ppm22.72 ppm[8]

Experimental Protocols

Protocol 1: Extraction of Kahweol Esters from Coffee Beans

This protocol describes the extraction of Kahweol esters without saponification, suitable for the direct analysis of this compound.

  • Grind Coffee Beans: Grind roasted coffee beans to a fine powder.

  • Lipid Extraction:

    • Weigh 5 g of ground coffee into a flask.

    • Add 50 mL of a solvent mixture like hexane/isopropanol (3:2, v/v).

    • Stir or sonicate for 30 minutes at room temperature.

    • Filter the mixture to separate the liquid extract.

    • Repeat the extraction on the solid residue and combine the liquid extracts.

  • Solvent Evaporation: Evaporate the solvent from the combined extracts under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Sample Reconstitution: Dissolve the dried lipid extract in 2.5 mL of acetonitrile.[9]

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter before injecting it into the HPLC system.[9]

Protocol 2: HPLC Analysis of Kahweol Esters

This protocol provides a starting point for the chromatographic separation of Kahweol esters.

  • HPLC System Preparation:

    • Equilibrate the HPLC system with the mobile phase (e.g., Acetonitrile/Isopropanol, 70:30, v/v) at a flow rate of 0.4 mL/min.

    • Ensure the column temperature is stable (e.g., 25°C).

  • Injection: Inject 20 µL of the filtered sample extract.

  • Chromatographic Run: Run the analysis for a sufficient time to allow for the elution of all esters of interest (e.g., 35 minutes).

  • Detection: Monitor the eluent at 290 nm for the selective detection of Kahweol esters.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate key concepts related to Kahweol's biological activity and the experimental workflow for its analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Coffee Beans grind Grinding start->grind extract Lipid Extraction (Hexane/Isopropanol) grind->extract evaporate Solvent Evaporation extract->evaporate reconstitute Reconstitution (Acetonitrile) evaporate->reconstitute filter Filtration (0.45 µm) reconstitute->filter inject Injection (20 µL) filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (290 nm) separate->detect chromatogram Chromatogram detect->chromatogram quantify Quantification of This compound chromatogram->quantify

Caption: Experimental workflow for the analysis of this compound.

kahweol_nfkb_pathway lps Inflammatory Stimuli (e.g., LPS, TNF-α) nfkb_activation NF-κB Activation lps->nfkb_activation kahweol Kahweol kahweol->nfkb_activation inflammatory_genes Expression of Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) nfkb_activation->inflammatory_genes inflammation Inflammation inflammatory_genes->inflammation

Caption: Kahweol's inhibition of the NF-κB inflammatory pathway.[10][11]

kahweol_mapk_stat_pathway cluster_mapk MAPK Pathway cluster_stat STAT Pathway tnfa_ifny Inflammatory Stimuli (TNF-α / IFN-γ) jnk JNK Phosphorylation tnfa_ifny->jnk erk ERK Phosphorylation tnfa_ifny->erk p38 p38 Phosphorylation tnfa_ifny->p38 stat1 STAT1 Phosphorylation tnfa_ifny->stat1 stat3 STAT3 Phosphorylation tnfa_ifny->stat3 kahweol Kahweol kahweol->jnk kahweol->erk kahweol->p38 kahweol->stat1 kahweol->stat3 cytokine_production Production of Cytokines & Chemokines jnk->cytokine_production erk->cytokine_production p38->cytokine_production stat1->cytokine_production stat3->cytokine_production

Caption: Kahweol's inhibitory effects on MAPK and STAT signaling pathways.[11]

References

Technical Support Center: Troubleshooting Unexpected Results in Kahweol Stearate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kahweol stearate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. Due to the limited specific data on this compound, this guide also draws on information from its parent compound, Kahweol, and other long-chain fatty acid esters like Kahweol palmitate, as they are expected to have similar experimental considerations.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in the cell culture medium. How can I resolve this?

A1: this compound is a highly lipophilic compound with low aqueous solubility, which can lead to precipitation in cell culture media.[1][2] Here are some steps to troubleshoot this issue:

  • Optimize Stock Solution Preparation: Ensure your stock solution is fully dissolved. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock (e.g., 10-50 mM).[3] If the powder does not dissolve completely, gentle warming in a 37-50°C water bath and vortexing may help.[4][5][6]

  • Control Final DMSO Concentration: When diluting the stock solution into your culture medium, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%.[7]

  • Two-Step Dilution: To avoid rapid precipitation, perform a two-step dilution. First, dilute the DMSO stock into a small volume of serum-containing medium, vortex gently, and then add this mixture to the final volume of culture medium.

  • Use of a Carrier Protein: For long-chain fatty acids and their esters, conjugation to a carrier protein like bovine serum albumin (BSA) can improve solubility and delivery to cells.[8][9] You may need to prepare a this compound-BSA complex.

Q2: I am not observing the expected biological activity of this compound on my cells. What could be the cause?

A2: Several factors could contribute to a lack of biological effect:

  • Compound Instability: this compound may be unstable in the culture medium over long incubation periods. Consider preparing fresh solutions for each experiment and minimizing the time the compound is in the incubator.

  • Sub-optimal Concentration: The effective concentration of this compound may vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration range for your specific cell type.

  • Cell Line Specificity: The signaling pathways affected by this compound may not be active or relevant in your chosen cell line.

  • Precipitation: As mentioned in Q1, the compound may be precipitating out of solution, reducing its effective concentration. Visually inspect your culture plates for any signs of precipitation.

Q3: I am seeing high levels of cell death even at low concentrations of this compound. What should I do?

A3: Unusually high cytotoxicity can be due to several reasons:

  • Solvent Toxicity: Ensure your final DMSO concentration is not exceeding the tolerance level of your cell line. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.

  • Compound Cytotoxicity: Kahweol and its derivatives can induce apoptosis in some cancer cell lines.[10][11] It's possible your cells are particularly sensitive. A detailed dose-response and time-course experiment will help determine the therapeutic window.

  • Assay Interference: The compound may interfere with the cell viability assay itself. For example, it might chemically reduce the MTT reagent. Confirm your results with an alternative viability assay that has a different mechanism (e.g., a membrane integrity assay like LDH release).

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Potential Cause Troubleshooting Step
Precipitation of this compound Visually inspect wells for precipitate. Prepare fresh dilutions and consider using a carrier protein like BSA.
Variable Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Inconsistent Incubation Times Standardize the incubation time with this compound and with the MTT reagent across all plates.
Incomplete Solubilization of Formazan Crystals After adding the solubilization solution (e.g., DMSO), ensure complete mixing by pipetting or using a plate shaker.[12][13]
Interference with MTT Reagent Run a cell-free control with media, this compound, and MTT to check for direct chemical reduction.
Issue 2: No or Weak Signal in Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-AMPK)
Potential Cause Troubleshooting Step
Sub-optimal Treatment Time The phosphorylation of signaling proteins can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the peak response.
Inefficient Cell Lysis Use a lysis buffer appropriate for phosphorylated proteins, containing phosphatase inhibitors. Ensure complete lysis by scraping cells on ice.[14]
Low Protein Concentration Quantify your protein concentration before loading the gel to ensure equal loading across all samples.
Poor Antibody Quality Use a validated antibody for the specific phosphorylated target. Run positive and negative controls to verify antibody performance.
Ineffective Transfer Check your transfer efficiency using Ponceau S staining before proceeding with immunoblotting.[15]

Quantitative Data Summary

Note: Specific quantitative data for this compound is limited. The following tables are based on data for Kahweol and are intended as a starting point for your experiments.

Table 1: Reported Effective Concentrations of Kahweol in Different In Vitro Assays

Assay Cell Line Effective Concentration Range Observed Effect
Anti-proliferative/Apoptosis A549 (Lung Cancer)10-40 µMInhibition of proliferation and induction of apoptosis.[16]
Anti-proliferative/Apoptosis Caki (Kidney Cancer)Not SpecifiedInhibition of proliferation and migration.[10]
Anti-proliferative/Apoptosis PC-3, DU145, LNCaP (Prostate Cancer)Not SpecifiedInhibition of proliferation and migration, enhanced apoptosis.[10]
Anti-inflammatory LPS-activated Macrophages0.5-10 µMInhibition of PGE2 production and COX-2 expression.[16]
AMPK Activation 3T3-L1 (Adipocytes)Not SpecifiedIncreased phosphorylation of AMPK.[17][18]
Inhibition of Akt Phosphorylation RANKL-stimulated cellsNot SpecifiedPartial inhibition of Akt phosphorylation.[16]
Inhibition of Akt Phosphorylation Hep3B, SNU182 (Hepatocellular Carcinoma)Not SpecifiedInhibition of p-Akt, p-mTOR.[10]

Table 2: IC50 Values for Kahweol in Various Cancer Cell Lines

Cell Line Cancer Type Reported IC50 (µM)
A549Lung Cancer~20-40 µM (estimated from dose-response)[16]
VariousVariousData for this compound is not readily available. Researchers should perform their own dose-response studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, high-purity DMSO to achieve a high-concentration stock solution (e.g., 20 mM).[7]

  • Vortex vigorously for 1-2 minutes to dissolve the compound. If necessary, warm the solution in a 37°C water bath for 5-10 minutes.[6]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: MTT Cell Viability Assay for this compound
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.1%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12][19]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12]

Protocol 3: Western Blot for p-Akt and p-AMPK after this compound Treatment
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of this compound for the predetermined optimal time.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[14]

  • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[14]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[14]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[15]

  • Incubate the membrane with primary antibodies against p-Akt, total Akt, p-AMPK, total AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Protein Analysis (Western Blot) treatment->western

General experimental workflow for in vitro studies with this compound.

troubleshooting_workflow action action start No/Low Biological Effect Observed check_precip Precipitation in Media? start->check_precip check_conc Concentration Too Low? check_precip->check_conc No action_solubility Improve Solubility: - Optimize Dilution - Use Carrier Protein (BSA) - Lower Concentration check_precip->action_solubility Yes check_time Incubation Time Optimal? check_conc->check_time No action_dose Perform Dose-Response Experiment check_conc->action_dose Yes check_stability Compound Degradation? check_time->check_stability Yes action_timecourse Perform Time-Course Experiment check_time->action_timecourse No action_fresh Use Freshly Prepared Solutions check_stability->action_fresh

Troubleshooting workflow for unexpected negative results.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ampk AMPK Pathway KS This compound (inferred from Kahweol) PI3K PI3K KS->PI3K Inhibits AMPK AMPK KS->AMPK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Metabolism Energy Metabolism (e.g., Fatty Acid Oxidation) AMPK->Metabolism

Inferred signaling pathways affected by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Kahweol Stearate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioavailability enhancement of Kahweol stearate formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a lipophilic diterpenoid ester found in coffee that has demonstrated various biological activities, including anti-inflammatory, anticancer, and anti-angiogenic effects.[1] Its high lipophilicity (estimated LogP > 5) leads to poor aqueous solubility, which is a major hurdle for its absorption in the gastrointestinal tract, resulting in low and variable oral bioavailability.[2] Enhancing its bioavailability is crucial to unlock its full therapeutic potential.

Q2: What are the primary strategies for enhancing the bioavailability of this compound?

A2: The main strategies focus on improving its solubility and dissolution rate. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract.[3]

  • Nanoparticle Systems: Including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems encapsulate the drug in a solid lipid core, increasing surface area and potentially improving absorption.[4]

Q3: How do I select appropriate excipients for a this compound formulation?

  • Solubility Studies: Experimentally determine the solubility of this compound in a range of GRAS (Generally Recognized as Safe) listed oils (e.g., Capryol 90, Oleic Acid, Glyceryl Monostearate), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents.

  • Miscibility and Dispersibility Testing: Evaluate the ability of selected excipients to form stable and fine emulsions upon dispersion in aqueous media.

  • Ternary Phase Diagrams: For SEDDS, constructing ternary phase diagrams helps to identify the optimal ratios of oil, surfactant, and co-surfactant that form stable microemulsions.[5]

Q4: What are the key characterization techniques for this compound formulations?

A4: Key techniques include:

  • Particle Size and Zeta Potential Analysis: Using Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles or emulsion droplets.

  • Encapsulation Efficiency and Drug Loading: To quantify the amount of this compound successfully incorporated into the nanoparticles.

  • In Vitro Drug Release Studies: Using methods like dialysis bag or sample and separate techniques to assess the release profile of this compound from the formulation.[6]

  • High-Performance Liquid Chromatography (HPLC): For the quantification of this compound in solubility studies, encapsulation efficiency determination, and release studies. A validated HPLC-UV method is a common approach for diterpene analysis.[7]

Troubleshooting Guides

Solid Lipid Nanoparticle (SLN) Formulations
Problem Potential Cause(s) Troubleshooting Steps
Particle Aggregation/Gelling Upon Cooling - Insufficient surfactant concentration.- Crystallization of lipids exposing uncoated surfaces.[1]- Increase surfactant concentration.- Use a co-surfactant.- Employ a mixture of solid lipids instead of a single lipid to disrupt crystal formation.[1]- Apply sonication after synthesis and before separation to aid in recrystallization with adequate surfactant coverage.[1]
Low Drug Entrapment Efficiency - Poor solubility of this compound in the chosen solid lipid.- Drug expulsion during lipid crystallization.- Screen for solid lipids with higher solubilizing capacity for this compound.- Optimize the homogenization process (speed, time, and temperature).- Consider preparing Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix to create imperfections in the crystal lattice, providing more space for the drug.
Large Particle Size or High Polydispersity Index (PDI) - Inefficient homogenization.- Inappropriate surfactant selection or concentration.- Optimize high-pressure homogenization parameters (pressure, number of cycles).- Increase homogenization time or speed if using high-shear homogenization.- Screen different surfactants and optimize their concentration.
Self-Emulsifying Drug Delivery System (SEDDS) Formulations
Problem Potential Cause(s) Troubleshooting Steps
Drug Precipitation Upon Dilution in Aqueous Media - The formulation is in a supersaturated state and the drug crystallizes out.- Poor solubilization of the drug in the formed emulsion.- Incorporate a precipitation inhibitor, such as HPMC, into the formulation.[8]- Optimize the oil-to-surfactant ratio to ensure the drug remains solubilized within the emulsion droplets.- Select surfactants and co-surfactants with a higher solubilizing capacity for this compound.[2]
Formation of a Coarse or Unstable Emulsion - Incorrect ratio of oil, surfactant, and co-surfactant.- Low surfactant concentration (generally should be >30%).[3]- Inappropriate Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.- Construct a ternary phase diagram to identify the optimal excipient ratios for forming a microemulsion.[5]- Increase the surfactant concentration.- Use a combination of high and low HLB surfactants to achieve the required HLB for emulsifying the chosen oil phase.
Inconsistent Drug Release Profile - Phase separation of the formulation.- Variable droplet size upon emulsification.- Ensure the formulation is a homogenous, isotropic mixture before administration.- Optimize the formulation to consistently produce a fine emulsion with a narrow particle size distribution.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)[4]

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified water

Methodology:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained above the lipid's melting point during this process.[4]

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the drug to a known volume of the excipient, followed by shaking at a constant temperature for 48-72 hours.

    • Quantify the dissolved drug in the supernatant using a validated HPLC method.

  • Construction of Ternary Phase Diagram:

    • Based on solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • Mix the Smix with the oil at different weight ratios (e.g., from 9:1 to 1:9).

    • To each mixture, add water dropwise under gentle agitation and observe for the formation of a clear or slightly bluish, homogenous microemulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.[5]

  • Formulation Preparation:

    • Select a formulation from the optimal region of the phase diagram.

    • Dissolve the accurately weighed this compound in the oil/surfactant/co-surfactant mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and visually assess the formation of the emulsion.

    • Droplet Size Analysis: Determine the droplet size and PDI of the resulting emulsion using DLS.

    • In Vitro Drug Release: Evaluate the release of this compound from the SEDDS using a suitable dissolution method.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC38H60O4PubChem
Molecular Weight580.9 g/mol PubChem
XLogP312.4PubChem
AppearanceLight Yellow PowderLKT Labs[1]

Table 2: Example of Excipient Screening Data for a Lipophilic Drug (Hypothetical Data for this compound)

ExcipientTypeSolubility (mg/mL)
Capryol 90Oil[Data to be determined experimentally]
Oleic AcidOil[Data to be determined experimentally]
Glyceryl MonostearateSolid Lipid[Data to be determined experimentally]
Tween 80Surfactant[Data to be determined experimentally]
Cremophor ELSurfactant[Data to be determined experimentally]
Transcutol PCo-surfactant[Data to be determined experimentally]

Note: The solubility values in this table are placeholders and must be determined experimentally for this compound.

Visualizations

Signaling Pathways

// Nodes Receptor [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kahweol [label="Kahweol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Receptor -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; Kahweol -> Akt [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Kahweol -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } . Caption: PI3K/Akt/mTOR signaling pathway and inhibition by Kahweol.

// Nodes Receptor [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., AP-1, Myc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nDifferentiation, Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kahweol [label="Kahweol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Receptor -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TranscriptionFactors [label="Activates"]; TranscriptionFactors -> Proliferation [label="Regulates"]; Kahweol -> ERK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335"]; } . Caption: MAPK/ERK signaling pathway and inhibition by Kahweol.

Experimental Workflows

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MeltLipid [label="Melt Solid Lipid &\nDissolve this compound", fillcolor="#FBBC05", fontcolor="#202124"]; HeatAqueous [label="Heat Aqueous\nSurfactant Solution", fillcolor="#FBBC05", fontcolor="#202124"]; PreEmulsion [label="Form Pre-emulsion\n(High-Shear Mixing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogenize [label="High-Pressure\nHomogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to Form SLNs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(Size, Zeta, EE%)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> MeltLipid; Start -> HeatAqueous; MeltLipid -> PreEmulsion; HeatAqueous -> PreEmulsion; PreEmulsion -> Homogenize; Homogenize -> Cool; Cool -> Characterize; Characterize -> End; } . Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="1. Excipient Solubility\nScreening", fillcolor="#FBBC05", fontcolor="#202124"]; PhaseDiagram [label="2. Construct Ternary\nPhase Diagram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulation [label="3. Prepare Formulation &\nDissolve this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaluation [label="4. Evaluate Self-Emulsification\n& Droplet Size", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Release [label="5. In Vitro Release\nTesting", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Screening; Screening -> PhaseDiagram; PhaseDiagram -> Formulation; Formulation -> Evaluation; Evaluation -> Release; Release -> End; } . Caption: Workflow for Self-Emulsifying Drug Delivery System (SEDDS) development.

References

Technical Support Center: Method Refinement for High-Throughput Screening of Kahweol Stearate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the high-throughput screening (HTS) of Kahweol stearate analogs.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your HTS campaign.

Issue 1: Poor Compound Solubility and Precipitation in Aqueous Assay Buffers

You observe that your this compound analogs are precipitating out of solution upon dilution into the aqueous assay buffer, leading to inconsistent results.

  • Possible Cause: this compound and its analogs are highly hydrophobic, leading to poor solubility in aqueous solutions.

  • Solution:

    • Optimize Co-Solvent Concentration: this compound analogs are typically dissolved in 100% DMSO for stock solutions. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cell toxicity or assay artifacts.[1][2] Prepare intermediate dilutions in DMSO before the final dilution into the assay buffer.

    • Utilize Solubility Enhancers:

      • Detergents/Surfactants: Incorporate non-ionic detergents such as Tween-80 or Pluronic F-68 into your assay buffer to aid in solubilizing hydrophobic compounds.[1] It is important to work above the critical micelle concentration (CMC) of the chosen detergent.

      • Cyclodextrins: Use cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic molecules to increase their aqueous solubility.[1]

    • Mechanical Assistance: After adding the compound to the buffer, vortex the solution vigorously to ensure rapid and uniform dispersion.[1] Gentle warming to 37°C may also improve dissolution, but the thermal stability of the compound should be confirmed first.[2]

Issue 2: High Background Signal in Fluorescence-Based Assays

Your fluorescence-based assay is showing a high background signal, reducing the signal-to-noise ratio and making it difficult to identify true hits.

  • Possible Cause: The intrinsic fluorescence of the this compound analogs (autofluorescence), components of the cell culture media, or non-specific binding of detection reagents.

  • Solution:

    • Run Controls for Autofluorescence: Test your compounds in the assay without the fluorescent probe to determine if they are autofluorescent at the excitation and emission wavelengths used.[3][4]

    • Optimize Assay Media: Use phenol red-free media, as phenol red is a known source of background fluorescence.[3] If possible, reduce the serum concentration or switch to a serum-free, optically clear buffer like PBS for the final assay steps.[3]

    • Select Appropriate Fluorophores: If you have flexibility in assay design, choose fluorophores that excite and/or emit in the red or far-red spectrum (above 600 nm) to minimize interference from cellular autofluorescence, which is more prominent in the blue and green regions.[3][4]

    • Improve Washing Steps: Increase the number and duration of wash steps after incubation with fluorescently labeled antibodies or substrates to remove unbound reagents.[3]

    • Use Blocking Agents: For antibody-based assays, optimize the blocking buffer to prevent non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[5]

Issue 3: High Rate of Cytotoxicity Obscuring Specific Activity

A large number of your this compound analogs are showing cytotoxicity, making it difficult to distinguish between compounds that are specifically inhibiting a pathway and those that are simply killing the cells.

  • Possible Cause: The inherent cytotoxic nature of the compounds at the screening concentration.

  • Solution:

    • Perform a Cytotoxicity Counterscreen: Screen all compounds in parallel in a cell viability assay (e.g., CellTiter-Glo®, MTT) using the same cell line and conditions as your primary screen.[6][7][8] This will allow you to flag and deprioritize non-specifically cytotoxic compounds.

    • Lower the Screening Concentration: If a significant portion of your library is cytotoxic, consider lowering the primary screening concentration.

    • Reduce Incubation Time: For some assays, particularly those with rapid readouts like reporter gene assays, reducing the incubation time with the compounds can minimize the effects of cytotoxicity.[6][9]

    • Analyze Data for Cytotoxic Signatures: In your primary assay data, look for compounds that inhibit all measured parameters, which can be an indication of general cytotoxicity rather than specific target engagement.

Frequently Asked Questions (FAQs)

Q1: What are the key signaling pathways targeted by Kahweol and its analogs that I should consider for my HTS assay?

A1: Kahweol has been shown to modulate several key signaling pathways involved in inflammation and cancer. The most relevant for HTS assay development include:

  • NF-κB Signaling: Kahweol can inhibit the activation of NF-κB, a key regulator of inflammation. An NF-κB reporter gene assay is a common and effective HTS method.[10][11]

  • Kinase Signaling Cascades: Kahweol and its derivatives have been shown to affect various kinases. Developing kinase activity assays for specific targets such as Akt, MAPKs (p38, JNK), and Src could be a viable screening strategy.[12]

  • STAT3 Pathway: Inhibition of STAT3 phosphorylation is another reported mechanism of Kahweol's anti-cancer activity.

Experimental Protocols

Protocol 1: High-Throughput NF-κB Reporter Gene Assay

This protocol is for a 96-well or 384-well plate-based luciferase reporter assay to screen for inhibitors of TNF-α-induced NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay medium (e.g., Opti-MEM)

  • Recombinant human TNF-α

  • This compound analogs dissolved in 100% DMSO

  • Positive control inhibitor (e.g., IKK inhibitor)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque tissue culture-treated microplates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB reporter cells in white, opaque microplates at a pre-determined optimal density and allow them to attach overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of your this compound analogs and controls in assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the culture medium from the cell plates and add the compound dilutions.

  • Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C.

  • Stimulation: Add TNF-α to all wells (except the unstimulated controls) to a final concentration that induces approximately 80% of the maximum luciferase signal (EC80). This concentration should be determined during assay development.

  • Incubation: Incubate the plates for 6-8 hours at 37°C in a 5% CO2 incubator.[13]

  • Lysis and Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add luciferase assay reagent to all wells according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.[14][15]

Protocol 2: In Vitro Kinase Activity Assay (e.g., for Akt)

This protocol describes a generic, adaptable in vitro kinase assay to identify direct inhibitors of a specific kinase.

Materials:

  • Recombinant active kinase (e.g., Akt1)

  • Kinase-specific substrate peptide

  • Kinase reaction buffer

  • ATP

  • This compound analogs dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well low-volume, white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Add diluted compounds or controls (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.[16]

  • Kinase Reaction:

    • Prepare a master mix containing the recombinant kinase and substrate in the kinase reaction buffer.

    • Add the kinase/substrate master mix to each well of the assay plate.[16]

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Prepare an ATP solution in the kinase reaction buffer. Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.[16]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent).[16][17][18]

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent and incubate for an additional 30 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence signal using a plate reader.[16]

Data Presentation

Table 1: HTS Quality Control Metrics

ParameterValueAcceptance Criteria
Z'-Factor 0.72> 0.5 for an excellent assay[19][20][21][22]
Signal-to-Background (S/B) 15> 10 is generally considered good
Coefficient of Variation (%CV) for Controls < 10%< 20% is acceptable

Table 2: Sample IC50 Data for this compound Analogs in Cancer Cell Lines

Compound IDCell LineIC50 (µM)
KSA-001MCF-7 (Breast)15.2
KSA-002A2780 (Ovarian)22.5
KSA-003PC-3 (Prostate)18.9
KSA-004HepG2 (Liver)25.0
Doxorubicin (Control)MCF-7 (Breast)0.8

Note: The IC50 values presented are hypothetical examples for illustrative purposes. Actual values must be determined experimentally.

Mandatory Visualizations

HTS_Workflow cluster_pre Assay Development & Validation cluster_screen Screening cluster_post Hit Confirmation & Follow-up AssayDev Assay Development Mini Miniaturization (384-well) AssayDev->Mini Z_Factor Z'-Factor Calculation (>0.5) Mini->Z_Factor Pilot Pilot Screen (~2,000 compounds) Z_Factor->Pilot Primary Primary HTS (Full Library) Pilot->Primary Confirmation Hit Confirmation (Re-test) Primary->Confirmation DoseResponse Dose-Response (IC50 Determination) Confirmation->DoseResponse Counterscreen Counterscreens (e.g., Cytotoxicity) DoseResponse->Counterscreen SAR SAR Analysis Counterscreen->SAR

Caption: High-Throughput Screening (HTS) Workflow.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Gene Inflammatory Gene Expression Nucleus->Gene Transcription Kahweol This compound Analogs Kahweol->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

Solubility_Troubleshooting Start Compound Precipitation in Assay Buffer CheckDMSO Final DMSO Concentration > 0.5%? Start->CheckDMSO ReduceDMSO Optimize Dilution Scheme to Lower Final DMSO CheckDMSO->ReduceDMSO Yes TryAdditives Try Solubility Enhancers? CheckDMSO->TryAdditives No ReduceDMSO->TryAdditives UseDetergent Add Non-ionic Detergent (e.g., Tween-80) TryAdditives->UseDetergent Yes Mechanical Employ Mechanical Assistance (Vortex/Heat) TryAdditives->Mechanical No UseCyclodextrin Use Cyclodextrin (e.g., HP-β-CD) UseDetergent->UseCyclodextrin Success Solubility Improved UseDetergent->Success UseCyclodextrin->Mechanical UseCyclodextrin->Success Mechanical->Success

Caption: Troubleshooting Compound Solubility Issues.

References

Strategies to reduce cytotoxicity of Kahweol stearate in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the experimental use of Kahweol Stearate. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers optimize their experiments and mitigate potential cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to normal (non-cancerous) cells?

A1: Several studies on kahweol, the parent compound of this compound, suggest that it exhibits significant anticancer effects while having minimal impact on normal cells.[1][2][3] This selectivity is a key advantage of kahweol and its derivatives in cancer research. However, as with any compound, off-target effects can occur, especially at high concentrations or in particularly sensitive cell lines.

Q2: What are the known mechanisms of action for Kahweol?

A2: Kahweol exerts its biological effects through various pathways. It has been shown to have anti-inflammatory, antioxidative, anti-angiogenic, and anticancer properties.[4] In cancer cells, it can induce apoptosis (programmed cell death), inhibit cell proliferation and migration, and suppress the expression of inflammatory markers like MCP-1 and COX-2.[1][4] It is also known to activate the Nrf2 pathway, which is involved in cellular protection against oxidative stress.[4]

Q3: We are observing unexpected cytotoxicity in our normal cell line when treated with this compound. What could be the cause?

A3: Several factors could contribute to unexpected cytotoxicity in normal cells:

  • High Concentration: The concentration of this compound used may be too high for the specific normal cell line, which might be more sensitive than those previously studied.

  • Solvent Toxicity: The solvent used to dissolve the this compound (e.g., DMSO) could be causing toxicity, especially at higher concentrations of the stock solution.

  • Cell Line Sensitivity: Different normal cell lines have varying sensitivities to chemical compounds. The cell line you are using may be particularly susceptible to the effects of this compound.

  • Experimental Conditions: Factors such as incubation time, cell density, and media composition can influence cellular responses to treatment.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity in a normal cell line.

This guide provides a systematic approach to troubleshooting and mitigating unforeseen cytotoxicity of this compound in normal cell lines during your experiments.

Troubleshooting Workflow

start Start: Unexpected Cytotoxicity Observed check_concentration Step 1: Verify this compound Concentration - Was the correct concentration used? - Perform a dose-response experiment. start->check_concentration check_solvent Step 2: Evaluate Solvent Toxicity - Run a solvent-only control. - Is the final solvent concentration below 0.5%? check_concentration->check_solvent If concentration is correct assess_cell_line Step 3: Assess Cell Line Sensitivity - Review literature for your specific cell line. - Test on a different, more robust normal cell line. check_solvent->assess_cell_line If solvent is not toxic optimize_protocol Step 4: Optimize Experimental Protocol - Reduce incubation time. - Optimize cell seeding density. assess_cell_line->optimize_protocol If cell line is known to be sensitive consider_formulation Step 5: Consider Alternative Formulations - Explore drug delivery systems (e.g., liposomes, nanoparticles). optimize_protocol->consider_formulation If optimization is insufficient end End: Cytotoxicity Reduced consider_formulation->end KS This compound Nrf2_Keap1 Nrf2-Keap1 Complex KS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Genes Protective Genes (e.g., HO-1, GST) ARE->Genes Activates transcription of Protection Cellular Protection (Reduced Oxidative Stress) Genes->Protection

References

Validation & Comparative

Kahweol vs. Kahweol Stearate: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of the coffee-derived diterpene Kahweol and its esterified form, Kahweol stearate. Due to a lack of extensive research directly comparing Kahweol with this compound, this guide will utilize data on Kahweol palmitate as a proxy for this compound, given their structural similarities as fatty acid esters of Kahweol. This comparison is based on available experimental data and aims to provide a clear overview for researchers in drug discovery and development.

Executive Summary

Kahweol, a diterpene found in coffee beans, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. Its esterified forms, such as this compound and palmitate, are also present in coffee and are thought to contribute to its overall bioactivity. This guide summarizes the current understanding of the comparative bioactivity of Kahweol and its esterified counterpart, highlighting key differences and similarities supported by experimental findings.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the bioactivity of Kahweol and its palmitate ester.

BioactivityCompoundAssayCell Line/ModelIC50 / Effective ConcentrationReference(s)
Anti-inflammatory KahweolPGE2 Production InhibitionMacrophagesPotent inhibition at 0.5 µM[1]
KahweolCOX-2 Expression InhibitionHUVECDose-dependent inhibition[2]
Anti-cancer KahweolProliferation InhibitionA549 (Lung)10-40 µM[1]
KahweolApoptosis InductionVariousDose-dependent[1]
Kahweol AcetateProliferation & Migration InhibitionProstate CancerDose-dependent[3][4]
Antioxidant KahweolNrf2 ActivationHepatocytes-[5][6]
Kahweol PalmitateGST Activity InductionMouseLess active than Kahweol
Anti-angiogenic Kahweol PalmitateProliferation & Migration InhibitionHMVECsStronger than Cafestol Palmitate

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Kahweol or this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[7]

Western Blot Analysis for COX-2 Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9][10]

Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.

  • Sample Preparation: Prepare different concentrations of Kahweol or this compound in methanol.

  • Reaction Mixture: Add 100 µL of the sample to 100 µL of a 0.2 mM methanolic solution of DPPH in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[11][12][13][14]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway of Kahweol

Kahweol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and STAT3 signaling pathways.[15][16]

Kahweol_Anti_inflammatory_Pathway cluster_nucleus In the Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation COX2 COX-2 Inflammation Inflammation COX2->Inflammation iNOS iNOS iNOS->Inflammation Kahweol Kahweol Kahweol->IKK Inhibits NFkB_nuc NF-κB NFkB_nuc->COX2 NFkB_nuc->iNOS

Caption: Kahweol's anti-inflammatory mechanism.

Anti-cancer Signaling Pathway of Kahweol (Apoptosis)

Kahweol induces apoptosis in cancer cells through multiple pathways, including the modulation of Bcl-2 family proteins and activation of caspases.[2][3][17][18][19]

Kahweol_Apoptosis_Pathway Kahweol Kahweol Bcl2 Bcl-2 (Anti-apoptotic) Kahweol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Kahweol->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Kahweol-induced apoptotic pathway.

Antioxidant Signaling Pathway of Kahweol

Kahweol enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway.[5][6][20][21]

Kahweol_Antioxidant_Pathway cluster_nucleus In the Nucleus Kahweol Kahweol Keap1 Keap1 Kahweol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 ARE->HO1 GCLC GCLC ARE->GCLC Antioxidant_Defense Antioxidant Defense HO1->Antioxidant_Defense GCLC->Antioxidant_Defense Nrf2_nuc Nrf2 Nrf2_nuc->ARE

Caption: Kahweol's antioxidant pathway activation.

Conclusion

The available evidence suggests that both Kahweol and its esterified forms possess significant bioactivity. While direct comparative studies on this compound are limited, data from Kahweol palmitate indicates that the ester form is also biologically active, with some studies suggesting it may have different potency in specific activities compared to the free form. Kahweol has been more extensively studied, and its mechanisms of action in anti-inflammatory, anti-cancer, and antioxidant pathways are better understood. Further research is warranted to directly compare the bioactivity of Kahweol with its various fatty acid esters, including stearate, to fully elucidate their therapeutic potential.

References

In Vivo Showdown: Kahweol Stearate Analogs Exhibit Potent Anti-Cancer Activity in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of in vivo studies reveals that kahweol acetate, a close analog of kahweol stearate, demonstrates significant anti-tumor efficacy in preclinical models of prostate cancer. When compared to the standard-of-care chemotherapy agent Docetaxel, the coffee-derived compound shows a comparable, potent inhibition of tumor growth, offering a promising avenue for the development of novel cancer therapeutics. This guide provides a detailed comparison of the in vivo anti-cancer properties of kahweol acetate and cafestol, another coffee diterpene, against established treatments like Docetaxel and Bicalutamide, supported by experimental data and detailed protocols.

Comparative Efficacy in Prostate Cancer Xenograft Models

An in vivo study utilizing a DU-145 human prostate cancer cell line xenograft model in Severe Combined Immunodeficient (SCID) mice demonstrated the potent anti-cancer effects of a combination of kahweol acetate and cafestol. Oral administration of these compounds resulted in a significant reduction in tumor growth. After 11 days of treatment, tumors in mice receiving the combination of kahweol acetate and cafestol grew to approximately 167% of their original volume, a stark contrast to the untreated control group where tumors expanded by 342%.

In similar preclinical models using the DU-145 cell line, Docetaxel, a standard first-line chemotherapy for prostate cancer, has also shown dose-dependent tumor growth inhibition. Studies have reported significant tumor regression with intravenous or subcutaneous administration of Docetaxel at various dosages. Bicalutamide, an antiandrogen therapy, has also been evaluated in prostate cancer xenograft models, though its efficacy can be influenced by the androgen receptor status of the cancer cells and in some models has even shown agonistic effects, promoting tumor growth.

The following table summarizes the quantitative data from representative in vivo studies, providing a clear comparison of the anti-tumor activity of these compounds.

Treatment AgentCancer ModelAdministration Route & DosageTreatment DurationKey Finding: Tumor Growth InhibitionReference
Kahweol Acetate & Cafestol DU-145 Prostate Cancer Xenograft (SCID mice)Oral, 30 mg/kg each11 daysTumor volume increase of 167% vs. 342% in control
Docetaxel DU-145 Prostate Cancer Xenograft (nude mice)Subcutaneous, 10 mg/kg, once/week26 daysSignificant reduction in tumor size (p<0.05)
Docetaxel DU-145 Prostate Cancer Xenograft (nude mice)Intravenous, 10 mg/kg/week3 weeks32.6% tumor regression
Bicalutamide LNCaP Prostate Cancer Xenograft (nude mice)Subcutaneous, 100 mg/kg, daily4 weeksNo significant difference in tumor growth rate compared to control
Bicalutamide LNCaP-cxD2 Prostate Cancer Xenograft (nude mice)Not Specified35 daysSignificantly accelerated tumor growth

Delving into the Mechanisms: Signaling Pathways

The anti-cancer properties of these compounds are attributed to their distinct mechanisms of action, targeting various signaling pathways crucial for cancer cell survival and proliferation.

Kahweol and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways. One key mechanism involves the inhibition of the Src/mTOR/STAT3 signaling pathway. Src is a protein that, when activated, can promote tumor growth and metastasis. Kahweol has been found to inhibit the phosphorylation of Src, which in turn downregulates the activity of mTOR and STAT3, two other proteins critical for cell growth and survival. Additionally, kahweol can upregulate Activating Transcription Factor 3 (ATF3), a protein known to be involved in apoptosis.

Docetaxel , a member of the taxane family of chemotherapy drugs, functions primarily by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis. The anti-apoptotic protein Bcl-2 is also a target of Docetaxel, with the drug promoting its phosphorylation, which contributes to the apoptotic cascade.

Bicalutamide exerts its anti-cancer effect by acting as an androgen receptor antagonist. In many prostate cancers, the androgen receptor, when activated by androgens like testosterone, promotes tumor growth. Bicalutamide competitively binds to the androgen receptor, preventing androgens from binding and thereby inhibiting the receptor's activation and its downstream signaling pathways that drive cancer cell proliferation.

Kahweol_Signaling_Pathway Kahweol Kahweol Src Src Kahweol->Src inhibits phosphorylation ATF3 ATF3 Kahweol->ATF3 upregulates mTOR mTOR Src->mTOR STAT3 STAT3 Src->STAT3 CellGrowth Cell Growth & Proliferation mTOR->CellGrowth STAT3->CellGrowth Apoptosis Apoptosis ATF3->Apoptosis

Signaling pathway of Kahweol leading to apoptosis and inhibition of cell growth.

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules stabilizes Bcl2 Bcl-2 Docetaxel->Bcl2 promotes phosphorylation CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle disrupts dynamics Apoptosis Apoptosis CellCycle->Apoptosis Bcl2->Apoptosis inhibits Bicalutamide_Signaling_Pathway Bicalutamide Bicalutamide AndrogenReceptor Androgen Receptor Bicalutamide->AndrogenReceptor competitively binds & anagonizes Androgen Androgen Androgen->AndrogenReceptor binds & activates GeneTranscription Gene Transcription AndrogenReceptor->GeneTranscription CellProliferation Cell Proliferation GeneTranscription->CellProliferation Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis CellCulture Culture DU-145 cells Harvest Harvest & prepare cell suspension CellCulture->Harvest Implant Subcutaneous injection into SCID mice Harvest->Implant Monitor Monitor tumor growth Implant->Monitor Randomize Randomize mice into treatment groups Monitor->Randomize Treat Administer treatment Randomize->Treat Measure Measure tumor volume & body weight Treat->Measure Measure->Treat Repeated cycles Analyze Analyze tumor growth inhibition Measure->Analyze

Reproducibility of Published Findings on Kahweol Stearate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing research on Kahweol and its fatty acid esters, providing a framework for understanding the potential bioactivity of Kahweol Stearate and guiding future research.

Executive Summary

Direct scientific literature on the biological activities and reproducibility of findings for this compound is currently limited. The bulk of available research focuses on its parent compound, Kahweol, a diterpene found in coffee beans. This guide provides a comparative analysis of the published findings on Kahweol, with supplementary data from studies on other Kahweol fatty acid esters, such as Kahweol palmitate, to build a foundational understanding for researchers, scientists, and drug development professionals. While the biological activities of Kahweol are well-documented across numerous studies, the direct extrapolation of these findings to this compound requires careful consideration of its chemical structure and potential metabolic fate. It is hypothesized that Kahweol esters may be hydrolyzed to Kahweol in vivo, suggesting that the extensive research on Kahweol is highly relevant.

Introduction to Kahweol and this compound

Kahweol is a naturally occurring diterpene alcohol found in the beans of Coffea arabica. It has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, anti-angiogenic, and anticancer effects. In coffee beans, Kahweol is predominantly found esterified with fatty acids at its primary hydroxyl group. This compound is one such ester, formed between Kahweol and stearic acid. While commercial suppliers offer this compound for research purposes, citing general anti-inflammatory, anticancer, and anti-angiogenic activities, specific peer-reviewed studies detailing its unique biological profile are scarce.[1] This guide will, therefore, focus on the reproducible findings of Kahweol, complemented by the available data on its esters, to provide a robust starting point for researchers investigating this compound.

Comparative Analysis of Biological Activities

The primary biological activities attributed to Kahweol and its esters are summarized below. The data is predominantly from studies on Kahweol, with specific findings on Kahweol esters noted where available.

Anticancer Activity

Numerous studies have consistently reported the anticancer properties of Kahweol across various cancer cell lines. The proposed mechanisms are often multifaceted, targeting key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Key Reproducible Findings for Kahweol:

  • Induction of Apoptosis: Kahweol has been shown to induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[2][3][4]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at different phases.

  • Inhibition of Angiogenesis: Kahweol has been demonstrated to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[5]

  • Modulation of Signaling Pathways: A significant body of research has focused on Kahweol's ability to interfere with crucial cancer-related signaling pathways, including NF-κB, STAT3, Akt, and ERK.[2]

Findings on Kahweol Esters:

  • Kahweol Palmitate: Studies on Kahweol palmitate, another fatty acid ester of Kahweol, have shown that it is a potent inducer of glutathione S-transferase (GST), an enzyme involved in detoxification and protection against carcinogens.[6] Notably, one study found Kahweol palmitate to be more active than its corresponding free alcohol, Kahweol, in inducing GST activity.[6]

  • Kahweol Acetate: In combination with cafestol, kahweol acetate has been shown to inhibit the proliferation and migration of prostate cancer cells.[2]

Anti-inflammatory Activity

The anti-inflammatory effects of Kahweol are well-documented and are attributed to its ability to suppress the production of inflammatory mediators.

Key Reproducible Findings for Kahweol:

  • Inhibition of Pro-inflammatory Enzymes: Kahweol consistently inhibits the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[7]

  • Suppression of Inflammatory Cytokines: It has been shown to reduce the production of pro-inflammatory cytokines.

  • NF-κB Pathway Inhibition: A primary mechanism underlying Kahweol's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[7]

Anti-angiogenic Activity

Kahweol's ability to inhibit angiogenesis is a key aspect of its potential therapeutic applications in cancer and other diseases characterized by excessive blood vessel formation.

Key Reproducible Findings for Kahweol:

  • Inhibition of Endothelial Cell Proliferation and Migration: Kahweol directly inhibits the growth and movement of endothelial cells, which are essential steps in angiogenesis.[5][8]

  • Suppression of Matrix Metalloproteinases (MMPs): It can downregulate the activity of MMPs, enzymes that degrade the extracellular matrix, allowing for endothelial cell invasion.

Findings on Kahweol Esters:

  • Kahweol Palmitate: Research has demonstrated that kahweol palmitate exhibits anti-angiogenic properties, inhibiting the proliferation and migration of human microvascular endothelial cells.[7] One study suggested that kahweol palmitate had a more significant anti-angiogenic effect than cafestol palmitate.[7]

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following tables summarize the reported effective concentrations and key quantitative findings for Kahweol from various reproducible studies. This data can serve as a reference for designing experiments with this compound.

Table 1: Anticancer Effects of Kahweol

Cell LineEffectEffective ConcentrationReference
HER2-overexpressing breast cancer cellsInhibition of proliferation, induction of apoptosisNot specified[4]
Human prostate cancer cells (PC-3, DU145, LNCaP)Inhibition of proliferation and migration (as acetate)Not specified[2]
Various cancer cell linesPro-apoptotic, cytotoxic, anti-proliferativeVaries by cell line[3]

Table 2: Anti-inflammatory Effects of Kahweol

Model SystemEffectEffective ConcentrationReference
Macrophage cell linesInhibition of COX-2 and iNOS expressionNot specified[7]
In vivo modelsAnti-inflammatory activityNot specified[7]

Table 3: Anti-angiogenic Effects of Kahweol

Model SystemEffectEffective ConcentrationReference
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of proliferation, migration, and invasion25-75 µM[5][8]
In vivo angiogenesis modelsInhibition of new blood vessel formationNot specified[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments commonly used to evaluate the biological activities of compounds like Kahweol. Researchers investigating this compound can adapt these protocols.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Kahweol or this compound) for 24, 48, or 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat cells with the test compound, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Angiogenesis Assay (Tube Formation Assay)
  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 6-12 hours.

  • Visualization: Observe and photograph the formation of tube-like structures under a microscope.

  • Quantification: Quantify the tube length and number of branch points using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Kahweol and a general workflow for investigating the bioactivity of this compound.

Kahweol_Anticancer_Signaling cluster_outcomes Cellular Outcomes Kahweol Kahweol Akt Akt Kahweol->Akt Inhibits NFkB NF-κB Kahweol->NFkB Inhibits STAT3 STAT3 Kahweol->STAT3 Inhibits ERK ERK Kahweol->ERK Modulates Apoptosis Apoptosis Kahweol->Apoptosis Induces Angiogenesis Angiogenesis Kahweol->Angiogenesis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes NFkB->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes STAT3->Proliferation Promotes ERK->Proliferation Promotes

Caption: Key signaling pathways modulated by Kahweol leading to its anticancer effects.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Conclusion Hypothesis Hypothesis: This compound has similar bioactivity to Kahweol CellCulture Cell Culture (Cancer & Normal lines) Hypothesis->CellCulture DoseResponse Dose-Response & Time-Course CellCulture->DoseResponse Mechanism Mechanistic Studies (Western Blot, qPCR) DoseResponse->Mechanism AnimalModel Animal Model Selection Mechanism->AnimalModel Toxicity Toxicity & PK/PD Studies AnimalModel->Toxicity Efficacy Efficacy Evaluation Toxicity->Efficacy DataAnalysis Statistical Analysis Efficacy->DataAnalysis Conclusion Conclusion & Future Work DataAnalysis->Conclusion

Caption: A proposed experimental workflow for investigating this compound's bioactivity.

Conclusion and Future Directions

The reproducibility of findings on the biological activities of Kahweol is well-established in the scientific literature, providing a strong foundation for investigating its derivatives. While direct evidence for this compound is sparse, the available data on other Kahweol esters, such as the palmitate form, suggest that the esterification does not abolish, and may in some cases enhance, its biological effects.

Critical future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies comparing the anti-inflammatory, anticancer, and anti-angiogenic activities of Kahweol and this compound.

  • Metabolism and Bioavailability: Investigating the in vivo hydrolysis of this compound to Kahweol to understand its metabolic fate and true bioactive form.

  • Reproducibility Studies: As new findings on this compound emerge, independent verification of these results will be crucial for establishing a robust scientific consensus.

By leveraging the extensive knowledge of Kahweol and conducting targeted research on its stearate ester, the scientific community can effectively evaluate the therapeutic potential of this natural compound.

References

A Head-to-Head Comparison of Kahweol Stearate from Different Coffee Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis of kahweol stearate, a diterpenoid ester found in coffee, with a focus on its varying presence in different coffee species and its potential biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of coffee-derived compounds.

Kahweol and its esters, including this compound, are bioactive molecules found in coffee beans that have garnered scientific interest for their anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1] The concentration and composition of these diterpenoid esters can vary significantly between different species of coffee, primarily Coffea arabica and Coffea canephora (Robusta).

Comparative Analysis of Kahweol Ester Content

Coffea arabica is the primary source of kahweol and its esters, containing significantly higher concentrations than Coffea robusta.[2] While kahweol palmitate is the most abundant ester, various other fatty acid esters, including this compound, have been identified.[3][4] In contrast, Coffea robusta contains only trace amounts of kahweol and its esters.[5] The total kahweol content in roasted Arabica coffee can range from 661 to 923 mg/100 g, whereas it is often undetectable in Robusta.[6][7]

This disparity in content is a critical factor for researchers looking to isolate and study this compound, making C. arabica the species of choice.

Table 1: Kahweol and its Esters in Different Coffee Species

Coffee SpeciesTotal Kahweol Content (mg/100g of roasted beans)Predominant Kahweol EstersThis compound PresenceReference
Coffea arabica661 - 923Palmitate, Linoleate, Oleate, StearateIdentified[3][4][6]
Coffea canephora (Robusta)5 - 8 (often undetectable)Trace amounts, if anyNot typically reported[3][5]
Coffea liberica152 - 154Not specifiedNot specified[3]
Coffea excelsa54 - 95Not specifiedNot specified[3]

Biological Activity: A Comparative Overview

While direct head-to-head experimental data on the biological activity of this compound from different coffee species is limited, we can infer its potential based on studies of kahweol and its most prevalent ester, kahweol palmitate. Research indicates that kahweol esters possess significant therapeutic potential.

Anti-Inflammatory Effects

Kahweol and its esters have demonstrated potent anti-inflammatory properties. They can inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-activated macrophages.[8] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] The underlying mechanism involves the inhibition of inflammatory signaling pathways, including NF-κB and STAT3.[10]

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Kahweol has been shown to be a potent anti-angiogenic compound, inhibiting endothelial cell proliferation, migration, and tube formation.[11][12] A comparative study on kahweol palmitate and cafestol palmitate revealed that kahweol palmitate exhibits stronger anti-angiogenic properties, mediated through the downregulation of VEGFR2 and Akt.[8]

Anti-Cancer Activity

Kahweol and its esters induce apoptosis (programmed cell death) in various cancer cell lines.[13] The proposed mechanisms involve the modulation of several signaling pathways, including the suppression of STAT3 phosphorylation and the induction of the caspase-3-dependent pathway.[13][14] In hepatocellular carcinoma cells, kahweol has been shown to induce apoptosis by inhibiting the Src/mTOR/STAT3 signaling pathway.[1][15]

Signaling Pathways Modulated by Kahweol Esters

The biological effects of kahweol esters are mediated through their interaction with complex cellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved in their anti-inflammatory, anti-angiogenic, and apoptotic activities.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JAK2 JAK2 TLR4->JAK2 IkB IκB IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation STAT3 STAT3 JAK2->STAT3 P STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation Kahweol This compound Kahweol->IKK Inhibits Kahweol->JAK2 Inhibits Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) NFkB_p65_p50_nuc->Inflammatory_Genes STAT3_nuc->Inflammatory_Genes

Figure 1: Anti-inflammatory signaling pathway of this compound.

Anti_Angiogenic_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Akt Akt VEGFR2->Akt Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Tube_Formation Tube Formation Akt->Tube_Formation Kahweol This compound Kahweol->VEGFR2 Inhibits Kahweol->Akt Inhibits

Figure 2: Anti-angiogenic signaling pathway of this compound.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Src Src mTOR mTOR Src->mTOR P STAT3 STAT3 Src->STAT3 P Bcl2 Bcl-2 mTOR->Bcl2 STAT3->Bcl2 Akt Akt Akt->mTOR P Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Kahweol This compound Kahweol->Src Inhibits Kahweol->Akt Inhibits Kahweol->Bax Promotes Kahweol->Bcl2 Inhibits

Figure 3: Apoptotic signaling pathway of this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the biological activity of kahweol esters.

Extraction and Quantification of Kahweol Esters

A common method for the extraction and quantification of kahweol and its esters from coffee beans involves saponification followed by high-performance liquid chromatography (HPLC).

  • Sample Preparation: Roasted coffee beans are finely ground.

  • Saponification: The ground coffee is subjected to direct hot saponification with a solution of potassium hydroxide in ethanol to hydrolyze the ester bonds, yielding free kahweol.

  • Extraction: The saponified mixture is then extracted with a solvent such as diethyl ether or methyl tert-butyl ether.

  • HPLC Analysis: The extract is analyzed by reverse-phase HPLC with UV detection to quantify the amount of kahweol.[16][17]

For the analysis of intact kahweol esters, the saponification step is omitted, and the initial lipid extract is fractionated using techniques like gel permeation chromatography before HPLC-MS analysis.[4][18]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of various concentrations of this compound.

  • Incubation: The plate is incubated for 6-24 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of tubules is observed and photographed using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.[19][20]

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound's biological activity.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_assays Biological Assays cluster_analysis Mechanism of Action Coffee_Beans Coffee Beans (C. arabica vs C. robusta) Extraction Lipid Extraction Coffee_Beans->Extraction Isolation Isolation of This compound Extraction->Isolation Cell_Viability Cell Viability Assay (MTT) Isolation->Cell_Viability Anti_Inflammatory Anti-Inflammatory Assays (NO, PGE2, COX-2) Isolation->Anti_Inflammatory Anti_Angiogenic Anti-Angiogenic Assays (Tube Formation) Isolation->Anti_Angiogenic Apoptosis Apoptosis Assays (Caspase Activity) Isolation->Apoptosis Western_Blot Western Blot Analysis (Signaling Proteins) Cell_Viability->Western_Blot Anti_Inflammatory->Western_Blot Anti_Angiogenic->Western_Blot Apoptosis->Western_Blot Gene_Expression Gene Expression Analysis (RT-PCR) Western_Blot->Gene_Expression

Figure 4: Experimental workflow for this compound research.

Conclusion

This compound, predominantly found in Coffea arabica, represents a promising natural compound with multifaceted therapeutic potential. While direct comparative studies on the stearate ester are lacking, research on kahweol and kahweol palmitate strongly suggests significant anti-inflammatory, anti-angiogenic, and anti-cancer activities. This guide provides a foundational understanding for researchers, highlighting the importance of coffee species selection and offering standardized protocols for further investigation into the mechanisms of action of this intriguing diterpenoid ester. Future studies directly comparing the bioactivities of different kahweol esters, including stearate, are warranted to fully elucidate their structure-activity relationships and therapeutic applications.

References

Unraveling the Molecular Targets of Kahweol Stearate: A Comparative Guide for Future Knockout Model Validation

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap exists in the definitive confirmation of the molecular targets of Kahweol stearate, a diterpenoid ester found in coffee beans with promising anti-inflammatory, anticancer, and antiangiogenic properties. While its parent compound, Kahweol, has been studied more extensively, the use of knockout (KO) animal models to validate the direct molecular interactions of either compound is notably absent in the current scientific literature. This guide provides a framework for researchers, scientists, and drug development professionals to address this knowledge gap. It outlines the proposed molecular targets of Kahweol, details the experimental protocols required for their validation using knockout models, and presents a comparative analysis of expected outcomes in wild-type versus knockout systems.

The biological activities of this compound are largely inferred from studies on Kahweol.[1] These investigations suggest that Kahweol exerts its effects through the modulation of several key signaling pathways involved in inflammation and cancer. The primary proposed molecular targets include Cyclooxygenase-2 (COX-2), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Signal Transducer and Activator of Transcription 3 (STAT3), as well as the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3][4] However, direct evidence from knockout models, the gold standard for target validation, is currently unavailable for both Kahweol and this compound.

Proposed Molecular Targets of Kahweol and the Rationale for Knockout Model Validation

To definitively confirm the molecular targets of Kahweol and, by extension, this compound, experiments utilizing knockout mouse models for each proposed target are essential. Below, we present a comparative guide for these future validation studies.

Table 1: Proposed Molecular Targets of Kahweol and Expected Outcomes in Knockout Models
Molecular TargetProposed Effect of Kahweol in Wild-Type ModelsExpected Effect of Kahweol in Knockout ModelsRationale for Validation
COX-2 Inhibition of COX-2 expression and activity, leading to reduced inflammation and angiogenesis.[5]The anti-inflammatory and anti-angiogenic effects of Kahweol would be significantly diminished in COX-2 KO mice.To confirm if COX-2 is a primary and direct target for Kahweol's anti-inflammatory and anti-angiogenic actions.
Nrf2 Activation of the Nrf2 pathway, leading to increased expression of antioxidant and detoxification enzymes.[2]The protective effects of Kahweol against oxidative stress would be abrogated in Nrf2 KO mice.To validate that the antioxidant effects of Kahweol are mediated through the Nrf2 signaling pathway.
STAT3 Inhibition of STAT3 phosphorylation and activation, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[3][6]The anti-proliferative and pro-apoptotic effects of Kahweol would be less pronounced in cancer models with STAT3 knockout.To determine the dependency of Kahweol's anticancer activity on the inhibition of the STAT3 signaling pathway.
NF-κB Inhibition of NF-κB activation, leading to decreased expression of pro-inflammatory cytokines.[7]The anti-inflammatory effects of Kahweol, particularly the reduction in cytokine production, would be attenuated in models with targeted NF-κB pathway disruption.To confirm the role of NF-κB inhibition in the anti-inflammatory properties of Kahweol.

Experimental Protocols for Target Validation Using Knockout Models

The following section details the generalized experimental protocols necessary to validate the molecular targets of Kahweol and this compound using knockout mouse models.

Generation of Knockout Mouse Models
  • COX-2 Knockout (KO) Mice: Conditional COX-2 knockout mice can be generated using the Cre-LoxP system.[8][9] Mice with loxP sites flanking the Ptgs2 gene (the gene encoding COX-2) would be crossed with mice expressing Cre recombinase under a tissue-specific promoter to allow for targeted deletion of COX-2 in specific cell types (e.g., macrophages, endothelial cells).[8] Global COX-2 knockout mice have also been developed and characterized.[10][11]

  • Nrf2 Knockout (KO) Mice: Nrf2 knockout mouse models are commercially available and have been widely used in research.[12][13] These mice typically have a targeted disruption of the Nfe2l2 gene, which encodes Nrf2.[12]

  • STAT3 Knockout (KO) Mice: Similar to COX-2, conditional STAT3 knockout mice are generated using the Cre-LoxP system to circumvent the embryonic lethality of a global STAT3 knockout.[14][15][16][17] Tissue-specific deletion of STAT3 can be achieved by crossing STAT3-floxed mice with appropriate Cre-driver lines.[15][16]

In Vivo Experimental Protocol
  • Animal Groups: For each knockout model, age- and sex-matched wild-type (WT) and knockout (KO) mice will be used. Animals will be divided into vehicle-treated and Kahweol/Kahweol stearate-treated groups.

  • Compound Administration: Kahweol or this compound will be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency based on previous in vivo studies.[18]

  • Induction of Pathology (if applicable): Depending on the target being investigated, a relevant pathological condition may be induced. For example, inflammation can be induced by lipopolysaccharide (LPS) injection for studying COX-2 and NF-κB, or cancer can be induced through xenograft models for studying STAT3.

  • Sample Collection and Analysis: At the end of the treatment period, tissues and blood will be collected for analysis. This will include:

    • Immunohistochemistry: To assess the expression and localization of target proteins and downstream effectors.

    • Western Blotting: To quantify the levels of total and phosphorylated proteins in the relevant signaling pathways.

    • RT-qPCR: To measure the mRNA expression of target genes and their downstream effectors.

    • ELISA: To measure the levels of cytokines and other inflammatory mediators in serum or tissue homogenates.

    • Histological Analysis: To evaluate tissue morphology and pathology.

Visualization of Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the proposed mechanisms and experimental designs, the following diagrams are provided.

Kahweol_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress Response cluster_cancer Cancer Progression Kahweol Kahweol / this compound NFkB NF-κB Kahweol->NFkB Inhibition COX2 COX-2 Kahweol->COX2 Inhibition Keap1 Keap1 Kahweol->Keap1 Inhibition STAT3 STAT3 Kahweol->STAT3 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Activation NFkB->COX2 Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE Nrf2->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Transcription Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Receptor->STAT3 Phosphorylation Proliferation_Apoptosis Proliferation / Anti-apoptosis STAT3->Proliferation_Apoptosis Transcription

Caption: Proposed signaling pathways modulated by Kahweol.

Knockout_Validation_Workflow Start Start: Hypothesis (e.g., Kahweol targets COX-2) Generate_KO Generate/Obtain COX-2 KO Mice Start->Generate_KO Animal_Groups Divide into 4 Groups: 1. WT + Vehicle 2. WT + Kahweol 3. KO + Vehicle 4. KO + Kahweol Generate_KO->Animal_Groups Treatment Administer Vehicle or Kahweol Animal_Groups->Treatment Induce_Pathology Induce Inflammation (e.g., LPS) Treatment->Induce_Pathology Analysis Collect Samples and Analyze: - Protein Expression (Western Blot) - Gene Expression (RT-qPCR) - Cytokine Levels (ELISA) - Histology Induce_Pathology->Analysis Compare_Results Compare Outcomes between WT and KO groups Analysis->Compare_Results Conclusion Conclusion: Confirm or Refute COX-2 as a direct target Compare_Results->Conclusion

Caption: Experimental workflow for validating a molecular target using a knockout model.

Conclusion

The definitive identification of the molecular targets of this compound is a crucial step in its development as a potential therapeutic agent. While current research points to several promising candidates based on studies with its parent compound, Kahweol, the lack of validation using knockout models represents a significant scientific gap. The experimental frameworks and comparative analyses presented in this guide are intended to provide a roadmap for future research that will be essential in confirming these targets and elucidating the precise mechanisms of action of this promising natural compound. Such studies will be invaluable for the rational design of future preclinical and clinical investigations.

References

Benchmarking Kahweol Stearate: A Comparative Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Kahweol stearate and its parent compound, kahweol, against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is intended to support research and development efforts in the field of inflammation therapeutics. While direct quantitative data for this compound is limited in the current literature, this guide leverages extensive data on kahweol to provide a robust benchmark.

Executive Summary

This compound, a diterpenoid ester found in coffee, exhibits significant anti-inflammatory properties, largely attributed to its active form, kahweol.[1] Experimental data demonstrates that kahweol effectively suppresses key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][3] Its mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, critical regulators of the inflammatory response. This guide presents a comparative analysis of kahweol's potency against the non-selective NSAID, indomethacin, and the COX-2 selective inhibitor, celecoxib.

Data Presentation: Comparative Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of kahweol and comparator drugs on key inflammatory markers.

Table 1: Inhibition of Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2)

CompoundTargetAssay SystemIC50Reference
KahweolCOX-2Enzyme Inhibition Assay5.0 µg/mL[4]
CelecoxibCOX-2Enzyme Inhibition Assay0.05 µM[5]
IndomethacinPGE2 ProductionIL-1α-induced Human Synovial Cells5.5 ± 0.1 nM[6]

Table 2: Inhibition of Nitric Oxide (NO) and Other Inflammatory Markers

CompoundMarker InhibitedCell LineConcentration% InhibitionReference
KahweolIL-1β mRNATNF-α/IFN-γ-activated HaCaT cells5 µM62.7%
KahweolIL-1β mRNATNF-α/IFN-γ-activated HaCaT cells10 µM67.6%
KahweolIL-6 mRNATNF-α/IFN-γ-activated HaCaT cells10 µM49.2%
KahweolJNK PhosphorylationTNF-α/IFN-γ-activated HaCaT cells5 µM32.6%
KahweolJNK PhosphorylationTNF-α/IFN-γ-activated HaCaT cells10 µM54.2%
KahweolERK PhosphorylationTNF-α/IFN-γ-activated HaCaT cells5 µM46.5%
KahweolERK PhosphorylationTNF-α/IFN-γ-activated HaCaT cells10 µM48.5%
Kahweolp38 PhosphorylationTNF-α/IFN-γ-activated HaCaT cells5 µM49.3%
Kahweolp38 PhosphorylationTNF-α/IFN-γ-activated HaCaT cells10 µM58.5%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard in vitro model for assessing the anti-inflammatory activity of compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period of 1-2 hours, lipopolysaccharide (LPS) from E. coli is added to a final concentration of 10-100 ng/mL to induce an inflammatory response.

  • Incubation: The cells are incubated for a specified period (typically 18-24 hours) to allow for the production of inflammatory mediators.

  • Analysis: The cell culture supernatant is collected for the measurement of nitric oxide (NO) and prostaglandin E2 (PGE2) levels. Cell lysates can be prepared for Western blot analysis of iNOS and COX-2 protein expression.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Sample Collection: 50-100 µL of cell culture supernatant is transferred to a new 96-well plate.

  • Standard Curve: A standard curve is prepared using known concentrations of sodium nitrite.

  • Reaction: An equal volume of the Griess reagent is added to each well containing the samples and standards.

  • Incubation: The plate is incubated at room temperature for 10-15 minutes, protected from light.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite in the samples is determined by comparison with the standard curve.

Prostaglandin E2 (PGE2) Quantification (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of PGE2 in the cell culture supernatant.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for PGE2 and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Cell culture supernatants and PGE2 standards are added to the wells and incubated.

  • Detection Antibody: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells.

  • Substrate Addition: After washing, a substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm). The PGE2 concentration in the samples is calculated from the standard curve.[2]

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for iNOS and COX-2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

  • Cell Culture and Treatment: Cells are grown on coverslips in a multi-well plate and treated as described in the LPS-induced inflammation protocol.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Blocking and Antibody Staining: Cells are blocked and then incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a fluorescent dye such as DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

  • Analysis: The images are analyzed to determine the localization of the NF-κB p65 protein (cytoplasmic vs. nuclear).

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated by the inhibition of the NF-κB and MAPK signaling pathways.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Upregulates Kahweol Kahweol Stearate Kahweol->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Kahweol Kahweol Stearate Kahweol->p38 Inhibits Phosphorylation Kahweol->JNK Inhibits Phosphorylation Kahweol->ERK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

Experimental Workflow Start Start: RAW 264.7 Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Pretreatment Pre-treatment with This compound Seeding->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Incubation Incubation (18-24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate NO_Assay Griess Assay for NO Supernatant->NO_Assay PGE2_Assay ELISA for PGE2 Supernatant->PGE2_Assay Western_Blot Western Blot for iNOS & COX-2 Cell_Lysate->Western_Blot NFkB_Assay NF-κB Translocation (Immunofluorescence) Cell_Lysate->NFkB_Assay End End: Data Analysis NO_Assay->End PGE2_Assay->End Western_Blot->End NFkB_Assay->End

Caption: General experimental workflow for assessing anti-inflammatory effects.

References

A Comparative Analysis of Kahweol and its Fatty Acid Esters: Unraveling their Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available research exists on the synthetic derivatives of kahweol stearate, and there is limited quantitative comparative data for this compound itself. Consequently, this guide provides a comparative overview of kahweol and its naturally occurring fatty acid ester, kahweol palmitate, for which more substantial experimental data is available. While this compound is recognized for its biological activities, direct comparative studies with quantitative metrics were not found in the reviewed literature.

This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of the biological activities of kahweol and its palmitate ester. The data presented is collated from various experimental studies, with a focus on their anti-inflammatory and anti-angiogenic properties.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of kahweol and its derivatives.

Table 1: Comparative Anti-Angiogenic and Cytotoxic Effects on Human Microvascular Endothelial Cells (HMVECs)

CompoundConcentration (µM)Effect on Cell Viability (% of Control)Effect on Cell Proliferation (% of Control)
Kahweol Palmitate 50~80%Significantly Reduced
75Cytotoxic-
100Cytotoxic-
Cafestol Palmitate 50~90%Dramatically Reduced
75Cytotoxic-
100Cytotoxic-

Data from a study on human microvascular endothelial cells (HMVECs). A more significant effect on inhibiting cell proliferation was observed for Kahweol Palmitate compared to Cafestol Palmitate at 50 µM[1][2].

Table 2: Comparative Anti-Inflammatory Activity (COX-2 Inhibition)

CompoundIC50 (µg/mL) for COX-2 Inhibition
Kahweol 5.0
Cafestol 0.25
Kahweol Palmitate Weakly active
Cafestol Palmitate Weakly active

Data from a study evaluating the cyclooxygenase-2 (COX-2) inhibitory activity. Cafestol was found to be a more potent inhibitor than kahweol, while their palmitate esters were weakly active[3].

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. The following are generalized methodologies for the key experiments cited.

Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Human Microvascular Endothelial Cells (HMVECs) are seeded into 96-well plates at a specific density and cultured overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Kahweol Palmitate, Cafestol Palmitate) for a specified period (e.g., 24 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours at 37°C.

  • Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 545 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). For proliferation assays, the reduction in cell number over time is measured.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant COX-1 or COX-2 enzymes are used.

  • Inhibitor Incubation: The test compounds are pre-incubated with the enzyme for a defined period to allow for binding.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the appearance of an oxidized product. For example, a colorimetric assay may monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[4].

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Synthesis of Kahweol Fatty Acid Esters (General Enzymatic Method)

A general method for the lipase-catalyzed esterification of kahweol is described below.

  • Reaction Setup: Kahweol and a fatty acid (e.g., palmitic acid, stearic acid) are dissolved in an organic solvent (e.g., toluene).

  • Enzyme Addition: A lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 70°C) with agitation for a set period (e.g., 3 days).

  • Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Purification: The resulting kahweol ester is purified using chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC)[5][6].

Mandatory Visualization

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Akt Akt VEGFR2->Akt Activates Erk Erk VEGFR2->Erk Activates Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis Erk->Angiogenesis KP Kahweol Palmitate KP->VEGFR2 KP->Akt Inhibits

Caption: VEGFR2 signaling pathway and points of inhibition by Kahweol Palmitate.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_assay Biological Assays cluster_analysis Data Analysis Isolation Isolation of Kahweol from Coffee Beans Synthesis Enzymatic Synthesis of Kahweol Esters Isolation->Synthesis Purification Purification (HPLC) Synthesis->Purification Treatment Treatment with Kahweol/Derivatives Purification->Treatment CellCulture Cell Culture (e.g., HMVECs) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Inflammation Anti-inflammatory Assay (COX-2 Inhibition) Treatment->Inflammation DataCollection Data Collection Viability->DataCollection Inflammation->DataCollection Comparison Comparative Analysis DataCollection->Comparison

Caption: General experimental workflow for comparative analysis.

References

A Researcher's Guide to Validating the Purity of Commercial Kahweol Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of investigational compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison for validating the purity of commercially available Kahweol stearate, a bioactive diterpene ester with promising therapeutic potential. We delve into analytical methodologies, potential impurities, and compare its performance with commercially available alternatives, supported by experimental data and detailed protocols.

Commercial Availability and Stated Purity

Several chemical suppliers offer this compound for research purposes. A survey of prominent vendors indicates that the compound is typically available with a stated purity of ≥98%. While this provides a baseline, it is crucial for researchers to independently verify the purity and identify the nature of the remaining percentage.

SupplierProduct NameCAS NumberStated Purity
LKT Laboratories, Inc.This compound108214-31-9≥98%[1][2]
MedchemExpressThis compound108214-31-9Not specified
ChemicalBookThis compound108214-31-9Not specified

Potential Impurities in Commercial this compound

The primary sources of impurities in commercially available this compound are likely to be other related diterpene esters and degradation products. Given that Kahweol is extracted from coffee beans, which contain a variety of fatty acids, the esterification process can result in a mixture of Kahweol esters.

Commonly Encountered Impurities:

  • Other Kahweol Esters: Kahweol palmitate, Kahweol oleate, and Kahweol linoleate are other common fatty acid esters of Kahweol found in coffee and could be present as impurities.

  • Cafestol Esters: Due to its structural similarity and co-occurrence with Kahweol in coffee, Cafestol and its esters (e.g., Cafestol stearate, Cafestol palmitate) are potential contaminants.

  • Degradation Products: Kahweol and its esters can be susceptible to degradation, particularly at high temperatures, leading to the formation of products like dehydrokahweol.[3]

  • Residual Solvents and Reagents: Impurities from the synthesis or purification process, such as residual solvents or unreacted starting materials, may also be present.

Alternatives to this compound

For researchers investigating the biological activities of Kahweol, other commercially available esters may serve as viable alternatives. The choice of ester can influence the compound's lipophilicity and pharmacokinetic properties.

Alternative CompoundSupplierCAS NumberStated Purity
Kahweol PalmitateLKT Laboratories, Inc.81760-45-4≥97%
Santa Cruz Biotechnology81760-45-4≥97%
ebrator biochemicals81760-45-4≥97%
Cafestol PalmitateLKT Laboratories, Inc.81760-46-5≥97%
Santa Cruz Biotechnology81760-46-5≥97%
Cambridge Bioscience81760-46-5≥98%
Biorbyt81760-46-5≥97%

Experimental Protocols for Purity Validation

To independently assess the purity of this compound, High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

HPLC is a robust method for separating and quantifying components in a mixture.

Workflow for Purity Analysis by HPLC

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound in Acetonitrile/Water prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc Inject onto C18 column prep2->hplc detection DAD Detection (230-350 nm) hplc->detection integration Integrate peak areas detection->integration quantification Calculate purity (%) integration->quantification

Caption: Workflow for this compound Purity Analysis by HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector monitoring a range of wavelengths (e.g., 230-350 nm) to capture the absorbance maxima of this compound and potential impurities.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides detailed structural information and can be used for both qualitative and quantitative analysis.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Experiments: ¹H NMR and ¹³C NMR are essential for structural confirmation. Quantitative NMR (qNMR) can be performed using a certified internal standard.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the deuterated solvent. For qNMR, add a known amount of a suitable internal standard.

Data Analysis:

In ¹H NMR, the presence of unexpected signals may indicate impurities. The ratio of the integrals of characteristic peaks of this compound to those of the internal standard can be used to determine the absolute purity.

Signaling Pathways Modulated by Kahweol

The biological effects of Kahweol and its esters are attributed to their ability to modulate various intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental data.

Kahweol's Impact on the Nrf2 Signaling Pathway

G Kahweol Kahweol Keap1 Keap1 Kahweol->Keap1 inhibits translation Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription

Caption: Kahweol activates the Nrf2 pathway by inhibiting Keap1 translation.[4][5][6][7]

Kahweol's Inhibition of Pro-inflammatory and Pro-survival Pathways

G cluster_pathways Signaling Pathways cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Kahweol Kahweol pSTAT3 p-STAT3 Kahweol->pSTAT3 inhibits pNFkB p-NF-κB Kahweol->pNFkB inhibits pAkt p-Akt Kahweol->pAkt inhibits pERK p-ERK Kahweol->pERK inhibits STAT3 STAT3 STAT3->pSTAT3 phosphorylation Gene_Expression Pro-inflammatory & Pro-survival Genes pSTAT3->Gene_Expression regulates NFkB NF-κB NFkB->pNFkB phosphorylation pNFkB->Gene_Expression regulates Akt Akt Akt->pAkt phosphorylation Cell_Survival Cell Survival pAkt->Cell_Survival promotes ERK ERK ERK->pERK phosphorylation Cell_Proliferation Cell Proliferation pERK->Cell_Proliferation promotes

Caption: Kahweol inhibits multiple signaling pathways involved in inflammation and cancer.[8][9][10][11][12][13][14][15]

Conclusion

The use of high-purity this compound is essential for obtaining reliable and meaningful data in preclinical research. While commercial suppliers provide a product with a stated purity, it is incumbent upon the researcher to perform independent validation. The use of robust analytical methods like HPLC and NMR is critical for confirming the identity and purity of the compound and for identifying any potential impurities that could confound experimental results. By following the guidelines and protocols outlined in this guide, researchers can ensure the quality of their starting materials and enhance the validity of their scientific findings.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Kahweol, the Parent Compound of Kahweol Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of kahweol, a diterpene found in coffee beans. Kahweol is the parent compound of kahweol stearate, an esterified form also present in coffee. While specific experimental data for this compound is limited in publicly available literature, the extensive research on kahweol offers valuable insights into the potential activities of its derivatives. This document summarizes key findings on the in vitro and in vivo anti-inflammatory, anti-cancer, and anti-angiogenic properties of kahweol, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Data Presentation: A Comparative Summary of Kahweol's Bioactivities

The following table summarizes the quantitative data on the biological activities of kahweol and its related compounds from various in vitro and in vivo studies. It is important to note the absence of specific data for this compound in the reviewed literature.

Compound Activity Model System Key Findings Concentration / Dose
Kahweol Anti-inflammatoryTNF-α/IFN-γ-stimulated HaCaT human keratinocytesInhibition of IL-1β, IL-6, CXCL8, and MDC production.[1]5-10 µM[1]
LPS-activated macrophagesInhibition of PGE2 and NO production; potent inhibition of COX-2.[2]0.5-10 µM[2]
Anti-cancerMDA-MB-231 human breast cancer cells (in vitro)Inhibition of cell proliferation and induction of apoptosis.[3][4]Not specified
SKBR3 HER2-overexpressing breast cancer cells (in vitro)Inhibition of cell proliferation and induction of caspase-3-dependent apoptosis.[5]Not specified
DU-145 human prostate cancer cells (in vivo xenograft)Significant reduction in tumor growth (with cafestol).[3]Oral intake, dose not specified
Hep3B, SNU182, SNU423 hepatocellular carcinoma cells (in vitro)Inhibition of cell proliferation in a concentration-dependent manner.[6]40 µM[6]
Anti-angiogenicHuman Umbilical Vein Endothelial Cells (HUVECs) (in vitro)Inhibition of cell proliferation, migration, invasion, and tube formation.[7][8][9]25-75 µM[7][8]
Chicken chorioallantoic membrane (CAM) assay (in vivo)Inhibition of angiogenesis.[7]50 nM[7]
Transgenic zebrafish model (in vivo)Inhibition of angiogenesis in 75% of larvae.[7]25 µM[7]
Kahweol Palmitate Anti-angiogenicHuman microvascular endothelial cells (HMVECs)Inhibition of cell proliferation and migration.[7]50 µM[7]
Cafestol Anti-inflammatoryLPS-activated macrophagesInhibition of PGE2 and NO production.[2]0.5-10 µM[2]
Anti-cancerCaki human renal cancer cells (in vitro)Inhibition of proliferation and induction of apoptosis.[7]10-40 µM[7]
Anti-angiogenicHuman Umbilical Vein Endothelial Cells (HUVECs) (in vitro)Inhibition of proliferation, migration, and tube formation.[7]5-80 µM[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the bioactivity of kahweol.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., kahweol) and a vehicle control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

In Vivo Xenograft Tumor Model

This model is used to assess the anti-cancer efficacy of a compound on human tumors grown in immunocompromised mice.

Protocol:

  • Cell Preparation: Harvest cancer cells (e.g., DU-145 prostate cancer cells) during their exponential growth phase.[10] Resuspend the cells in a suitable medium like HBSS to the desired concentration (e.g., 0.5-2 million cells per 200 µL).[10]

  • Animal Model: Use immunocompromised mice, such as athymic nude or SCID mice.[10]

  • Tumor Cell Implantation: Inject the prepared cancer cells subcutaneously or orthotopically into the mice.[10]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.

  • Compound Administration: Once tumors are established, randomize the animals into treatment and control groups. Administer the test compound (e.g., kahweol) and vehicle control through a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue treatment for a predetermined period, monitoring tumor growth and the general health of the animals.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Signaling Pathways Modulated by Kahweol

The following diagrams illustrate the key signaling pathways reported to be modulated by kahweol in cancer and inflammatory responses.

cluster_0 Kahweol's Anti-Cancer Mechanism in Hepatocellular Carcinoma Kahweol Kahweol Src Src Kahweol->Src Inhibits Phosphorylation Apoptosis Apoptosis Kahweol->Apoptosis Induces mTOR mTOR Src->mTOR Activates STAT3 STAT3 Src->STAT3 Activates p70S6K p70S6K mTOR->p70S6K _4EBP1 4EBP1 mTOR->_4EBP1 Proliferation Cell Proliferation STAT3->Proliferation Promotes p70S6K->Proliferation Promotes _4EBP1->Proliferation Promotes cluster_1 Kahweol's Anti-Inflammatory Signaling Cascade Kahweol Kahweol MAPK MAPK (JNK, ERK, p38) Kahweol->MAPK Inhibits Phosphorylation NFkB NF-κB Kahweol->NFkB Inhibits Activation STATs STAT1/STAT3 Kahweol->STATs Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) MAPK->Cytokines Chemokines Chemokines (CXCL8, MDC) MAPK->Chemokines NFkB->Cytokines NFkB->Chemokines STATs->Cytokines STATs->Chemokines cluster_2 General Workflow for Bioactivity Assessment A Compound Identification (e.g., this compound) B In Vitro Screening A->B C Cell Proliferation Assays (e.g., MTT) B->C D Apoptosis Assays B->D E Anti-inflammatory Assays (e.g., Cytokine measurement) B->E F Anti-angiogenic Assays (e.g., Tube Formation) B->F G In Vivo Studies C->G D->G E->G F->G H Xenograft Models G->H I Inflammation Models G->I J Angiogenesis Models G->J K Data Analysis & Mechanism of Action Studies H->K I->K J->K

References

Safety Operating Guide

Navigating the Disposal of Kahweol Stearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of kahweol stearate, ensuring the protection of both laboratory personnel and the environment.

This compound, a semi-synthetic derivative of a natural product found in coffee beans, is utilized in various biological research applications, including studies on cancer, inflammation, and bone health.[1] While it is not currently classified as a hazardous substance, it is a compound that has not yet been fully tested for its toxicological and ecological impact.[2] Therefore, a cautious and informed approach to its disposal is paramount.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Personal protective equipment (PPE) should be worn, including safety glasses with side shields, gloves, and a lab coat.[2] In the event of a spill, prevent further leakage if it is safe to do so. For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2]

Step-by-Step Disposal Procedure

The primary guideline for the disposal of this compound is to treat it as a chemical waste product and to follow all applicable regulations.

  • Containment: Ensure that all waste this compound, including any contaminated materials, is collected in a suitable, clearly labeled, and securely closed container.[2] This prevents accidental exposure and release into the environment.

  • Consult Regulations: Disposal of chemical waste is governed by federal, state, and local regulations. It is the responsibility of the waste generator to be aware of and compliant with these rules.

  • Professional Disposal: The recommended method for the disposal of unused this compound is to engage a licensed, professional waste disposal company.[2] These companies are equipped to handle chemical waste in a manner that is safe and environmentally sound.

  • Documentation: Maintain accurate records of the disposal process, including the name of the waste disposal company and the date of pickup. This documentation is essential for regulatory compliance.

Quantitative Data Summary

At present, there is a lack of comprehensive quantitative data on the ecotoxicological profile of this compound. The available Safety Data Sheet (SDS) indicates that information on its toxicity, persistence, and bioaccumulation is not available.[2] This data gap underscores the importance of the recommended conservative disposal approach.

Parameter Value Source
GHS ClassificationNot classified as a hazardous substance or mixtureLKT Laboratories, Inc. SDS[2]
ToxicityNot availableLKT Laboratories, Inc. SDS[2]
Persistence and DegradabilityNot availableLKT Laboratories, Inc. SDS[2]
Bioaccumulative PotentialNot availableLKT Laboratories, Inc. SDS[2]
Mobility in SoilNot availableLKT Laboratories, Inc. SDS[2]

Caption: Summary of Available Ecotoxicological Data for this compound.

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This visual guide provides a clear, at-a-glance understanding of the necessary steps.

cluster_0 This compound Disposal Workflow A Identify this compound Waste B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Collect in a Suitable, Labeled, Closed Container B->C D Consult Federal, State, and Local Regulations C->D E Engage a Licensed Professional Waste Disposal Company D->E G Improper Disposal (e.g., Trash, Drain) D->G F Maintain Disposal Records E->F H Proper Disposal Complete F->H

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship within the scientific community.

References

Comprehensive Safety and Handling Guide for Kahweol Stearate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Kahweol stearate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general laboratory best practices for handling chemical compounds with incompletely characterized toxicological properties.

Hazard Identification and Risk Assessment

This compound is a diterpenoid ester found in coffee.[1][2] While it is not classified as a hazardous substance or mixture, it has not been fully tested and should be handled with care.[3] Potential health effects include:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3]

  • Eye Contact: May cause eye irritation.[3]

  • Ingestion: May be harmful if swallowed.[3]

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body Part Personal Protective Equipment Standards and Specifications
Eyes/Face Safety glasses with side-shields or safety goggles. A face shield may be required for operations with a splash hazard.[4][5]Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Hands Chemical-resistant gloves (e.g., disposable nitrile gloves).[5]Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[3]
Body Laboratory coat.A standard lab coat should be worn to protect against skin contact.[5]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.[5][6]Provide appropriate exhaust ventilation where dust is formed.[3]
Safe Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood or provide local exhaust ventilation where dust may be generated.[3]

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed, suitable container.[3]

  • Recommended storage temperature is -20°C.[7]

  • The product is shipped on blue ice.[3][7]

Emergency and First Aid Procedures

The following table outlines the immediate first aid measures to be taken in case of exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[3]
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[3]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

In all cases of exposure, show the safety data sheet to the attending physician.[3]

Spill and Disposal Plan

Spill Response:

  • Evacuate personnel to a safe area.[3]

  • Wear appropriate PPE as outlined in Section 2.

  • Prevent further leakage or spillage if it is safe to do so.[3]

  • For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.

  • Clean the spill area with soap and water.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated gloves and other disposable materials should be placed in a sealed bag and disposed of as chemical waste.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Conduct Risk Assessment b Review Safety Data Sheet a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Weigh/Handle this compound in Ventilated Area c->d Proceed to Handling e Perform Experiment d->e j In Case of Spill or Exposure d->j If spill/exposure occurs f Decontaminate Work Area e->f After Experiment e->j If spill/exposure occurs g Dispose of Waste in Designated Containers f->g h Remove and Dispose of Gloves g->h i Wash Hands Thoroughly h->i k Follow First Aid Procedures j->k l Consult Physician k->l

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.